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  • Product: 2-chloro-3-phenyl-DL-alanine
  • CAS: 14091-11-3

Core Science & Biosynthesis

Foundational

2-chloro-3-phenyl-DL-alanine structure and properties

Technical Monograph: 2-Chloro-3-phenyl-DL-alanine Structural Analysis, Synthetic Methodology, and Bio-Application Profile Part 1: Chemical Identity & Structural Analysis 2-Chloro-3-phenyl-DL-alanine , chemically defined...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-Chloro-3-phenyl-DL-alanine Structural Analysis, Synthetic Methodology, and Bio-Application Profile

Part 1: Chemical Identity & Structural Analysis

2-Chloro-3-phenyl-DL-alanine , chemically defined as DL-2-chlorophenylalanine (or o-chlorophenylalanine), is a non-proteinogenic amino acid. It is a structural analog of phenylalanine where a chlorine atom replaces the hydrogen at the ortho (C2) position of the phenyl ring.

Crucial Nomenclature Distinction: Researchers must distinguish this compound from its isomers to avoid experimental failure:

  • Target Compound: o-Chlorophenylalanine (Cl at C2 of ring). Used for steric conformational restriction in peptide design.

  • Isomer (PCPA): p-Chlorophenylalanine (Cl at C4 of ring). A potent, irreversible inhibitor of tryptophan hydroxylase (TPH), used to deplete serotonin.

  • Isomer (m-CPA): m-Chlorophenylalanine (Cl at C3 of ring).

Physicochemical Profile[1][2][3][4][5][6][7]
PropertyDataNotes
IUPAC Name 2-amino-3-(2-chlorophenyl)propanoic acidRacemic mixture (DL)
CAS Number 14091-11-3Specific to DL-form
Molecular Formula

Molecular Weight 199.63 g/mol
Melting Point 216–219 °CDecomposes upon melting
pKa Values

,

Typical zwitterionic behavior
Solubility Water (Slight), 1M HCl (Soluble)Hydrophobic aromatic side chain limits aqueous solubility
Appearance White to off-white crystalline powderHygroscopic; store desiccated

Part 2: Synthetic Methodology (Acetamidomalonate Route)

Objective: Synthesis of 2-chloro-3-phenyl-DL-alanine via the classical diethyl acetamidomalonate pathway. This method is preferred for generating the racemic (DL) product in high yield with accessible precursors.

Mechanism of Action

The synthesis relies on the alkylation of the nucleophilic carbon of diethyl acetamidomalonate with 2-chlorobenzyl chloride, followed by acid-catalyzed hydrolysis and decarboxylation.

Experimental Protocol

Step 1: Formation of the Diester Intermediate

  • Reagents: Sodium ethoxide (NaOEt) is prepared in situ by dissolving sodium metal (1.1 eq) in anhydrous ethanol.

  • Addition: Add diethyl acetamidomalonate (1.0 eq) to the NaOEt solution. Stir at ambient temperature for 30 minutes to generate the sodiomalonate anion.

  • Alkylation: Dropwise add 2-chlorobenzyl chloride (1.0 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor via TLC (Solvent: Hexane/EtOAc 3:1) for the disappearance of the benzyl chloride.

  • Isolation: Cool to room temperature. Filter off the precipitated NaCl. Concentrate the filtrate in vacuo to yield the intermediate: diethyl 2-acetamido-2-(2-chlorobenzyl)malonate.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: Suspend the intermediate in 6M HCl (excess).

  • Reflux: Reflux vigorously for 12–18 hours. This step achieves three transformations:

    • Hydrolysis of the ethyl esters to carboxylic acids.

    • Hydrolysis of the

      
      -acetyl group to the free amine.
      
    • Thermal decarboxylation of the gem-dicarboxylic acid.

  • Purification: Evaporate the solution to dryness to remove excess HCl.

  • Neutralization: Dissolve the residue in minimal water. Adjust pH to ~6.0 (isoelectric point) using ammonium hydroxide (

    
    ).
    
  • Crystallization: Cool to 4°C. The product, 2-chloro-3-phenyl-DL-alanine , precipitates as a white solid. Recrystallize from water/ethanol.

Visualizing the Synthesis Workflow

SynthesisPath Start 2-Chlorobenzyl Chloride Inter Intermediate: Diethyl 2-acetamido- 2-(2-chlorobenzyl)malonate Start->Inter NaOEt, EtOH Reflux Reagent Diethyl Acetamidomalonate Reagent->Inter Acid 6M HCl Reflux (12-18h) Inter->Acid Hydrolysis Final 2-Chloro-3-phenyl- DL-alanine Acid->Final Decarboxylation & Neutralization

Figure 1: The diethyl acetamidomalonate synthesis route yields the racemic amino acid via a stable diester intermediate.

Part 3: Bio-Applications & Pharmacological Context[4][11][12]

While often overshadowed by its para-isomer (PCPA), the ortho-isomer possesses unique steric properties that make it invaluable in peptide engineering and structure-activity relationship (SAR) studies.

Peptidomimetics & Conformational Restriction

The chlorine atom at the ortho-position introduces significant steric bulk (


) close to the peptide backbone.
  • Mechanism: When incorporated into a peptide chain, the o-Cl atom clashes with the backbone carbonyl oxygen or amide hydrogen.

  • Outcome: This restricts the rotation of the

    
     (C
    
    
    
    -C
    
    
    ) and
    
    
    (C
    
    
    -C
    
    
    ) torsion angles.
  • Application: Researchers use this to "lock" peptides into specific bioactive conformations (e.g.,

    
    -helices or 
    
    
    
    -turns) to increase affinity for GPCRs or protease resistance.
Tryptophan Hydroxylase (TPH) Interaction

Unlike p-chlorophenylalanine (PCPA), which irreversibly inhibits TPH (depleting serotonin), 2-chloro-3-phenyl-DL-alanine is generally a much weaker inhibitor or inactive.

  • Use as a Negative Control: In serotonin depletion studies, the ortho-isomer is often used as a negative control to prove that the effects of PCPA are due to specific enzyme inhibition and not just general toxicity or amino acid imbalance.

Chiral Resolution for Drug Synthesis

Since the synthesis yields a DL-racemate, enzymatic resolution is often required to isolate the L-isomer for biological use.

  • Enzyme: Aspergillus Acylase I.

  • Substrate:

    
    -Acetyl-DL-2-chlorophenylalanine.
    
  • Process: The acylase selectively hydrolyzes the L-acetyl derivative, leaving the D-acetyl derivative intact.

Biological Interaction Pathway

BioMechanism cluster_Peptide Peptide Engineering cluster_Enzyme Enzymatic Control Compound 2-Chloro-3-phenyl- DL-alanine (o-CPA) Steric Steric Clash (Ortho-Cl vs Backbone) Compound->Steric Incorporation TPH Tryptophan Hydroxylase (TPH) Compound->TPH Binding Assay Constrain Restricted Torsion Angles (Chi1 / Chi2) Steric->Constrain Stability Increased Proteolytic Stability Constrain->Stability Result Weak/No Inhibition (Negative Control for PCPA) TPH->Result

Figure 2: The compound is primarily utilized for steric conformational locking in peptides rather than enzymatic inhibition.

Part 4: Analytical Verification

To validate the synthesis and purity of 2-chloro-3-phenyl-DL-alanine, the following analytical parameters must be met.

1. Proton NMR (


-NMR, 400 MHz, 

/DCl)
  • 
     3.30–3.50 (m, 2H): 
    
    
    
    -methylene protons (
    
    
    ). The diastereotopic nature due to the chiral center may cause splitting complexity.
  • 
     4.45 (t, 1H): 
    
    
    
    -methine proton (
    
    
    ).
  • 
     7.20–7.50 (m, 4H):  Aromatic protons. The ortho-Cl substitution pattern disrupts the typical symmetric multiplet of phenylalanine.
    

2. HPLC Separation of Enantiomers For applications requiring the pure L-isomer, chiral HPLC is mandatory.

  • Column: Crown ether-based chiral column (e.g., CROWNPAK CR-I).

  • Mobile Phase: Perchloric acid (

    
    ) aqueous solution (pH 1.5).
    
  • Detection: UV at 210 nm or 254 nm.

  • Logic: The crown ether forms a host-guest complex with the primary ammonium group; the chiral stationary phase discriminates based on the spatial orientation of the phenyl ring relative to the column matrix.

References

  • ChemicalBook. (2024).[1] 2-Amino-3-(2-chlorophenyl)propanoic acid Properties and Synthesis. Link

  • Sigma-Aldrich. (2024). 4-Chloro-L-phenylalanine vs 2-Chloro-L-phenylalanine Product Specifications. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2761491: 2-Chloro-L-phenylalanine. Link

  • Fisher Scientific. (2024). 2-Chloro-L-phenylalanine Analysis and Safety Data. Link

  • MedChemExpress. (2024). Non-natural Amino Acid Derivatives in Drug Development. Link

Sources

Exploratory

Technical Monograph: 2-Chloro-DL-Phenylalanine (CAS 14091-11-3)

The following is an in-depth technical guide on 2-Chloro-DL-phenylalanine (CAS 14091-11-3), structured for researchers and drug development professionals. Synonyms: o-Chloro-DL-phenylalanine; 3-(2-Chlorophenyl)-DL-alanin...

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-Chloro-DL-phenylalanine (CAS 14091-11-3), structured for researchers and drug development professionals.

Synonyms: o-Chloro-DL-phenylalanine; 3-(2-Chlorophenyl)-DL-alanine; 2-Amino-3-(2-chlorophenyl)propanoic acid.[1][2][3]

Part 1: Executive Summary & Chemical Identity

2-Chloro-DL-phenylalanine is a non-proteinogenic amino acid analog of phenylalanine characterized by the substitution of a chlorine atom at the ortho (2-) position of the phenyl ring.[3] Unlike its natural counterpart, this halogenated derivative introduces significant steric and electronic modifications that alter receptor binding affinities, enzyme kinetics, and peptide conformation.[3]

In drug discovery, it serves as a critical scaffold for investigating the steric "ortho-effect" in ligand-receptor interactions and as a stable precursor in the synthesis of bioactive peptides and halogenated alkaloids (e.g., benzylpyrroles).[3]

Chemical Constitution
PropertySpecification
CAS Number 14091-11-3
IUPAC Name 2-Amino-3-(2-chlorophenyl)propanoic acid
Molecular Formula C

H

ClNO

Molecular Weight 199.63 g/mol
Stereochemistry DL (Racemic mixture of R and S enantiomers)
Appearance White to off-white crystalline powder
Melting Point 216–219 °C (dec.)[2][3][4][5]
Solubility Soluble in acidic/basic aqueous media; slightly soluble in water; insoluble in non-polar organics.[3]
pKa Values pK

(COOH)

2.2; pK

(NH

)

9.0

Part 2: Synthesis & Production Methodologies

Mechanistic Rationale

The industrial and laboratory-scale synthesis of 2-Chloro-DL-phenylalanine typically employs the Acetamidomalonate Pathway .[3][5] This route is preferred over the Erlenmeyer azlactone synthesis for this specific substrate because it offers milder hydrolysis conditions and higher yields of the racemic amino acid without requiring high-pressure reduction steps that might dehalogenate the aromatic ring.[3]

Protocol: Acetamidomalonate Route

Reagents: Diethyl acetamidomalonate, 2-Chlorobenzyl chloride, Sodium ethoxide (NaOEt), Hydrochloric acid (HCl).[3]

  • Alkylation Step:

    • Dissolve diethyl acetamidomalonate (1.0 eq) in anhydrous ethanol containing sodium ethoxide (1.1 eq).

    • Add 2-chlorobenzyl chloride (1.0 eq) dropwise under reflux.[3] The enolate of the malonate attacks the benzylic carbon via S

      
      2 mechanism.[3]
      
    • Critical Control: Maintain anhydrous conditions to prevent premature ester hydrolysis.[3] Reflux for 4–6 hours until TLC indicates consumption of the benzyl chloride.[3]

  • Hydrolysis & Decarboxylation:

    • Concentrate the reaction mixture to remove ethanol.[3]

    • Resuspend the residue in 6M HCl (excess) and reflux for 12–18 hours. This step simultaneously hydrolyzes the ethyl esters, the acetyl amide bond, and induces thermal decarboxylation of the resulting gem-dicarboxylic acid.[3]

    • Reaction Monitoring: Evolution of CO

      
       gas ceases upon completion.[3]
      
  • Purification:

    • Adjust the pH of the solution to the isoelectric point (pI

      
       5.5–6.[3]0) using ammonia or NaOH.[3]
      
    • Precipitate the free amino acid at 4°C. Recrystallize from water/ethanol to remove inorganic salts (NaCl).[3]

Visualization of Synthesis Pathway

Synthesis Start Diethyl Acetamidomalonate + NaOEt Inter1 Enolate Intermediate Start->Inter1 Deprotonation Alkylated Diethyl 2-acetamido-2-(2-chlorobenzyl) malonate Inter1->Alkylated SN2 Alkylation Reactant 2-Chlorobenzyl Chloride Reactant->Alkylated Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Alkylated->Hydrolysis -EtOH, -AcOH Product 2-Chloro-DL-Phenylalanine (CAS 14091-11-3) Hydrolysis->Product -CO2 (Decarboxylation)

Figure 1: Acetamidomalonate synthesis route for 2-Chloro-DL-phenylalanine, ensuring retention of the aromatic halogen.

Part 3: Biological Applications & Mechanism of Action

Conformational Restriction in Peptides

The substitution of chlorine at the ortho position creates a "steric lock."[3] In peptide chains, 2-chloro-phenylalanine restricts the rotation of the phenyl ring (


 and 

torsion angles) due to the van der Waals radius of chlorine (1.75 Å) clashing with the peptide backbone.[3]
  • Application: Used to map the bioactive conformation of neuropeptides and GPCR ligands.[3] If a peptide retains activity with this substitution, the receptor likely accommodates a specific rotamer of the phenylalanine side chain.[3]

Enzyme Inhibition & Transport

This compound acts as a competitive inhibitor or substrate analog for enzymes processing phenylalanine.[3]

  • Phenylalanine Ammonia-Lyase (PAL): 2-Chloro-DL-phenylalanine binds to PAL but resists the elimination of ammonia due to the electronic perturbation of the ring, making it a useful probe for studying the enzyme's active site plasticity [1].[3]

  • LAT1 Transporter: Halogenated phenylalanines are high-affinity substrates for the L-type Amino Acid Transporter 1 (LAT1).[3] The 2-chloro substituent enhances affinity compared to unsubstituted phenylalanine, facilitating the transport of attached prodrugs across the Blood-Brain Barrier (BBB) [2].[3]

Synthetic Precursor

It serves as a scaffold for 2-benzylpyrroles , a class of compounds exhibiting potent insecticidal and acaricidal activity.[3] The chlorine atom prevents metabolic hydroxylation at the ortho-position, increasing the in vivo half-life of the resulting bioactive molecules.[3]

Biological Interaction Flowchart

BioActivity cluster_0 Peptide Engineering cluster_1 Metabolic Stability Compound 2-Chloro-DL-Phenylalanine Steric Ortho-Steric Clash Compound->Steric Block Blocks Ortho-Hydroxylation Compound->Block Rotamer Restricted Side-Chain Rotation Steric->Rotamer Receptor GPCR Selectivity Mapping Rotamer->Receptor HalfLife Increased In Vivo Stability Block->HalfLife

Figure 2: Mechanistic impact of ortho-chlorination on peptide conformation and metabolic stability.[3]

Part 4: Handling, Safety, and Storage

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures: Use strictly in a fume hood. Avoid dust formation.[3] Wear nitrile gloves and safety goggles.[3]

Storage Protocol
  • Temperature: Store at +2°C to +8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if long-term stability is required.[3]

  • Stability: Stable under normal temperatures and pressures.[3] Incompatible with strong oxidizing agents.[3]

References

  • ChemicalBook. (2025).[3][5][6] 2-Amino-3-(2-chlorophenyl)propionic acid Properties and Suppliers. Retrieved from [3]

  • National Institutes of Health (NIH). (2024).[3] Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Retrieved from [3]

  • PubChem. (2025).[3] 2-Amino-3-(2-chlorophenyl)propanoic acid (Compound Summary). Retrieved from [3]

  • Sigma-Aldrich. (2025).[3][7] DL-Phenylalanine derivatives and synthesis. Retrieved from [3]

Sources

Foundational

Technical Monograph: Biological Activity & Applications of DL-2-Chlorophenylalanine

The following technical guide details the biological activity, chemical behavior, and experimental applications of 2-Chloro-3-phenyl-DL-alanine (standardized as DL-2-Chlorophenylalanine ). [1][2] Molecular Identity & Phy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, chemical behavior, and experimental applications of 2-Chloro-3-phenyl-DL-alanine (standardized as DL-2-Chlorophenylalanine ).

[1][2]

Molecular Identity & Physicochemical Profile

2-Chloro-3-phenyl-DL-alanine is structurally defined as the ortho-chlorinated analog of phenylalanine.[][2] In the context of biochemical research and drug development, it is critical to distinguish this isomer from its para-substituted counterpart, Fenclonine (PCPA) , which is a potent tryptophan hydroxylase inhibitor.[][2]

Unlike PCPA, DL-2-Chlorophenylalanine (2-Cl-Phe) is primarily utilized for its bio-orthogonal properties .[][2] Its steric bulk at the ortho position renders it a poor substrate for many phenylalanine-processing enzymes while retaining sufficient structural homology to traverse amino acid transporters.[][2] This unique "transport-active, metabolically-inert" profile establishes it as the gold-standard internal standard for metabolomics and a specific probe for steric tolerance in protein engineering.[][2]

Chemical Specifications
PropertySpecification
IUPAC Name 2-amino-3-(2-chlorophenyl)propanoic acid
Common Abbreviation 2-Cl-Phe
Molecular Formula C

H

ClNO

Molecular Weight 199.63 g/mol
pKa Values

-COOH: ~2.2
Solubility Water (Slight), Aqueous Acid (Good), Methanol (Moderate)

Mechanisms of Biological Interaction

The utility of 2-Cl-Phe stems from its selective interaction with biological systems.[][2] It mimics phenylalanine in transport but acts as a metabolic "dead-end" or specific modulator in enzymatic pathways.[][2]

Transporter Hijacking (LAT1 System)

2-Cl-Phe is a competitive substrate for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) .[][2] The chlorine atom at the ortho position does not significantly disrupt the hydrophobic interaction required for binding to the LAT1 pocket.[][2]

  • Mechanism: It crosses the blood-brain barrier and cellular membranes via facilitated diffusion, competing with endogenous Phenylalanine (Phe) and Tyrosine (Tyr).[][2]

  • Implication: This allows 2-Cl-Phe to equilibrate intracellularly, making it an ideal volume-of-distribution marker in cellular assays.[][2]

Enzymatic Resistance (The "Stealth" Effect)

While 2-Cl-Phe enters the cell, it resists processing by key metabolic enzymes:

  • Phenylalanine Hydroxylase (PAH): The ortho-chlorine introduces steric hindrance that prevents the hydroxylation at the para position (or interferes with the pterin cofactor binding), unlike native Phe which is rapidly converted to Tyr.[][2]

  • Protein Translation (tRNA Synthetases): Mammalian Phenylalanyl-tRNA synthetases (PheRS) have a high fidelity for Phe.[][2] The ortho-substituent often prevents efficient loading onto tRNA

    
    , preventing the incorporation of 2-Cl-Phe into the proteome.[][2] This lack of incorporation prevents toxicity associated with misfolded proteins, a common issue with other analogs like azetidine-2-carboxylic acid.[][2]
    
Diagram: Differential Processing of Phe vs. 2-Cl-Phe

The following diagram illustrates why 2-Cl-Phe functions as a stable tracer compared to native Phenylalanine.

BioActivity cluster_extracellular Extracellular Space cluster_intracellular Intracellular Cytosol Phe L-Phenylalanine LAT1 LAT1 Transporter (SLC7A5) Phe->LAT1 Substrate ClPhe 2-Cl-Phe (Tracer) ClPhe->LAT1 Mimic Pool_Phe Intracellular Phe Pool LAT1->Pool_Phe Pool_Cl Intracellular 2-Cl-Phe Pool LAT1->Pool_Cl PAH Phenylalanine Hydroxylase Pool_Phe->PAH Ribosome Ribosome (Translation) Pool_Phe->Ribosome Block1 STERIC BLOCK Pool_Cl->Block1 Resists PAH Block2 REJECTION Pool_Cl->Block2 Poor tRNA Loading Tyr L-Tyrosine PAH->Tyr Metabolism Protein Native Proteins Ribosome->Protein Incorporation Block1->Tyr Block2->Protein

Caption: 2-Cl-Phe mimics Phenylalanine transport via LAT1 but is sterically rejected by downstream metabolic and translational machinery, ensuring its stability as a biological standard.[][2]

Primary Application: Metabolomics Internal Standard

The most robust application of 2-Cl-Phe is its use as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS) for serum and tissue metabolomics.[][2]

Why it is superior:

  • Retention Time Proximity: It elutes very close to Phenylalanine but is chromatographically separable on C18 columns.[][2]

  • Ionization Efficiency: The chlorine atom provides a distinct isotopic pattern (3:1 ratio of

    
    Cl:
    
    
    
    Cl) which aids in spectral confirmation, yet it ionizes similarly to endogenous aromatic amino acids.[][2]
  • Biological Absence: It is not naturally present in mammalian samples, ensuring zero background interference.[][2]

Protocol: Serum Metabolomics Extraction

This protocol describes the validation of serum metabolic profiles using 2-Cl-Phe as the normalization anchor.[][2]

Reagents:

  • Methanol (LC-MS Grade)[][2]

  • 2-Chloro-DL-phenylalanine stock (2.9 mg/mL in water)[][2][3][4]

  • Serum samples (-80°C stored)[][2]

Workflow:

  • Thawing: Thaw serum samples on ice (4°C) to prevent enzymatic degradation of unstable metabolites.

  • Internal Standard Spiking:

    • Aliquot 100 µL of serum into a 1.5 mL Eppendorf tube.

    • Add 10 µL of 2-Cl-Phe Internal Standard (IS) solution.[][2][3][4]

    • Note: The final concentration of IS should be approx 5-10 µg/mL to match the dynamic range of endogenous amino acids.[][2]

  • Protein Precipitation:

    • Add 300 µL of ice-cold Methanol (3:1 ratio relative to serum).

    • Vortex vigorously for 30 seconds.

  • Phase Separation:

    • Incubate at -20°C for 20 minutes (enhances precipitation).

    • Centrifuge at 12,000 rpm (approx. 15,000 x g) for 15 minutes at 4°C.

  • Analysis:

    • Transfer 200 µL of the clear supernatant to an LC-MS vial.

    • Inject onto a HSS T3 or C18 column.[][2]

    • Normalization: Divide the peak area of all analytes by the peak area of 2-Cl-Phe to correct for injection volume variability and matrix effects.

Secondary Application: Precursor-Directed Biosynthesis

In microbial engineering, 2-Cl-Phe is used to generate "unnatural" natural products.[][2] Fungal Non-Ribosomal Peptide Synthetases (NRPS) often have lower substrate specificity than ribosomal systems and can accept chlorinated analogs.[][2]

  • Target: Synthesis of chlorinated depsipeptides (e.g., analogs of Beauvericin or Enniatin).

  • Limitation: Research indicates that while para- and meta-chloro analogs are sometimes incorporated, the ortho-chloro (2-Cl-Phe) position often presents significant steric clashes in the adenylation domain of certain synthetases, leading to lower yields compared to fluoro-analogs [1, 2].[][2] Therefore, it is often used as a negative control to map the steric limits of an enzyme's active site.[][2]

Safety & Handling

  • Toxicity: While less toxic than specific inhibitors like PCPA, halogenated amino acids can act as antimetabolites at high concentrations.[][2]

  • Storage: Store at 2-8°C. Keep away from light (photolytic dehalogenation is slow but possible).[][2]

  • Solubility: Dissolve in 0.1 M HCl or warm water for stock solutions; neutral water solubility is limited (~2-5 mg/mL).[][2]

References

  • Xu, Y. et al. (2017).[][2] Cytotoxic and Antihaptotactic Beauvericin Analogues from Precursor-Directed Biosynthesis with the Insect Pathogen Beauveria bassiana ATCC 7159.[][2][5] Journal of Natural Products. [][2]

  • Wang, L. et al. (2022).[][2] Different Types of Non-Starch Polysaccharides Alter the Growth, Intestinal Flora and Serum Metabolite Profile of Grass Carp. Metabolites (MDPI).[][2] [][2]

  • ChemicalBook. (2025).[][2][6] 2-Chloro-DL-phenylalanine Product Description and Biological Activity.

  • PubChem. (2025).[][2][7] 2-Chloro-L-phenylalanine Compound Summary. National Library of Medicine.[][2]

  • Sigma-Aldrich. (2025).[][2][6] DL-2-Chlorophenylalanine Product Specification. [][2]

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 2-chloro-3-phenyl-DL-alanine

This guide provides an in-depth exploration of the solubility characteristics of 2-chloro-3-phenyl-DL-alanine, a substituted aromatic amino acid of significant interest in pharmaceutical and biochemical research. Designe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of 2-chloro-3-phenyl-DL-alanine, a substituted aromatic amino acid of significant interest in pharmaceutical and biochemical research. Designed for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings of its solubility, present established methodologies for its empirical determination, and offer insights into solvent selection for various applications.

Introduction: Understanding the Significance of Solubility

2-chloro-3-phenyl-DL-alanine, a derivative of the essential amino acid phenylalanine, presents a unique set of physicochemical properties due to the introduction of a chlorine atom to the phenyl ring. This modification can significantly alter its biological activity, metabolic stability, and, crucially, its solubility. Solubility is a critical determinant of a compound's behavior in both biological and chemical systems. It directly impacts bioavailability, formulation development, and the feasibility of various experimental assays. A thorough understanding of the solubility of 2-chloro-3-phenyl-DL-alanine is therefore paramount for its effective application in research and development.

Physicochemical Properties of 2-chloro-3-phenyl-DL-alanine

A foundational understanding of a molecule's intrinsic properties is essential to predict and interpret its solubility.

PropertyValueSource
Molecular Formula C₉H₁₀ClNO₂Chem-Impex
Molecular Weight 199.6 g/mol Chem-Impex
Melting Point 230-236 °CChem-Impex
Appearance White crystalline solidGeneral knowledge
pKa (predicted) ~2 (carboxyl), ~9 (amino)Estimated based on phenylalanine
logP (predicted) Varies with pHEstimated based on phenylalanine and chloro-substitution

The zwitterionic nature of amino acids, arising from the presence of both an acidic carboxyl group and a basic amino group, is a key determinant of their solubility. The overall charge of the molecule is pH-dependent, which in turn dictates its interaction with polar solvents. The introduction of a chlorine atom increases the lipophilicity of the phenyl ring, which is expected to decrease its solubility in aqueous solutions compared to the parent DL-phenylalanine.

Theoretical Framework for Solubility

The solubility of 2-chloro-3-phenyl-DL-alanine is governed by the interplay of several factors, primarily the polarity of the solute and the solvent, and the specific intermolecular interactions that can be formed. The principle of "like dissolves like" provides a general but powerful predictive tool.

Solvent Polarity and Intermolecular Forces
  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are capable of hydrogen bonding and have high dielectric constants. The zwitterionic form of 2-chloro-3-phenyl-DL-alanine, prevalent at neutral pH, can interact favorably with these solvents through hydrogen bonds with its amino and carboxyl groups. However, the nonpolar phenyl and chlorophenyl moieties will be less readily solvated. The solubility in these solvents will be a balance between these opposing factors. Generally, amino acids exhibit their highest solubility in water.[1]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These solvents possess significant dipole moments but lack acidic protons for hydrogen bond donation. They can act as hydrogen bond acceptors. While they can solvate the charged portions of the amino acid, the interactions may be less favorable than with protic solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane): Due to the highly polar nature of the amino acid's zwitterionic form, the solubility of 2-chloro-3-phenyl-DL-alanine is expected to be very low in nonpolar solvents. The energy required to break the strong intermolecular forces in the crystalline solid and the weak interactions with the nonpolar solvent molecules make dissolution energetically unfavorable.

The Influence of pH

The pH of the aqueous medium has a profound effect on the solubility of amino acids.[1] At its isoelectric point (pI), the net charge of the amino acid is zero, and its solubility is at a minimum due to strong intermolecular electrostatic interactions in the solid state. By adjusting the pH away from the pI, either by adding an acid or a base, the amino acid will exist predominantly as a cation or an anion, respectively. This increased net charge enhances interactions with polar water molecules, leading to a significant increase in solubility.

G cluster_pH Effect of pH on 2-chloro-3-phenyl-DL-alanine Low_pH Low pH (Acidic) Predominantly Cationic Form (NH3+) pI Isoelectric Point (pI) Zwitterionic Form (Net Charge = 0) Minimum Solubility Low_pH->pI Increase pH High_pH High pH (Basic) Predominantly Anionic Form (COO-) pI->High_pH Increase pH

Caption: pH-dependent speciation and its impact on solubility.

Experimental Determination of Solubility: A Validated Protocol

Given the scarcity of published solubility data for 2-chloro-3-phenyl-DL-alanine, empirical determination is often necessary. The shake-flask method is a widely accepted and reliable technique for measuring equilibrium solubility.

The Shake-Flask Method

This method involves equilibrating an excess of the solid compound in the solvent of interest until a saturated solution is achieved. The concentration of the dissolved compound is then determined analytically.

Step-by-Step Protocol:

  • Preparation of Materials:

    • Ensure the 2-chloro-3-phenyl-DL-alanine is of high purity.

    • Use analytical grade solvents.

    • Prepare a series of vials or flasks for each solvent to be tested.

  • Addition of Compound and Solvent:

    • Add an excess amount of solid 2-chloro-3-phenyl-DL-alanine to each vial. A visible excess of solid should remain at the end of the experiment to ensure saturation.

    • Add a known volume of the desired solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or agitator at a constant, controlled temperature (e.g., 25 °C).

    • Allow the mixture to equilibrate for a sufficient period. A common duration is 24 to 48 hours, but the time to reach equilibrium should be determined experimentally by taking samples at different time points until the concentration plateaus.

  • Sample Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution).

    • Filter the supernatant using a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles. This step is critical to avoid overestimation of the solubility.

  • Analysis:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of 2-chloro-3-phenyl-DL-alanine using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

  • Calculation:

    • Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by taking into account the dilution factor.

G start Start excess_solid Add Excess Solid to Solvent start->excess_solid equilibrate Equilibrate (e.g., 24-48h shaking) excess_solid->equilibrate filter Filter to Remove Undissolved Solid equilibrate->filter analyze Analyze Supernatant (e.g., HPLC) filter->analyze end Determine Solubility analyze->end

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Predicted Solubility Profile of 2-chloro-3-phenyl-DL-alanine

While direct experimental data is lacking, we can infer a likely solubility profile based on the principles discussed and data from analogous compounds.

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic WaterModerate (pH-dependent)The zwitterionic nature allows for hydrogen bonding, but the hydrophobic chlorophenyl group will limit solubility compared to simpler amino acids. Solubility will be lowest at the pI and increase at acidic and basic pH.
Methanol, EthanolLower than waterThese alcohols are less polar than water and less effective at solvating the charged groups of the amino acid.
Polar Aprotic DMSO, DMFLow to ModerateThese solvents can solvate the charged moieties to some extent, but the lack of hydrogen bond donation limits their effectiveness.
AcetoneLowAcetone is less polar than DMSO and DMF and is expected to be a poorer solvent.
Nonpolar Toluene, HexaneVery Low / InsolubleThe large polarity mismatch between the zwitterionic solute and the nonpolar solvent results in very poor solubility.

This table presents predicted solubility trends. Actual quantitative values must be determined experimentally.

Conclusion and Future Directions

The solubility of 2-chloro-3-phenyl-DL-alanine is a complex property influenced by its molecular structure and the nature of the solvent. While a comprehensive dataset of its solubility in various solvents is not currently available in the public domain, this guide provides a robust theoretical and practical framework for researchers to understand and determine this critical parameter. The provided experimental protocol for the shake-flask method offers a reliable means of generating this data in-house.

Future work should focus on the experimental determination of the solubility of 2-chloro-3-phenyl-DL-alanine in a range of pharmaceutically and biochemically relevant solvents. Furthermore, the determination of its pKa and logP values would enable more accurate predictions of its behavior in different environments and facilitate the development of quantitative structure-property relationship (QSPR) models for this class of compounds.

References

  • DigitalCommons@URI. The Solubility of Amino Acids in Various Solvent Systems. [Link]

Sources

Foundational

The Tale of Two Isomers: A Technical Guide to the Discovery and Divergent Histories of Chloro-Substituted Phenylalanines

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals Introduction: Positional Isomerism and Pharmacological Divergence In the landscape of chemical biology and drug discovery, the subtl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Positional Isomerism and Pharmacological Divergence

In the landscape of chemical biology and drug discovery, the subtle shift of a single atom within a molecule can dramatically alter its biological activity. This principle is vividly illustrated by the halogenated derivatives of the essential amino acid L-phenylalanine. This guide delves into the discovery and history of chlorophenylalanines, with a primary focus on the scientifically less-traveled path of o-chloro-phenylalanine and a comprehensive, comparative analysis of its renowned positional isomer, p-chloro-phenylalanine (PCPA or Fenclonine). While both are structurally similar, their histories and applications in research have diverged significantly, offering a compelling case study in structure-activity relationships and the serendipitous nature of scientific discovery. For the drug development professional and the bench scientist alike, understanding this divergence provides critical insights into target specificity and the foundational principles of pharmacology.

The Synthesis of Chlorophenylalanines: A Story of Mixed Isomers and Purification Challenges

The initial chemical synthesis of chlorophenylalanines did not yield a single, pure isomer but rather a mixture. A common method involved the direct chlorination of L-phenylalanine in an acidic medium, where the acid serves as a protecting group for the amine. However, this approach inevitably leads to the formation of a mixture of ortho, meta, and para isomers, as well as dichlorinated products.[1]

The separation of these isomers has historically posed a significant challenge for chemists. Early attempts to isolate pure p-chlorophenylalanine from these mixtures using techniques like cation exchange resins with aqueous acid eluents were often met with limited success, yielding poor separations and impractical yields.[1] This difficulty in purification underscored the need for more specific synthetic routes to obtain pure isomers for pharmacological testing.

A Generalized Chemical Synthesis Workflow

The direct chlorination of L-phenylalanine can be conceptually outlined as follows:

G cluster_0 Reaction Vessel cluster_1 Purification L-Phenylalanine L-Phenylalanine Reaction Direct Chlorination L-Phenylalanine->Reaction Acidic_Medium Acidic Medium (e.g., HCl) Acidic_Medium->Reaction Molecular_Chlorine Molecular Chlorine (Cl2) Molecular_Chlorine->Reaction Mixture Mixture of Isomers (o-, m-, p-chlorophenylalanine) + dichlorinated products Reaction->Mixture Chromatography Chromatographic Separation (e.g., Cation Exchange) Mixture->Chromatography o_isomer o-chloro-phenylalanine Chromatography->o_isomer m_isomer m-chloro-phenylalanine Chromatography->m_isomer p_isomer p-chloro-phenylalanine Chromatography->p_isomer

A simplified workflow for the synthesis and separation of chlorophenylalanine isomers.

While this direct approach is feasible, the challenges in separation led to the development of more controlled synthetic methods to produce specific isomers in higher purity, which was crucial for subsequent biological evaluation.

o-Chloro-phenylalanine: The Road Less Traveled

The history of o-chloro-phenylalanine is notably sparse in the scientific literature compared to its para counterpart. Its primary role in modern research appears to be as an internal standard in metabolomics studies, a testament to its chemical stability and distinct mass spectrometric signature rather than any widely recognized biological activity.[2]

There is a lack of seminal papers detailing the "discovery" of o-chloro-phenylalanine in a biological or pharmacological context. Instead, its existence is a predictable outcome of electrophilic aromatic substitution reactions on phenylalanine. While its synthesis is achievable, the absence of a significant, exploitable biological effect has left it largely as a chemical curiosity and an analytical tool. No significant inhibitory activity on tryptophan hydroxylase or other major enzyme systems has been reported, which is the likely reason for its divergence from the historical path of PCPA.

p-Chloro-phenylalanine (PCPA): A Landmark Tool in Neurobiology

The story of p-chloro-phenylalanine (PCPA), also known as Fenclonine, is a stark contrast to that of its ortho isomer. Its discovery as a potent biological agent has had a profound and lasting impact on the field of neurobiology.

Discovery as a Tryptophan Hydroxylase Inhibitor

In the 1960s, researchers discovered that PCPA acts as a selective and irreversible inhibitor of tryptophan hydroxylase (TPH).[3][4] TPH is the rate-limiting enzyme in the biosynthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[5] This inhibition was found to be highly effective, leading to a drastic and sustained depletion of serotonin in the brain.[4]

The mechanism of action involves PCPA acting as a competitive inhibitor of TPH in vitro.[4] However, in vivo, it causes an irreversible inactivation of the enzyme.[4] This irreversible action is key to its long-lasting effects on serotonin levels. The discovery of two isoforms of TPH, TPH1 and TPH2, later revealed that PCPA is a nonspecific antagonist of both.[6]

The Serotonin Depletion Model: A Window into Serotonergic Function

The ability of PCPA to profoundly deplete brain serotonin levels made it an invaluable experimental tool.[5] By administering PCPA to laboratory animals, researchers could investigate the functional roles of serotonin in a wide array of physiological and behavioral processes. This led to a wealth of publications on the effects of serotonin depletion, including:

  • Alterations in sleep patterns

  • Changes in learning and memory

  • Modulation of social and aggressive behaviors [7]

  • Regulation of sexual behavior [5]

The effects of PCPA on serotonin levels are dose-dependent, with higher doses leading to more significant and prolonged depletion.[7] Studies in rats have shown that a single high dose of PCPA can reduce brain serotonin to undetectable levels within a day.[4]

Mechanism of Tryptophan Hydroxylase Inhibition by PCPA

The following diagram illustrates the serotonin synthesis pathway and the point of inhibition by PCPA:

G Tryptophan Tryptophan TPH Tryptophan Hydroxylase (TPH) Tryptophan->TPH 5-HTP 5-Hydroxytryptophan AADC Aromatic L-Amino Acid Decarboxylase (AADC) 5-HTP->AADC Serotonin Serotonin (5-HT) TPH->5-HTP AADC->Serotonin PCPA p-Chloro-phenylalanine (PCPA) PCPA->TPH Irreversible Inhibition

Inhibition of the serotonin synthesis pathway by p-chloro-phenylalanine (PCPA).

Comparative Data: o-chloro-phenylalanine vs. p-chloro-phenylalanine

Featureo-chloro-phenylalaninep-chloro-phenylalanine (PCPA/Fenclonine)
Primary Biological Activity Not well-characterized; no significant TPH inhibition reported.Potent and irreversible inhibitor of Tryptophan Hydroxylase (TPH1 and TPH2).[3][6]
Primary Research Application Used as an internal standard in metabolomics.[2]Experimental tool for depleting brain serotonin to study its functional roles.[4][5]
Historical Significance Minimal impact on biological or pharmacological research.Foundational tool in the history of neuroscience and psychopharmacology.
Synthesis Can be produced through direct chlorination of phenylalanine, but isolation is challenging.[1]Can be produced through direct chlorination of phenylalanine, with subsequent purification, or through more specific synthetic routes.[1]

Experimental Protocol: In Vivo Serotonin Depletion Using PCPA

The following is a generalized protocol for inducing serotonin depletion in rodents, based on common practices in the field. Note: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Objective: To achieve significant depletion of brain serotonin levels for behavioral or neurochemical studies.

Materials:

  • p-Chloro-phenylalanine (PCPA)

  • Vehicle (e.g., 0.9% saline, potentially with a small amount of Tween 80 to aid suspension)

  • Rodent subjects (e.g., rats or mice)

  • Appropriate housing and handling equipment

  • Analytical equipment for measuring serotonin levels (e.g., HPLC with electrochemical detection)

Procedure:

  • Preparation of PCPA Suspension:

    • Weigh the desired amount of PCPA. A common dosage regimen is 150-300 mg/kg administered for one to three consecutive days.[7]

    • Suspend the PCPA in the chosen vehicle. Sonication may be required to achieve a uniform suspension.

  • Administration:

    • Administer the PCPA suspension to the animals via intraperitoneal (i.p.) injection.

    • A control group should receive vehicle-only injections.

  • Time Course of Depletion:

    • Maximum serotonin depletion is typically observed 2-4 days after the final injection.[5]

    • Serotonin levels will gradually begin to recover, returning to near-normal levels within 2-3 weeks as new TPH enzyme is synthesized.

  • Verification of Depletion:

    • At the desired time point post-treatment, euthanize a subset of animals.

    • Dissect brain regions of interest (e.g., hippocampus, striatum, cortex).

    • Homogenize the tissue and analyze for serotonin and its metabolite, 5-HIAA, using HPLC-ED or another validated method. A reduction of 80-90% in serotonin levels is typically achieved.[7]

  • Experimental Testing:

    • Conduct behavioral or other experimental procedures during the period of maximal serotonin depletion.

Self-Validation and Causality: The inclusion of a vehicle-treated control group is essential to validate that the observed effects are due to PCPA-induced serotonin depletion and not the stress of injection or other non-specific factors. The quantitative verification of serotonin depletion in a satellite group of animals provides a direct causal link between the pharmacological intervention and the biological outcome.

Conclusion: A Tale of Two Isomers and the Future of Targeted Drug Design

The disparate histories of o-chloro-phenylalanine and p-chloro-phenylalanine serve as a powerful lesson in the principles of pharmacology and drug discovery. The profound biological activity of PCPA as a TPH inhibitor cemented its place in the annals of neuroscience, providing researchers with a crucial tool to unravel the complexities of the serotonergic system. In contrast, the apparent biological inertness of o-chloro-phenylalanine has relegated it to a supporting role in the analytical sciences.

For today's researchers and drug development professionals, this story underscores the critical importance of positional isomerism in determining a molecule's interaction with its biological target. It highlights how a minor structural change can be the difference between a potent pharmacological agent and an inactive compound. As we move forward with more sophisticated tools for rational drug design and high-throughput screening, the fundamental lessons learned from the discovery and history of chlorophenylalanines remain as relevant as ever, guiding the quest for more specific, potent, and safer therapeutic agents.

References

  • Synthesis of o-Chlorophenols via an Unexpected Nucleophilic Chlorination of Quinone Monoketals Mediated by N, N′-Dimethylhydrazine Dihydrochloride. PubMed Central. Available at: [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. Available at: [Link]

  • Synthesis of Pure p-Chlorophenyl-L-alanine form L-Phenylalanine. FIU Discovery. Available at: [Link]

  • Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed Central. Available at: [Link]

  • Hepatic UGT2B-Mediated Testosterone Clearance Promotes Lipid Accumulation in High-Fat-Diet-Induced MASLD. MDPI. Available at: [Link]

  • TPH2 - Wikipedia. Wikipedia. Available at: [Link]

  • Para-chlorophenylalanine, serotonin and killing behavior. PubMed. Available at: [Link]

  • Some pharmacological effects of p-chlorophenylalanine unrelated to tryptophan hydroxylase inhibition. PubMed Central. Available at: [Link]

  • Fenclonine | C9H10ClNO2 | CID 4652. PubChem. Available at: [Link]

Sources

Exploratory

Technical Guide: Chemical Safety & Hazard Management for 2-Chloro-3-Phenyl-DL-Alanine

Part 1: Chemical Identity & Critical Verification CRITICAL SAFETY NOTICE: The nomenclature "2-chloro-3-phenyl-DL-alanine" is chemically ambiguous and frequently leads to confusion between two distinct compound classes. B...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Chemical Identity & Critical Verification

CRITICAL SAFETY NOTICE: The nomenclature "2-chloro-3-phenyl-DL-alanine" is chemically ambiguous and frequently leads to confusion between two distinct compound classes. Before proceeding, you must verify the CAS number on your reagent container to select the correct safety protocol.

The Primary Target: The Amino Acid Analog

This guide focuses on the amino acid derivative, which is the standard interpretation of "alanine" nomenclature in this context.

  • Chemical Name: 2-Amino-3-(2-chlorophenyl)propanoic acid[1][2][3]

  • Synonyms: DL-2-Chlorophenylalanine; DL-o-Chlorophenylalanine; 3-(2-Chlorophenyl)-DL-alanine.

  • CAS Number: [1][3]

  • Molecular Formula: C

    
    H
    
    
    
    ClNO
    
    
    [1][3][4]
  • Molecular Weight: 199.63 g/mol

  • Physical State: White to off-white crystalline powder.

The "False Friend": The Alpha-Halo Acid

Warning: If your compound lacks an amino group (is not a zwitterion), it is likely 2-Chloro-3-phenylpropanoic acid (CAS 7474-06-8). This compound is an alpha-halo acid, which carries significantly higher risks of skin corrosion and alkylation. If you possess CAS 7474-06-8, stop; this guide’s PPE recommendations may be insufficient.

Part 2: GHS Hazard Classification & Toxicology[5]

GHS Classification (29 CFR 1910.1200 / CLP)

Based on the structural analog data and vendor Safety Data Sheets (SDS) for CAS 14091-11-3:

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) 4Harmful if swallowed.[5]H302
Skin Corrosion/Irritation 2Causes skin irritation.[5][6]H315
Serious Eye Damage/Irritation 2ACauses serious eye irritation.H319
STOT - Single Exposure 3May cause respiratory irritation.[6][7]H335
Toxicological Mechanism & Expert Insight
  • Bioactivity: As a halogenated analog of Phenylalanine, this compound acts as a competitive inhibitor or a "false substrate" in biological pathways involving phenylalanine hydroxylase or protein synthesis.

  • Acute Risks: The primary immediate risk is irritation of mucosal membranes (eyes, respiratory tract) due to the acidic nature of the carboxylic acid moiety and the potential for dust inhalation.

  • Systemic Risks: While not classified as a potent poison (like fluoro-acetate), the "Harmful if swallowed" designation (H302) implies that ingestion can disrupt metabolic processes.

  • Decomposition Hazards: Thermal decomposition releases Hydrogen Chloride (HCl) gas and Nitrogen Oxides (NOx). This is a critical consideration during melting point analysis or reaction workups involving heat.

Part 3: Operational Safety & Engineering Controls[8]

Safety Decision Matrix (Workflow)

The following decision tree outlines the required engineering controls based on the operation scale.

SafetyWorkflow Start START: Handling 2-Chloro-3-phenyl-DL-alanine ScaleCheck Check Scale of Operation Start->ScaleCheck SmallScale < 1 gram (Weighing/Analysis) ScaleCheck->SmallScale LargeScale > 1 gram or Heating/Synthesis ScaleCheck->LargeScale PPE_Basic PPE: Nitrile Gloves (0.11mm), Safety Glasses, Lab Coat SmallScale->PPE_Basic PPE_Advanced PPE: Double Nitrile Gloves, Chemical Goggles, N95 (if outside hood) LargeScale->PPE_Advanced Hood Mandatory: Certified Chemical Fume Hood (Face Velocity: 80-100 fpm) Waste Disposal: Solid Hazardous Waste (Do NOT flush) Hood->Waste DustControl Is Dust Generation Likely? PPE_Basic->DustControl PPE_Advanced->Hood DustControl->Hood Yes StaticControl Use Anti-Static Weighing Boat Ground Equipment DustControl->StaticControl No (Solution) StaticControl->Waste

Figure 1: Operational safety workflow for handling halogenated amino acids. Note the emphasis on dust control due to H335 (Respiratory Irritation).

Specific Handling Protocols
A. Weighing & Transfer
  • Hazard: The solid powder is prone to static charge, leading to aerosolization.

  • Protocol:

    • Perform all weighing inside a fume hood or a powder containment balance enclosure.

    • Use anti-static weighing boats.

    • Do not use a spatula that has been used for strong oxidizers without thorough cleaning.

B. Reaction Setup
  • Incompatibilities: Strong oxidizing agents (e.g., permanganates, peroxides). Reaction with strong bases may liberate the free amine, altering solubility and volatility.

  • Thermal Stability: Avoid heating above 200°C without a scrubber. The compound decomposes to release toxic HCl gas.

C. Storage
  • Conditions: Store at 2-8°C (Refrigerated). Keep container tightly closed.

  • Hygroscopicity: Amino acid salts can be hygroscopic. Store with a desiccant to prevent clumping and hydrolysis degradation.

Part 4: Emergency Response & Decomposition Analysis

Decomposition Pathways

Understanding how the molecule breaks down is vital for fire response and waste treatment.

Decomposition Compound 2-Chloro-3-phenyl-DL-alanine (C9H10ClNO2) Heat Thermal Decomposition (>250°C or Fire) Compound->Heat Oxidizer Strong Oxidizer Contact Compound->Oxidizer HCl Hydrogen Chloride (HCl) (Corrosive Gas) Heat->HCl NOx Nitrogen Oxides (NOx) (Toxic Gas) Heat->NOx COx Carbon Oxides (CO, CO2) Heat->COx Oxidizer->NOx Oxidizer->COx

Figure 2: Thermal and chemical decomposition products. Firefighters must use SCBA due to the generation of HCl and NOx.

First Aid Protocols (Self-Validating)
  • Eye Contact: Rinse immediately with water for 15 minutes.[7][8][9] Validation: The irritation (H319) is caused by acidity; dilution is the only immediate remedy.

  • Skin Contact: Wash with soap and water.[8][9] Validation: Amino acids are zwitterionic; soap ensures removal of both protonated and deprotonated forms.

  • Inhalation: Move to fresh air. If breathing is difficult, medical attention is required (H335).

Spill Cleanup
  • PPE: Wear N95 respirator (or P100), goggles, and nitrile gloves.

  • Containment: Do not dry sweep (creates dust). Wet the powder slightly with an inert solvent (or water if compatible with waste stream) or use a HEPA vacuum.

  • Neutralization: Wipe surface with a mild alkaline solution (1% Sodium Bicarbonate) to neutralize any residual acidity, followed by water.

References

  • PubChem. (n.d.). 2-Amino-3-(2-chlorophenyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ChemSrc. (2025).[5] 2-Chlorophenylalanine CAS 14091-11-3 MSDS. Retrieved from [Link]

Sources

Foundational

Stereochemical Analysis and Application of 2-Chloro-3-Phenyl-DL-Alanine

Technical Guide for Drug Development & Synthetic Applications Executive Summary & Structural Definition The compound queried as 2-chloro-3-phenyl-DL-alanine is technically identified as 2-chloro-3-phenylpropanoic acid ....

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Drug Development & Synthetic Applications

Executive Summary & Structural Definition

The compound queried as 2-chloro-3-phenyl-DL-alanine is technically identified as 2-chloro-3-phenylpropanoic acid . In medicinal chemistry, it serves as a crucial bio-isostere of phenylalanine where the


-amino group is replaced by a chlorine atom.

This modification fundamentally alters the electronic and steric profile of the molecule while retaining the lipophilic benzyl side chain, making it a potent scaffold for enzyme inhibition—most notably against Phenylalanine Ammonia Lyase (PAL) .

Stereochemical Nomenclature (CIP Rules)

The "DL" designation indicates a racemic mixture (50:50) of enantiomers. For high-precision applications (e.g., enzyme kinetics or active pharmaceutical ingredients), the racemate must be resolved or synthesized enantioselectively.

  • Chiral Center: C2 (

    
    -carbon).
    
  • Substituents (Priority):

    
     (1) > 
    
    
    
    (2) >
    
    
    (3) >
    
    
    (4).
  • Configuration:

    • S-Enantiomer: Corresponds spatially to naturally occurring L-Phenylalanine.

    • R-Enantiomer: Corresponds to D-Phenylalanine.

Synthetic Pathways and Stereocontrol[1]

The synthesis of this molecule presents a classic stereochemical duality: Retention vs. Inversion . Understanding the mechanism is critical when moving from the "DL" racemate to specific enantiomers.

Route A: Racemic Synthesis (The "DL" Origin)

The racemic mixture is typically generated via the chlorination of cinnamic acid derivatives or malonic ester synthesis.

  • Method: Hydrochlorination of cinnamic acid often yields mixed regioselectivity. A more reliable route involves the

    
    -chlorination of hydrocinnamic acid (3-phenylpropanoic acid) using 
    
    
    
    and
    
    
    -chlorosuccinimide (NCS).
  • Outcome: A 50:50 mixture of (R) and (S) enantiomers.

Route B: Chiral Pool Synthesis (Diazotization)

To access the biologically relevant (S)-2-chloro-3-phenylpropanoic acid from L-Phenylalanine , one typically employs diazotization.

Critical Mechanistic Insight: Unlike standard


 reactions that proceed with inversion, the diazotization of 

-amino acids often proceeds with retention of configuration .
  • Mechanism: The reaction passes through an unstable

    
    -lactone intermediate formed by the neighboring group participation of the carboxylate.
    
    • Step 1 (Inversion): Intramolecular attack of the carboxylate oxygen on the diazonium carbon forms the

      
      -lactone.
      
    • Step 2 (Inversion): Chloride ion attacks the lactone ring.

    • Net Result: Double Inversion = Retention .

Visualization: Stereochemical Retention Mechanism

The following diagram illustrates the double-inversion pathway that preserves the (S)-configuration.

DiazotizationMechanism LPhe L-Phenylalanine (S-Config) Diazo Diazonium Intermediate LPhe->Diazo NaNO2 / HCl (Diazotization) Lactone Alpha-Lactone (Transient Ring) Diazo->Lactone Intramolecular SN2 (Inversion 1) SChloro (S)-2-Chloro-3- phenylpropanoic acid Lactone->SChloro Cl- Attack (Inversion 2 -> Retention)

Figure 1: The double-inversion mechanism typically observed during the diazotization of alpha-amino acids, leading to net retention of stereochemistry.

Resolution Methodologies for the DL-Racemate

If the starting material is the DL-racemate (as implied by the topic), separating the enantiomers is a requisite step for biological validation.

Experimental Workflow for Resolution

The most robust method for resolving


-halo acids involves Enzymatic Kinetic Resolution  or Chiral HPLC .
MethodProtocol SummarySelectivity (E-value)
Enzymatic Resolution Esterification using Candida antarctica Lipase B (CAL-B) in organic solvent. The enzyme preferentially esterifies the (S)-acid.High (>100)
Chiral HPLC Stationary Phase: Polysaccharide-based (e.g., Chiralpak AD-H or OD-H). Mobile Phase: Hexane/IPA + 0.1% TFA.Baseline Separation
Diastereomeric Salt Crystallization with chiral amines (e.g.,

-methylbenzylamine).
Moderate (Requires multiple recrystallizations)
Analytical Validation

To confirm the stereochemical purity of the isolated fraction, compare the optical rotation against literature standards.

  • (S)-2-chloro-3-phenylpropanoic acid:

    
     (c=1, Ethanol).
    
  • (R)-2-chloro-3-phenylpropanoic acid:

    
     (c=1, Ethanol).
    

Biological Application: PAL Inhibition[2][3][4][5][6]

The primary utility of 2-chloro-3-phenylpropanoic acid lies in its ability to inhibit Phenylalanine Ammonia Lyase (PAL) , the gateway enzyme of the phenylpropanoid pathway in plants and fungi.

Mechanism of Action

PAL catalyzes the non-oxidative deamination of L-Phenylalanine to trans-cinnamic acid.[1] The reaction proceeds via a transition state involving a prosthetic group (MIO).

  • Stereospecificity: The enzyme is highly stereoselective for L-Phenylalanine. Consequently, the (S)-chloro analog acts as a competitive inhibitor by mimicking the substrate's geometry.[1]

  • Binding Affinity: The chlorine atom is electron-withdrawing but sterically larger than the amino group. It occupies the active site but cannot undergo the elimination reaction efficiently, effectively "locking" the enzyme.

Visualization: Inhibition Logic

PAL_Inhibition Enzyme PAL Enzyme (Active Site) Substrate L-Phenylalanine (Natural Substrate) Enzyme->Substrate Binding (Kd Low) Inhibitor (S)-2-Chloro-3- phenylpropanoic acid Enzyme->Inhibitor Competitive Binding (Mimicry) Product trans-Cinnamic Acid Substrate->Product Deamination Block Catalytic Dead End Inhibitor->Block No Elimination

Figure 2: Competitive inhibition logic. The (S)-chloro analog binds to the PAL active site, mimicking L-Phe, but prevents the catalytic turnover.

References

  • Brewster, P., et al. "Retention of Configuration in the Deamination of Amino Acids." Nature, vol. 166, 1950, pp. 178–179. Link

  • Koppenhoefer, B., & Schurig, V. "Racemization-free conversion of L-amino acids into (S)-alpha-chloro carboxylic acids." Organic Syntheses, Coll.[2] Vol. 8, 1993, p. 119. Link

  • Zon, J., & Amrhein, N. "Inhibitors of Phenylalanine Ammonia-Lyase: 2-Aminoindan-2-phosphonic Acid and Related Compounds."[3] Liebigs Annalen der Chemie, vol. 1992, no. 6, 1992, pp. 625–628. Link

  • Hanson, K. R., & Havir, E. A. "Phenylalanine Ammonia-Lyase." The Biochemistry of Plants, vol. 7, 1981, pp. 577-625. (Standard reference for PAL stereospecificity).

Sources

Protocols & Analytical Methods

Method

experimental protocol for using 2-chloro-3-phenyl-DL-alanine

Technical Application Note: 2-Chloro-3-phenyl-DL-alanine Synonyms: o-Chlorophenylalanine; 2-Amino-3-(2-chlorophenyl)propanoic acid; DL-Phe(2-Cl) CAS Number: 14091-11-3[1][2][3] Introduction & Chemical Identity 2-Chloro-3...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: 2-Chloro-3-phenyl-DL-alanine Synonyms: o-Chlorophenylalanine; 2-Amino-3-(2-chlorophenyl)propanoic acid; DL-Phe(2-Cl) CAS Number: 14091-11-3[1][2][3]

Introduction & Chemical Identity

2-Chloro-3-phenyl-DL-alanine (hereafter referred to as 2-Cl-Phe ) is a non-proteinogenic phenylalanine analog halogenated at the ortho position of the phenyl ring.[3] Unlike its para-substituted counterpart (PCPA), which is a potent irreversible inhibitor of tryptophan hydroxylase, 2-Cl-Phe is primarily utilized in two distinct high-value research sectors:[3]

  • Metabolomics (Gold Standard Application): It serves as a robust Internal Standard (IS) for LC-MS-based metabolic profiling.[3] Because it is non-endogenous to mammalian systems but retains physicochemical similarity to aromatic amino acids, it provides an ideal normalization factor for extraction efficiency and ionization variability.[3]

  • Chemical Biology & Peptide Engineering: It is used as a building block in peptidomimetics to introduce steric hindrance (via the ortho-chloro group) that restricts conformational freedom (

    
     and 
    
    
    
    torsion angles), thereby modulating receptor binding affinity and proteolytic stability.[3]

Physicochemical Properties & Handling

PropertyDataCritical Handling Note
Molecular Weight 199.63 g/mol Use exact weight for IS stock preparation.[3]
Formula C

H

ClNO

Distinct isotopic pattern due to Chlorine (

Cl/

Cl).[3]
Solubility Low in neutral water; Soluble in dilute acid (1M HCl) or warm Methanol.[3]Do not attempt to dissolve directly in neutral PBS; precipitation will occur.[3]
pKa

-COOH: ~2.2;

-NH

: ~9.0
Zwitterionic at physiological pH.[3]
Storage +2°C to +8°C, DesiccatedHygroscopic. Equilibrate to RT before opening.

Protocol A: LC-MS/MS Metabolomics Internal Standard[3]

Objective: To use 2-Cl-Phe as a normalization standard for serum/plasma metabolite extraction. This protocol ensures data integrity by correcting for matrix effects and recovery losses.[3]

Reagents Required
  • Stock Solvent: 0.1 M HCl or 50% Methanol/Water.

  • Extraction Solvent: Cold Methanol (-20°C) or Acetonitrile/Methanol (1:1).[3]

  • Sample: Plasma, Serum, or Cell Lysate.[3]

Step-by-Step Workflow

1. Preparation of Stock Solutions

  • Primary Stock (10 mM): Weigh 19.96 mg of 2-Cl-Phe.[3] Dissolve in 10 mL of 0.1 M HCl . Sonicate for 5 minutes if necessary to ensure complete dissolution.

  • Working Internal Standard (IS) Solution (5 µg/mL): Dilute the Primary Stock into 100% Methanol .

    • Calculation:

      
      .[3]
      
    • Note: The use of methanol here prepares the IS to act as part of the protein precipitation agent in the next step.[3]

2. Sample Extraction & Protein Precipitation

  • Aliquot 100 µL of biological sample (plasma/serum) into a 1.5 mL centrifuge tube.

  • CRITICAL STEP: Add 400 µL of the Working IS Solution (Methanol containing 2-Cl-Phe) directly to the sample.[3]

    • Ratio: 1:4 (Sample:Solvent) ensures protein precipitation.[3]

  • Vortex vigorously for 30 seconds .

  • Incubate at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

3. Supernatant Processing

  • Transfer 400 µL of the supernatant to a fresh tube.

  • Evaporate to dryness under a gentle stream of Nitrogen gas (or using a SpeedVac) at 30°C.

  • Reconstitute the residue in 100 µL of Initial Mobile Phase (e.g., 5% Acetonitrile in Water + 0.1% Formic Acid).

  • Vortex and centrifuge (14,000 x g, 5 min) to remove any particulates.

  • Transfer to LC vial for injection.

4. MS Detection Parameters (Guideline)

  • Ionization: ESI Positive Mode (Amino acids ionize best in + mode).[3]

  • Precursor Ion: m/z 200.1 [M+H]

    
    [3]
    
  • Product Ions (Quantitation): m/z 154.0 (Loss of Formic acid) or m/z 119.0 (Immonium ion).[3]

  • Validation: Ensure the retention time of 2-Cl-Phe is distinct from endogenous Phenylalanine (m/z 166.1) and Tyrosine.[3][4][5][6][7]

Visual Workflow: Metabolomics Extraction

MetabolomicsWorkflow cluster_prep Preparation Phase cluster_extract Extraction Phase cluster_analysis Analysis Phase Stock Primary Stock (2-Cl-Phe in 0.1M HCl) Working Working IS Solution (in Cold Methanol) Stock->Working Dilution Mix Precipitation (Add 400 µL Working IS) Working->Mix Internal Standard Add Sample Bio-Sample (100 µL Plasma) Sample->Mix Vortex Vortex & Incubate (-20°C, 20 min) Mix->Vortex Spin Centrifuge (14,000g, 15 min) Vortex->Spin Supernatant Collect Supernatant Spin->Supernatant Dry N2 Evaporation Supernatant->Dry Recon Reconstitute (Mobile Phase) Dry->Recon LCMS LC-MS/MS Analysis (Monitor m/z 200.1 > 154.0) Recon->LCMS

Caption: Workflow for using 2-Cl-Phe as an Internal Standard to normalize extraction efficiency in metabolomics.

Protocol B: LAT1 Transport Competition Assay

Objective: To utilize 2-Cl-Phe as a competitive inhibitor or substrate probe for the L-type Amino Acid Transporter 1 (LAT1), which is overexpressed in blood-brain barrier (BBB) endothelial cells and cancer cells.[3]

Mechanism: The ortho-chloro substituent modifies the affinity for the LAT1 binding pocket, allowing researchers to probe transport kinetics (


 and 

) relative to endogenous Phenylalanine.[3]
Step-by-Step Methodology

1. Cell Culture Preparation

  • Cell Line: HEK293 (stably expressing hLAT1/CD98) or cancer lines (e.g., MCF-7).[3]

  • Media: Amino acid-free Hank’s Balanced Salt Solution (HBSS) is required for the uptake phase to prevent competition from media nutrients.[3]

2. Preparation of Uptake Solutions

  • Substrate (Radiolabeled): [

    
    C]-L-Leucine or [
    
    
    
    H]-L-Phenylalanine (Endogenous substrate).[3]
  • Inhibitor (Test Compound): 2-Cl-Phe (prepared at 10 µM, 100 µM, 1 mM in HBSS).[3]

    • Note: Adjust pH of HBSS to 7.4 after adding 2-Cl-Phe if high concentrations are used.[3]

3. The Uptake Assay

  • Wash: Remove culture media and wash cells 2x with warm Na

    
    -free Choline-Cl buffer (to exclude Na
    
    
    
    -dependent transport, isolating LAT1 activity).[3]
  • Pre-incubation: Incubate cells in warm buffer for 10 minutes at 37°C.

  • Transport Initiation: Replace buffer with Uptake Solution containing:

    • Trace [

      
      C]-L-Leucine.[3]
      
    • Varying concentrations of 2-Cl-Phe (0 to 5 mM).[3]

  • Incubation: Incubate for exactly 1 to 5 minutes (must be within the linear uptake phase).

  • Termination: Aspirate solution and immediately wash 3x with ice-cold PBS containing 5 mM unlabeled Leucine (to wash off bound but untransported isotope).

  • Lysis: Lyse cells with 0.1 M NaOH.

  • Quantification: Mix lysate with scintillation cocktail and count radioactivity (LSC).

4. Data Analysis

  • Plot % Uptake vs. log[2-Cl-Phe] .

  • Calculate IC

    
      to determine the affinity of 2-Cl-Phe for the LAT1 transporter relative to the control substrate.[3]
    
Visual Mechanism: LAT1 Competitive Transport

LAT1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Phe Endogenous Phe (Substrate) LAT1 LAT1 Transporter (Gatekeeper) Phe->LAT1 High Affinity Binding ClPhe 2-Cl-Phe (Competitor) ClPhe->Phe Inhibits Uptake ClPhe->LAT1 Steric Hindrance (Ortho-Cl) Transported Transported Substrate LAT1->Transported Translocation

Caption: 2-Cl-Phe competes with endogenous substrates for the LAT1 binding pocket.[3] The ortho-chlorine atom introduces steric constraints that alter transport kinetics.

References

  • Luckose, F., et al. "Effects of amino acid derivatives on physical, mental, and physiological activities."[3] Critical Reviews in Food Science and Nutrition, 2015.[3]

  • Yan, R., et al. "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)."[3] Scientific Reports, 2024.[3] [3]

  • Qiu, J., et al. "Targeted metabonomic study of plasma from rats with acute colitis using LCMS-IT-TOF based metabonomics."[3] Shimadzu Application News, 2016.[3]

  • Wang, Q., et al. "Structure-Based Design of Halogenated Phenylalanine Analogues Targeting Amyloid Fibril Formation."[3][8] ChemBioChem, 2020.[3] [3]

  • Sigma-Aldrich. "Product Specification: 2-Amino-3-(2-chlorophenyl)propanoic acid (CAS 14091-11-3)."[2][3]

Sources

Application

Application Note: High-Fidelity Metabolomics Normalization using 2-Chloro-3-Phenyl-DL-Alanine

This Application Note is designed for researchers and analytical scientists in metabolomics and drug development. It details the specific utility, mechanistic rationale, and experimental protocols for using 2-chloro-3-ph...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and analytical scientists in metabolomics and drug development. It details the specific utility, mechanistic rationale, and experimental protocols for using 2-chloro-3-phenyl-DL-alanine (2-Cl-Phe) as a robust internal standard.[1][2]

Executive Summary

In quantitative metabolomics, data integrity is frequently compromised by matrix effects, ionization suppression, and instrument drift. While isotopically labeled standards (


C, 

N) represent the theoretical ideal, they are cost-prohibitive for untargeted profiling of thousands of features. 2-chloro-3-phenyl-DL-alanine has emerged as the industry "Gold Standard" exogenous internal standard for LC-MS and GC-MS workflows.[1][2] Its structural homology to aromatic amino acids (Phenylalanine, Tyrosine, Tryptophan) ensures it tracks extraction efficiency and retention time shifts, while its halogenated nature (chlorine substitution) provides a unique mass signature (

shift) and chromatographic resolution from endogenous metabolites.

Technical Profile & Physicochemical Rationale

The selection of 2-Cl-Phe is not arbitrary; it is based on specific physicochemical properties that allow it to mimic biological analytes without interfering with them.[1][2]

PropertySpecificationRationale for Metabolomics
Formula

Distinct mass defect due to Chlorine (

/

isotope pattern).[1][2]
MW 199.63 g/mol +34 Da shift from Phenylalanine (165.19), easily resolved by MS.
Solubility Soluble in MeOH/WaterCompatible with common metabolomics extraction solvents (MeOH, ACN).
pKa ~2.2 (COOH), ~9.1 (NH2)Zwitterionic behavior mimics endogenous amino acids in HILIC/C18.
Isomerism Ortho-substitution (2-Cl)Distinct from the biological inhibitor para-chlorophenylalanine (pCPA).[1][2]
Mechanism of Action[3][4]
  • Chromatographic Proximity: 2-Cl-Phe elutes in the "middle" of the organic elution window on Reverse Phase (C18) columns, typically near Phenylalanine and Tryptophan.[2] This makes it an excellent marker for retention time (RT) alignment.[1][2]

  • Ionization Mimicry: It possesses both an amine and a carboxylic acid group, allowing it to ionize efficiently in both Positive (ESI+) and Negative (ESI-) modes, acting as a dual-mode QC standard.[1][2]

  • Exogenous Nature: It is not naturally present in mammalian, bacterial, or plant metabolomes, ensuring that the detected signal is purely from the spike-in.

Experimental Protocol: Extraction & Analysis

A. Reagent Preparation

Objective: Create a stable Internal Standard (IS) spiking solution.

  • Primary Stock (1 mg/mL):

    • Weigh 10.0 mg of 2-chloro-3-phenyl-DL-alanine.[1][2]

    • Dissolve in 10 mL of 50:50 Methanol:Water (v/v).

    • Note: If dissolution is slow, mild sonication (5 mins) or addition of 0.1% Formic Acid facilitates solubility.

    • Store at -20°C (Stable for 6 months).

  • Working Extraction Solvent (IS-Spiked):

    • Prepare the extraction solvent (e.g., 80% Methanol or 100% Acetonitrile) intended for your biological samples.

    • Spike the Primary Stock into this solvent to a final concentration of 1–5 µg/mL (approx. 5–25 µM).

    • Why? Adding IS directly to the extraction solvent ensures that every sample receives the exact same amount of standard before any protein precipitation or handling errors occur.

B. Sample Preparation Workflow (Serum/Plasma)

This protocol ensures that 2-Cl-Phe tracks the recovery of the entire extraction process.[1][2]

  • Aliquot: Transfer 100 µL of plasma/serum into a 1.5 mL centrifuge tube.

  • Extraction & Spike: Add 400 µL of Cold Working Extraction Solvent (containing 5 µg/mL 2-Cl-Phe).

    • Ratio: 1:4 sample-to-solvent ratio precipitates proteins effectively.[1][2]

  • Vortex: Mix vigorously for 30 seconds.

  • Incubation: Keep at -20°C for 20 minutes (enhances protein precipitation).

  • Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a fresh LC-MS vial.

    • Optional: Dry down under nitrogen and reconstitute in 100 µL water if concentrating; 2-Cl-Phe will remain to correct for reconstitution volume errors.

C. LC-MS/MS Acquisition Parameters

The following settings are recommended for a standard C18 metabolomics run.

  • Column: C18 (e.g., Waters HSS T3 or Agilent ZORBAX), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • MS Detection (Targeted):

    • Polarity: Positive (ESI+)[2]

    • Precursor Ion:

      
       200.05 
      
      
      
    • Product Ions (for MRM):

      • 
         (Loss of Formic Acid/COOH) - Quantifier[1][2]
        
      • 
         (Tropylium-like ion) - Qualifier[1][2]
        

Visualizing the Workflow

The following diagram illustrates where 2-Cl-Phe fits into the data integrity pipeline.

G Sample Biological Sample (Serum/Urine) Mix Protein Precipitation & IS Spiking Sample->Mix ExtractionSolvent Extraction Solvent (MeOH/ACN) ExtractionSolvent->Mix IS_Stock 2-Cl-Phe Stock (Internal Standard) IS_Stock->ExtractionSolvent Spike (5 µg/mL) Centrifuge Centrifugation (Remove Proteins) Mix->Centrifuge Supernatant Supernatant (Analytes + IS) Centrifuge->Supernatant LCMS LC-MS Analysis (Data Acquisition) Supernatant->LCMS DataNorm Data Normalization (Area_Analyte / Area_IS) LCMS->DataNorm Raw Peak Areas

Figure 1: Integrated workflow showing 2-Cl-Phe spiking during solvent preparation to monitor extraction efficiency and instrument performance.

Data Analysis & Normalization Logic

Raw metabolomics data contains systematic errors (e.g., evaporation, sensitivity drop). 2-Cl-Phe is used to mathematically correct these via the Normalized Abundance (


) :

[2]

Where:

  • 
     = Peak area of the endogenous metabolite.
    
  • 
     = Peak area of 2-chloro-3-phenyl-DL-alanine in the same sample.[1][2]
    
  • 
     = Constant concentration of the IS (optional, for scaling).
    

Acceptance Criteria:

  • Retention Time Stability: The RT of 2-Cl-Phe should not shift by more than ±0.1 min across the batch.

  • Peak Area CV: The Coefficient of Variation (CV) of the 2-Cl-Phe peak area across all QC injections should be < 15% . If > 20%, it indicates instrument drift or pipetting errors.

References

  • Thermo Fisher Scientific. "A guide to implementing targeted and standardized clinical metabolomics using stable isotope-labeled standards." Thermo Fisher Application Notes. Link

  • Boysen, A. K., et al. (2018). "Best-Matched Internal Standard Normalization in Liquid Chromatography-Mass Spectrometry Metabolomics Applied to Environmental Samples."[1][2] Analytical Chemistry. Link

  • Wang, X., et al. (2022). "Serum Metabolomics in Patients with Coexisting NAFLD and T2DM Using Liquid Chromatography-Mass Spectrometry."[1][2][3] Laboratory Medicine. Link

  • PubChem. "2-Chloro-L-phenylalanine Compound Summary."[1][2] National Library of Medicine.[2] Link[2]

Sources

Method

Application Notes &amp; Protocols: Utilizing 2-chloro-3-phenyl-DL-alanine as a Versatile Building Block in Modern Peptide Synthesis

Abstract The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science. These unique building blocks offer a gateway to novel peptidomimetics wi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a cornerstone of modern drug discovery and materials science. These unique building blocks offer a gateway to novel peptidomimetics with enhanced stability, constrained conformations, and unique functionalities. This guide provides a comprehensive overview of 2-chloro-3-phenyl-DL-alanine, a versatile analog of phenylalanine. We will explore its fundamental properties and provide detailed, field-proven protocols for its successful incorporation into peptide chains using both solid-phase and solution-phase methodologies. Furthermore, we will delve into the potential applications of the resulting peptides, highlighting how the introduction of a chloro-substituent on the phenyl ring can be leveraged to modulate biological activity and enable post-synthetic modifications.

Introduction: The Rationale for Chlorinated Phenylalanine Analogs

Standard peptide synthesis provides access to a vast chemical space, but the resulting molecules often suffer from poor metabolic stability and limited conformational diversity. The strategic incorporation of unnatural amino acids, such as 2-chloro-3-phenyl-DL-alanine, addresses these limitations directly.

The introduction of a chlorine atom onto the phenyl ring of phenylalanine imparts several key changes:

  • Steric Hindrance and Conformational Rigidity: The bulky chloro group can restrict the rotational freedom of the side chain, forcing the peptide backbone into specific conformations. This is invaluable for mapping receptor-binding epitopes and enhancing binding affinity.

  • Modified Hydrophobicity and Electronic Properties: The electron-withdrawing nature of chlorine alters the electronic properties of the aromatic ring, potentially influencing cation-π interactions and hydrogen bonding. This can modulate how the peptide interacts with biological targets like cell membranes.[1]

  • Metabolic Stability: The C-Cl bond is resistant to enzymatic degradation, which can protect the peptide from metabolic breakdown and increase its in vivo half-life.

  • A Handle for Post-Synthetic Modification: The chloro-substituent can serve as a reactive handle for nucleophilic aromatic substitution reactions, allowing for the late-stage introduction of other functional groups like azides, thiols, or fluorescent probes.

This guide serves as a practical resource for researchers aiming to harness these properties in their peptide synthesis workflows.

Physicochemical Properties and Handling

Proper handling and storage are critical for ensuring the integrity and reactivity of the amino acid building block.

2.1. Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, impervious gloves, and a lab coat when handling the compound.

  • Ventilation: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[2]

  • Spills: In case of a spill, avoid generating dust. Clean up using dry methods (e.g., vacuum or careful sweeping) and place the material in a sealed container for disposal.[2]

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

2.2. Storage Recommendations Store in a tightly sealed container in a cool, dry place, protected from light and moisture.[4] For long-term storage, refrigeration at -20°C is recommended.[5]

2.3. Key Properties of 2-chloro-3-phenyl-DL-alanine The following table summarizes the essential physicochemical data for this compound.

PropertyValueSource(s)
IUPAC Name 2-amino-3-(2-chlorophenyl)propanoic acid[5]
Molecular Formula C₉H₁₀ClNO₂[5][6]
Molecular Weight 199.63 g/mol [5][6]
CAS Number 14091-11-3[5]
Appearance Off-white to white solid/powder[4]
Storage Temperature -20°C (long-term)[5]

Protocol I: Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis (SPPS) is the most common and efficient method for assembling peptides in a laboratory setting.[7] The following protocol is based on the widely adopted Fmoc/tBu strategy.[8][9]

3.1. Rationale of the Fmoc/tBu Strategy This strategy relies on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups (like tert-butyl, tBu) for permanent side-chain protection. The general cycle involves anchoring the first amino acid to a solid support (resin), followed by repetitive cycles of Nα-Fmoc deprotection and coupling of the next Fmoc-protected amino acid.[10]

3.2. Workflow for SPPS Incorporation The diagram below illustrates the key steps in a single coupling cycle during SPPS.

sp_ps_workflow cluster_resin Resin-Bound Peptide cluster_cycle SPPS Cycle cluster_final Final Steps Resin Resin-AA(n) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Fmoc-AA(n+1)-OH, Activator, Base) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Wash2->Resin Cycle Repeats Capping Optional: Capping (Acetic Anhydride) Wash2->Capping If coupling incomplete Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Capping->Resin Purification Purification (HPLC) solution_phase_workflow AA1 Amino Acid 1 (e.g., Ala) ProtectN Protect N-terminus (e.g., Boc) AA1->ProtectN AA2 Amino Acid 2 (2-Chloro-Phe) ProtectC Protect C-terminus (e.g., Methyl Ester) AA2->ProtectC BocAA1 Boc-Ala-OH AA2Ester H-2-Chloro-Phe-OMe Couple Couple (DCC/EDC) BocAA1->Couple AA2Ester->Couple Dipeptide Protected Dipeptide Boc-Ala-(2-Cl-Phe)-OMe Couple->Dipeptide Deprotect Selective Deprotection Dipeptide->Deprotect Final Elongate or Final Deprotection Deprotect->Final

Caption: Key steps for a solution-phase dipeptide synthesis.

4.2. Example Protocol: Synthesis of a Dipeptide

  • Protection: Protect the N-terminus of the first amino acid (e.g., with a Boc group) and the C-terminus of the 2-chloro-3-phenyl-DL-alanine (e.g., as a methyl or benzyl ester).

  • Coupling: Dissolve the two protected amino acids in an appropriate solvent (e.g., DCM or DMF). Add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). Stir until the reaction is complete (monitored by TLC).

  • Workup: Filter to remove the urea byproduct (if using DCC). Purify the resulting protected dipeptide, typically by column chromatography or recrystallization.

  • Selective Deprotection: Remove either the N-terminal or C-terminal protecting group under appropriate conditions (e.g., TFA for Boc removal, saponification or hydrogenolysis for ester cleavage) to prepare the dipeptide for the next coupling step.

Applications and Post-Synthetic Logic

The true power of incorporating 2-chloro-3-phenyl-DL-alanine lies in the novel properties it confers upon the final peptide.

5.1. Modulating Biological Activity Peptides containing halogenated phenylalanine residues have shown promise in various therapeutic areas. The chloro-phenylalanine side chain can enhance interactions with biological targets:

  • Antimicrobial Peptides (AMPs): Phenylalanine residues often act as membrane anchors, facilitating the disruption of bacterial cell walls. [1][11]The increased hydrophobicity and altered electronics of the chlorinated ring can enhance this membrane-disrupting activity, a key mechanism of many AMPs. [12][13]* Enzyme Inhibitors: The unique steric and electronic profile can lead to tighter binding in the active sites of enzymes, making these peptides potent inhibitors.

5.2. A Gateway to Novel Peptide Conjugates The chloro-substituent is not merely a passive structural element; it is a functional handle for further chemical diversification. This opens up a world of possibilities for creating advanced peptidomimetics.

applications_logic cluster_direct Direct Bioactivity Modulation cluster_psm Post-Synthetic Modification (PSM) cluster_products Resulting Conjugates Start Peptide containing 2-Chloro-3-phenyl-alanine Membrane Enhanced Membrane Interaction (AMPs) Start->Membrane Conformation Conformational Constraint Start->Conformation Stability Increased Metabolic Stability Start->Stability PSM_Node Nucleophilic Aromatic Substitution (SNAr) Start->PSM_Node Reactive Handle Azide Azido-Peptide (for Click Chemistry) PSM_Node->Azide Thiol Thiolated Peptide (for Bioconjugation) PSM_Node->Thiol Fluorophore Fluorescently Labeled Peptide PSM_Node->Fluorophore

Caption: Logical relationship between the incorporated building block and its downstream applications.

References

Sources

Application

Application Note: Analytical Profiling of 2-Chloro-3-phenyl-DL-alanine

This Application Note provides a comprehensive analytical framework for the detection, quantification, and enantiomeric resolution of 2-chloro-3-phenyl-DL-alanine (also known as DL-2-chlorophenylalanine or 2-amino-3-(2-c...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive analytical framework for the detection, quantification, and enantiomeric resolution of 2-chloro-3-phenyl-DL-alanine (also known as DL-2-chlorophenylalanine or 2-amino-3-(2-chlorophenyl)propanoic acid ).

The protocols below address three critical stages of drug development: Chemical Purity (Achiral HPLC) , Enantiomeric Purity (Chiral HPLC) , and Trace Bioanalysis (LC-MS/MS) .

CAS: 14091-11-3 | MW: 199.63 g/mol | Formula: C


H

ClNO

[1][2]

Introduction & Molecule Profile

2-chloro-3-phenyl-DL-alanine is a halogenated phenylalanine derivative used as a scaffold in peptide synthesis and as a competitive inhibitor in enzymatic pathways involving phenylalanine hydroxylase. As a "DL" racemate, it contains both the (


)- and (

)-enantiomers. In pharmaceutical applications, resolving these enantiomers is often critical, as biological activity is typically stereospecific.
Physicochemical Properties
PropertyValueNotes
Solubility Sparingly soluble in water; Soluble in dilute acid/baseZwitterionic character dominates at neutral pH.
pKa

-COOH: ~2.2

-NH

: ~9.0
UV Max 210 nm (End absorption), 258 nm (Phenyl ring)Chlorine substitution provides a slight bathochromic shift.
LogP ~1.7Moderate lipophilicity; suitable for Reverse Phase LC.

Method A: Achiral RP-HPLC (Purity & Assay)

Objective: Routine quality control (QC) to determine chemical purity and assay content of the racemic mixture.

Chromatographic Conditions
  • System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 × 150 mm, 3.5 µm.

    • Rationale: The chlorine atom increases retention on C18 compared to native phenylalanine, requiring a higher organic ratio or gradient elution.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Note: TFA suppresses silanol ionization and ensures the amino group is fully protonated (

      
      ), improving peak shape.
      
  • Mobile Phase B: 0.1% TFA in Acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C.

  • Detection: UV at 215 nm (primary) and 254 nm (secondary).

  • Injection Volume: 5–10 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
15.060Linear Gradient
16.095Wash
18.095Hold
18.15Re-equilibration
23.05End
Sample Preparation (Standard)
  • Stock Solution: Dissolve 10 mg of 2-chloro-3-phenyl-DL-alanine in 10 mL of 0.1 M HCl (concentration: 1 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A (final: 100 µg/mL).

  • Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter before injection.

Method B: Chiral Separation (Enantiomeric Excess)

Objective: To resolve the L- (S) and D- (R) enantiomers of the racemic DL mixture. Mechanism: Ligand-exchange chromatography (LEC) or Macrocyclic Glycopeptide interaction.

Protocol: Crown Ether Column (Recommended)

Crown ether columns are the "gold standard" for separating underivatized amino acids.

  • Column: Daicel Crownpak CR-I(+) or CR(+), 3.0 × 150 mm, 5 µm.

  • Mobile Phase: Perchloric Acid (pH 1.5 to 2.0).

    • Composition: 16.3 g HClO

      
       (70%) in 1 L Water (approx. pH 1.5). Alternatively, use 10-50 mM HClO
      
      
      
      .
    • Modifier: 10-15% Methanol can be added to reduce retention time if necessary.

  • Flow Rate: 0.4 – 0.6 mL/min.

  • Temperature: 25°C (Lower temperatures, e.g., 10-15°C, often improve resolution).

  • Detection: UV 210 nm.

  • Elution Order: typically D- (R) elutes first, followed by L- (S) on CR(+) columns. Confirm with pure enantiomeric standards.

Protocol: Teicoplanin Column (Alternative)
  • Column: Chirobiotic T (Teicoplanin bonded), 4.6 × 250 mm.

  • Mobile Phase: 50% Methanol / 50% Water (v/v).

  • Mechanism: Hydrogen bonding and inclusion complexation.

Method C: LC-MS/MS (Bioanalysis & Trace Detection)

Objective: High-sensitivity detection in biological matrices (plasma/urine) or trace impurity analysis.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (ESI), Positive Mode.

  • Precursor Ion: [M+H]

    
     = 200.0 
    
    
    
    (based on
    
    
    Cl isotope).
  • Isotope Pattern: Look for the characteristic 3:1 ratio at

    
     200.0 and 202.0 due to 
    
    
    
    Cl/
    
    
    Cl.

MRM Transitions (Multiple Reaction Monitoring):

Transition Type Collision Energy (eV) Mechanistic Origin

| 200.0


 154.0  | Quantifier | 15 - 20 | Loss of HCOOH (Formic acid) from carboxyl group. |
| 200.0 

137.0
| Qualifier | 25 - 30 | Loss of NH

+ COOH (Immonium ion fragmentation). | | 200.0

125.0
| Qualifier | 35 | Chlorobenzyl carbocation formation. |
LC Conditions (Compatible with MS)
  • Column: C18 (e.g., Waters BEH C18), 2.1 × 50 mm, 1.7 µm (UHPLC).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: Fast ramp (5% B to 90% B in 3 mins) for high-throughput screening.

Experimental Workflow & Logic

The following diagram illustrates the decision matrix for analyzing 2-chloro-3-phenyl-DL-alanine, ensuring the correct method is selected based on the sample type.

AnalyticalWorkflow Start Sample Received (2-Chloro-3-phenyl-DL-alanine) Decision Determine Analytical Goal Start->Decision Purity Chemical Purity / Assay (Raw Material QC) Decision->Purity QC/Batch Release Enantiomer Enantiomeric Excess (Racemic Resolution) Decision->Enantiomer Chiral Study Bioanalysis Trace Quantification (Plasma/Urine/Impurity) Decision->Bioanalysis PK/Metabolism HPLC_UV Method A: RP-HPLC-UV C18 Column, TFA Buffer Detect: 215 nm Purity->HPLC_UV Chiral_LC Method B: Chiral HPLC Crown Ether (CR+) Column MP: HClO4 (pH 1.5) Enantiomer->Chiral_LC LCMS Method C: LC-MS/MS (ESI+) MRM: 200 -> 154 MP: Formic Acid Bioanalysis->LCMS Res_Purity Output: % Area Norm Retention Time: ~12 min HPLC_UV->Res_Purity Res_Chiral Output: % ee (D vs L) Resolution (Rs) > 1.5 Chiral_LC->Res_Chiral Res_Trace Output: ng/mL Conc. LOD: < 1 ng/mL LCMS->Res_Trace

Caption: Decision matrix for selecting the appropriate analytical workflow based on research requirements.

References

  • MedChemExpress. (2024). 2-Amino-3-(2-chlorophenyl)propanoic acid Product Information. Retrieved from

  • ChemicalBook. (2024). 2-Amino-3-(2-chloro-phenyl)-propionic acid (CAS 14091-11-3) Properties and Suppliers. Retrieved from

  • Ilisz, I., et al. (2018). Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases. Journal of Chromatography A. Retrieved from

  • Hyun, M. H. (2006).[4] Liquid chromatographic resolution of alpha-amino acids on crown ether-based chiral stationary phases. Journal of Separation Science. (Contextual grounding for Method B).

  • NIST Chemistry WebBook.Mass Spectrum of Phenylalanine derivatives.

Sources

Method

A Robust HPLC Method for the Quantification of 2-chloro-3-phenyl-DL-alanine

Application Note & Protocol Abstract This document provides a comprehensive guide for the quantitative analysis of 2-chloro-3-phenyl-DL-alanine, a key intermediate in pharmaceutical synthesis, using High-Performance Liqu...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of 2-chloro-3-phenyl-DL-alanine, a key intermediate in pharmaceutical synthesis, using High-Performance Liquid Chromatography (HPLC).[1] The method detailed herein is designed for researchers, scientists, and drug development professionals requiring a reliable and accurate quantification assay. This application note will cover the foundational principles of the method, a step-by-step experimental protocol, and a thorough discussion on method validation in accordance with International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction

2-chloro-3-phenyl-DL-alanine is a synthetic amino acid derivative that serves as a versatile building block in the development of various bioactive molecules and therapeutic agents.[1] Its precise quantification is critical for monitoring reaction kinetics, determining product purity, and ensuring the quality of starting materials in drug manufacturing processes. The presence of a chiral center in 2-chloro-3-phenyl-DL-alanine also necessitates a method capable of resolving its enantiomers, as different stereoisomers can exhibit distinct pharmacological and toxicological profiles.[4]

This application note addresses the analytical challenges associated with 2-chloro-3-phenyl-DL-alanine by presenting a robust reversed-phase HPLC (RP-HPLC) method with UV detection. The described methodology is based on established principles of amino acid analysis and has been designed to be both accurate and reproducible.[5][6][7]

Principle of the Method

The quantification of 2-chloro-3-phenyl-DL-alanine is achieved through reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A C18 stationary phase is employed to retain the analyte, while a mobile phase consisting of an aqueous buffer and an organic modifier is used to elute it. The separation is isocratic, ensuring simplicity and robustness. Detection is performed using a UV-Vis detector, leveraging the chromophore of the phenyl group in the analyte. For chiral separation, a specialized chiral stationary phase (CSP) is required. This note will focus on the achiral quantification, with considerations for chiral separation discussed separately.

Materials and Reagents

  • Analyte: 2-chloro-3-phenyl-DL-alanine (Purity ≥ 99%)[1]

  • Solvents:

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or ultrapure

  • Reagents:

    • Potassium phosphate monobasic (KH₂PO₄)

    • Orthophosphoric acid (H₃PO₄)

  • Equipment:

    • HPLC system with a UV-Vis detector

    • Analytical balance

    • pH meter

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

Experimental Protocol

Preparation of Mobile Phase

The mobile phase is a critical component of the separation process. A phosphate buffer is chosen for its excellent buffering capacity in the acidic pH range, which helps to maintain a consistent retention time for the analyte.

  • Aqueous Component (Buffer):

    • Weigh 1.36 g of KH₂PO₄ and dissolve it in 1 L of HPLC grade water to prepare a 10 mM solution.

    • Adjust the pH of the solution to 3.0 using orthophosphoric acid.

    • Filter the buffer through a 0.45 µm membrane filter to remove any particulate matter.

  • Mobile Phase Composition:

    • Mix the prepared phosphate buffer and acetonitrile in a ratio of 70:30 (v/v).

    • Degas the mobile phase using an online degasser or by sonication to prevent air bubbles from interfering with the detector signal.

Preparation of Standard Solutions

Accurate standard solutions are essential for the calibration and quantification of the analyte.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh 10 mg of 2-chloro-3-phenyl-DL-alanine and transfer it to a 10 mL volumetric flask.

    • Dissolve the analyte in a small amount of methanol and then dilute to the mark with the mobile phase.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and remove any interfering substances.[8]

  • Accurately weigh the sample containing 2-chloro-3-phenyl-DL-alanine.

  • Dissolve the sample in a suitable solvent (e.g., methanol or a mixture of water and methanol).

  • Perform a protein precipitation step if the sample is in a biological matrix by adding a precipitating agent like perchloric acid or sulfosalicylic acid.[5][7][9]

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Conditions

The following HPLC parameters have been optimized for the analysis of 2-chloro-3-phenyl-DL-alanine.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 10 mM KH₂PO₄ (pH 3.0) : Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 210 nm

Rationale for Parameter Selection:

  • Column: A C18 column is a standard choice for reversed-phase chromatography and provides good retention for moderately polar compounds like 2-chloro-3-phenyl-DL-alanine.

  • Mobile Phase: The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm ID column and provides a good balance between analysis time and separation efficiency.

  • Detection Wavelength: 210 nm is selected to maximize the signal for the phenyl chromophore, providing high sensitivity.

Analytical Workflow

HPLC Analysis Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC System Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the quantification of 2-chloro-3-phenyl-DL-alanine.

Method Validation

A thorough validation of the analytical method is crucial to ensure that it is suitable for its intended purpose.[10] The validation should be performed according to ICH Q2(R1) guidelines and should include the following parameters.[2][3][10]

Validation ParameterAcceptance Criteria
Specificity The analyte peak should be well-resolved from any impurities or matrix components. Peak purity should be confirmed using a diode array detector.
Linearity The correlation coefficient (r²) of the calibration curve should be ≥ 0.999 over the specified concentration range.
Accuracy The mean recovery should be within 98.0% to 102.0% at three different concentration levels.
Precision The relative standard deviation (RSD) for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 2.0%.
Limit of Detection (LOD) The signal-to-noise ratio should be approximately 3:1.
Limit of Quantitation (LOQ) The signal-to-noise ratio should be approximately 10:1.
Robustness The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), pH (±0.2), and column temperature (±2°C).

Considerations for Chiral Separation

To separate the D- and L-enantiomers of 2-chloro-3-phenyl-DL-alanine, a chiral stationary phase (CSP) is necessary.[4] Based on methods for similar compounds, a cellulose-based CSP, such as Chiralcel OJ-H, could be effective.[11] The mobile phase would likely consist of a non-polar solvent like hexane and an alcohol such as isopropanol.[11][12] Method development and validation would be required to optimize the chiral separation.

Troubleshooting

IssuePotential CauseSolution
Poor Peak Shape Column degradation, inappropriate mobile phase pHUse a guard column, ensure mobile phase pH is correctly adjusted.
Inconsistent Retention Times Fluctuation in mobile phase composition, temperature, or flow rateEnsure proper mixing and degassing of the mobile phase, use a column oven, and check the pump performance.
Baseline Noise Contaminated mobile phase, detector issuesFilter mobile phase, purge the detector, and ensure proper lamp warm-up.

Conclusion

The HPLC method described in this application note provides a reliable and accurate means for the quantification of 2-chloro-3-phenyl-DL-alanine. The protocol is straightforward and utilizes common laboratory equipment and reagents. Proper method validation according to ICH guidelines will ensure the integrity and reproducibility of the results, making this method suitable for use in research and quality control environments.

References

  • ResearchGate. (2025, August 6). Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. Retrieved from [Link]

  • ResearchGate. (n.d.). a HPLC separation of standard DL-alanine (50 mM in HPLC grade water).... Retrieved from [Link]

  • ResearchGate. (2025, August 6). (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ScienceDirect. (2022, June 30). Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018, June 12). Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts as Asymmetric Phase Transfer Catalysts. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PLASMA PHENYLALANINE DETERMINATION BY QUANTITATIVE DENSITOMETRY OF THIN LAYER CHROMATOGRAMS AND BY HIGH PERFORMANCE LIQUID CHROMATOGRAPHY IN RELATION WITH MODERN MANAGEMENT OF PHENYLKETONURIA. Retrieved from [Link]

  • ResearchGate. (2013, September 17). HPLC method and sample preparation for amino acids?. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). analysis of amino acids by high performance liquid chromatography. Retrieved from [Link]

Sources

Application

2-chloro-3-phenyl-DL-alanine for studying amino acid transport

Application Note: Characterization of Amino Acid Transport Systems Using 2-Chloro-3-Phenyl-DL-Alanine Executive Summary This guide details the application of 2-Chloro-3-phenyl-DL-alanine (commonly referred to as 2-chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Amino Acid Transport Systems Using 2-Chloro-3-Phenyl-DL-Alanine

Executive Summary

This guide details the application of 2-Chloro-3-phenyl-DL-alanine (commonly referred to as 2-chlorophenylalanine or o-chlorophenylalanine ) as a structural probe for investigating amino acid transport kinetics. While widely recognized as an internal standard in metabolomics due to its stability and non-endogenous nature, this compound serves as a critical tool in membrane physiology. It acts as a competitive substrate/inhibitor for the System L (LAT1/LAT2) amino acid transporters, allowing researchers to dissect transport mechanisms, determine substrate specificity, and distinguish between sodium-dependent and sodium-independent uptake pathways.

Technical Background & Mechanism

Compound Identity & Nomenclature

The nomenclature "2-chloro-3-phenyl-DL-alanine" can be structurally ambiguous. In the context of amino acid transport and commercial catalogs (CAS 14091-11-3), this specifically refers to DL-2-Chlorophenylalanine , where the chlorine atom is substituted at the ortho position of the phenyl ring, preserving the


-amino acid backbone essential for transporter recognition.
  • IUPAC Name: 2-amino-3-(2-chlorophenyl)propanoic acid[1][2][3]

  • Molecular Formula:

    
    [1][3]
    
  • Role: Synthetic amino acid analog; competitive inhibitor/substrate.

Mechanism of Action: System L Targeting

2-Chloro-3-phenyl-DL-alanine mimics the bulky, hydrophobic structure of L-Leucine and L-Phenylalanine. It primarily interacts with System L (LAT1/SLC7A5 and LAT2/SLC7A8) , which are sodium-independent, obligate exchangers.

  • Competitive Inhibition (Cis-Effects): When present extracellularly, it competes with natural substrates (e.g., Leucine) for the extracellular binding pocket of the transporter, reducing the initial rate of uptake.

  • Trans-Stimulation (Trans-Effects): Because it is a transportable substrate (not just a blocker), pre-loading cells with 2-Chloro-3-phenyl-DL-alanine increases the intracellular pool of exchangeable substrates. This accelerates the uptake of extracellular radiolabeled tracers via the obligate exchange mechanism (1:1 stoichiometry).

Mechanistic Pathway Diagram

TransportMechanism cluster_extracellular Extracellular Space (High Na+ or Choline) cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ext_Leu [3H]-L-Leucine (Tracer) LAT1 LAT1 / CD98hc Complex Ext_Leu->LAT1 Binding Competition Ext_2Cl 2-Cl-Phe (Inhibitor/Substrate) Ext_2Cl->LAT1 Competitive Blockade Int_Leu [3H]-L-Leucine (Accumulated) LAT1->Int_Leu Influx Int_Sub Intracellular Amino Acids Int_Sub->LAT1 Obligate Exchange (Efflux)

Figure 1: Mechanism of Action. 2-Cl-Phe competes with the radiolabeled tracer for the extracellular binding site of the LAT1 exchanger. In trans-stimulation assays, intracellular 2-Cl-Phe drives the uptake of extracellular tracer.

Experimental Protocols

Materials & Reagents
ReagentSpecificationPurpose
2-Chloro-3-phenyl-DL-alanine >98% Purity (CAS 14091-11-3)Transport Inhibitor / Substrate
[3H]-L-Leucine Specific Activity: 20-50 Ci/mmolRadiolabeled Tracer (System L specific)
Transport Buffer (Na-Free) Choline-Cl substituted Krebs-RingerEliminates Na+-dependent transport (System A/ASC)
Lysis Buffer 0.1 N NaOHCell solubilization for scintillation counting
Stop Solution Ice-cold PBS (Phosphate Buffered Saline)Halts transport immediately
Protocol A: Cis-Inhibition Assay (IC50 Determination)

Objective: Determine the affinity of the transporter for 2-Chloro-3-phenyl-DL-alanine by measuring its ability to block tracer uptake.

  • Cell Preparation:

    • Seed cells (e.g., HeLa, HEK293, or primary hepatocytes) in 24-well plates.

    • Culture until 90% confluence.

  • Equilibration:

    • Aspirate growth medium.

    • Wash cells 2x with 500 µL warm (

      
      ) Na-Free Transport Buffer .
      
    • Note: Using Na-free buffer isolates System L activity.

  • Uptake Initiation:

    • Prepare working solutions containing 1 µM [3H]-L-Leucine mixed with increasing concentrations of 2-Chloro-3-phenyl-DL-alanine (0, 10, 30, 100, 300, 1000 µM).

    • Add 250 µL of working solution to cells.

    • Incubate for 1–2 minutes at

      
      .
      
    • Critical: Short incubation times are required to measure initial rates (

      
      ) and avoid equilibrium.
      
  • Termination:

    • Rapidly aspirate the uptake solution.

    • Immediately wash 3x with Ice-Cold Stop Solution .

  • Lysis & Counting:

    • Add 200 µL 0.1 N NaOH . Incubate 30 min.

    • Transfer lysate to scintillation vials with cocktail.

    • Measure CPM (Counts Per Minute).

  • Data Analysis:

    • Plot % Uptake vs. Log[Inhibitor].

    • Calculate

      
       using non-linear regression.
      
Protocol B: Trans-Stimulation Assay (Exchange Verification)

Objective: Confirm 2-Chloro-3-phenyl-DL-alanine is a transported substrate, not just a blocker.

  • Pre-Loading:

    • Incubate cells with 1 mM 2-Chloro-3-phenyl-DL-alanine (or buffer control) for 30 minutes at

      
      .
      
    • This allows the analog to accumulate intracellularly.

  • Wash:

    • Rapidly wash cells 3x with warm Transport Buffer to remove extracellular analog.

  • Uptake:

    • Add 1 µM [3H]-L-Leucine (without inhibitor).

    • Incubate for 1 minute.

  • Result Interpretation:

    • If uptake is significantly higher in pre-loaded cells compared to control, 2-Chloro-3-phenyl-DL-alanine acts as an exchange substrate, driving the transporter to the inward-facing conformation.

Workflow Visualization

ExperimentalWorkflow cluster_AssayType Select Assay Type Start Start: Confluent Cells Wash Wash 2x with Na-Free Buffer (Isolate System L) Start->Wash Choice Assay? Wash->Choice Cis Cis-Inhibition (Co-incubate Tracer + 2-Cl-Phe) Choice->Cis Determine Affinity Trans Trans-Stimulation (Pre-load 2-Cl-Phe -> Wash -> Tracer) Choice->Trans Verify Substrate Incubate Incubate 1-2 mins @ 37°C (Initial Rate Phase) Cis->Incubate Trans->Incubate Stop Stop: Ice-Cold PBS Wash x3 Incubate->Stop Lysis Lysis: 0.1N NaOH Stop->Lysis Read Liquid Scintillation Counting Lysis->Read Analyze Calculate IC50 or Fold-Change Read->Analyze

Figure 2: Experimental Workflow for Transport Characterization. The decision tree distinguishes between inhibition (affinity) and trans-stimulation (substrate verification) protocols.

Data Analysis & Interpretation

Quantitative Summary Table
ParameterExpected Outcome (System L)Interpretation
IC50 (Cis-Inhibition) 10 µM – 200 µMLower values indicate higher affinity binding.
Trans-Stimulation >150% of Control UptakeConfirms obligate exchange mechanism (Substrate).
Na+ Dependence NoneUptake should be identical in Na+ vs. Choline buffers.
Calculations

To determine the inhibition constant (


) from the 

, use the Cheng-Prusoff equation adapted for transport:


  • [S]: Concentration of radiolabeled tracer (e.g., 1 µM).

  • 
    :  Michaelis constant of the tracer for the transporter (determined in a separate saturation experiment).
    

Technical Notes & Troubleshooting

  • Solubility: 2-Chloro-3-phenyl-DL-alanine is sparingly soluble in neutral water. Dissolve initially in a small volume of 0.1 M HCl or NaOH, then dilute into the buffer and adjust pH to 7.4. Ensure no precipitation occurs at high concentrations (1 mM).

  • Stereospecificity: The DL racemic mixture is typically used for cost-efficiency. However, System L generally prefers L-isomers. If precision is required, use L-2-chlorophenylalanine , though the DL form is sufficient for general inhibition as the D-isomer is often inert or a weak inhibitor.

  • Internal Standard Use: If using LC-MS instead of radiolabeling, 2-Cl-Phe is an ideal internal standard because it does not occur naturally in mammalian cells, elutes near Phenylalanine, and has a distinct mass transition.

References

  • Christensen, H. N. (1990). Role of amino acid transport and countertransport in nutrition and metabolism. Physiological Reviews, 70(1), 43-77. Link

  • Kanai, Y., et al. (1998). Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98). Journal of Biological Chemistry, 273(37), 23629-23632. Link

  • Bode, B. P. (2001). Recent molecular advances in mammalian glutamine transport. The Journal of Nutrition, 131(9), 2475S-2487S. Link

  • Gong, Z., et al. (2011). Metabolomics validation: The use of o-chlorophenylalanine as an internal standard for amino acid profiling. Journal of Chromatography B, 879(19), 1653-1658. Link

Sources

Method

Application Note: 2-Chloro-3-phenyl-DL-alanine in Drug Discovery

This Application Note and Protocol Guide details the use of 2-Chloro-3-phenyl-DL-alanine (also known as DL-2-Chlorophenylalanine or DL-o-Chlorophenylalanine ) in drug discovery. Executive Summary 2-Chloro-3-phenyl-DL-ala...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 2-Chloro-3-phenyl-DL-alanine (also known as DL-2-Chlorophenylalanine or DL-o-Chlorophenylalanine ) in drug discovery.

Executive Summary

2-Chloro-3-phenyl-DL-alanine is a critical tool compound in modern drug discovery, serving two distinct but vital roles:

  • Metabolomics Internal Standard: It is the "gold standard" exogenous reference for normalizing LC-MS/GC-MS data in pharmacokinetic (PK) and pharmacodynamic (PD) studies due to its structural similarity to endogenous aromatic amino acids (phenylalanine, tyrosine, tryptophan) without interfering with their signals.

  • Medicinal Chemistry Scaffold: The ortho-chloro substituent introduces a specific steric "lock" (the Ortho Effect ) that restricts rotation around the

    
     torsion angle. This property is exploited in peptidomimetics to freeze bioactive conformations and shield peptide bonds from proteolytic cleavage, thereby enhancing metabolic stability.
    

This guide provides the rationale, mechanistic insight, and step-by-step protocols for deploying this compound in bioanalysis and peptide synthesis.

Chemical Profile & Mechanism of Action[2][3][4][5]

Structural Properties

Unlike its para-substituted analog (Fenclonine/PCPA, a Tryptophan Hydroxylase inhibitor), the ortho-chloro derivative is primarily defined by steric hindrance .

  • Steric Bulk: The chlorine atom at the 2-position (ortho) of the phenyl ring has a van der Waals radius of 1.75 Å, significantly larger than hydrogen (1.20 Å).

  • Conformational Restriction: When incorporated into a peptide chain, the ortho-chloro group clashes with the peptide backbone (specifically the carbonyl oxygen or amide nitrogen of the preceding residue). This restricts the rotation of the side chain, favoring specific rotamers and reducing the entropic penalty of binding to a target receptor.

The "Ortho Effect" in Peptidomimetics

In drug design, replacing a natural Phenylalanine (Phe) with 2-Chloro-Phe often results in:

  • Increased Proteolytic Stability: The bulky chlorine atom blocks the approach of proteases (like chymotrypsin) to the scissile amide bond.

  • Selectivity: The fixed conformation can prevent the molecule from binding to off-target receptors that require a different rotameric state.

Application 1: Metabolomics Internal Standard (Protocol)

Context: In drug discovery, accurate quantification of metabolites in plasma/urine is essential for toxicity screening. 2-Chloro-3-phenyl-DL-alanine is the preferred internal standard (IS) because it does not occur naturally in mammals, elutes near phenylalanine/tryptophan, and ionizes similarly.

Protocol A: Preparation of Internal Standard for LC-MS Analysis

Objective: To prepare a robust internal standard solution for normalizing serum metabolite profiling.

Reagents Required[1][2][3][4][5][6][7][8]
  • 2-Chloro-3-phenyl-DL-alanine (Solid, >98% purity).

  • Methanol (LC-MS grade).

  • Deionized Water (18.2 MΩ·cm).

  • Formic Acid (0.1%).

Step-by-Step Methodology
  • Stock Solution Preparation (1 mg/mL):

    • Weigh exactly 10.0 mg of 2-Chloro-3-phenyl-DL-alanine.

    • Dissolve in 10.0 mL of Methanol:Water (50:50 v/v). Vortex for 2 minutes until fully dissolved.

    • Storage: Store at -20°C. Stable for 3 months.

  • Working Solution (IS Spiking Solution):

    • Dilute the Stock Solution 1:100 with cold Methanol (-20°C) to a final concentration of 10 µg/mL .

    • Note: The cold methanol also serves to precipitate proteins in the sample.

  • Sample Processing (Plasma/Serum):

    • Aliquot 100 µL of plasma sample into a centrifuge tube.

    • Add 300 µL of the Working Solution (containing the IS).

    • Vortex vigorously for 30 seconds.

    • Incubate at -20°C for 20 minutes to complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to an LC-MS vial for injection.

  • Data Normalization:

    • Calculate the Response Ratio for every endogenous metabolite:

      
      
      
    • Use this ratio for all quantitative comparisons.

Application 2: Synthesis of L-2-Chlorophenylalanine (Enzymatic Resolution)

Context: The commercial "DL" variant is a racemate (50:50 mixture of L- and D-isomers). For peptide drugs, the L-isomer is usually required. The most cost-effective method to obtain high-purity L-2-chlorophenylalanine is enzymatic resolution using Acylase I .

Protocol B: Enzymatic Resolution of DL-2-Chlorophenylalanine

Objective: Isolate pure L-2-amino-3-(2-chlorophenyl)propanoic acid from the DL-racemate.

Workflow Diagram

EnzymaticResolution Start DL-2-Chloro-Phe (Racemate) Acetylation Step 1: Acetylation (Ac2O / NaOH) Start->Acetylation AcDL N-Acetyl-DL-2-Chloro-Phe Acetylation->AcDL Hydrolysis Step 2: Acylase I (pH 7.5, 37°C) AcDL->Hydrolysis Selective Hydrolysis of L-isomer Mixture Mixture: L-2-Cl-Phe (Free amine) + N-Acetyl-D-2-Cl-Phe Hydrolysis->Mixture Separation Step 3: Acidification & Extraction Mixture->Separation Adjust pH to 5.0 L_Isomer Aqueous Phase: L-2-Chloro-Phe Separation->L_Isomer Ionized (Water Soluble) D_Isomer Organic Phase: N-Acetyl-D-2-Chloro-Phe Separation->D_Isomer Uncharged (EtOAc Soluble)

Figure 1: Enzymatic resolution workflow to isolate the bioactive L-enantiomer.

Step-by-Step Methodology
  • N-Acetylation:

    • Dissolve 10g DL-2-Chloro-3-phenyl-alanine in 2M NaOH (25 mL).

    • Cool to 0°C. Add Acetic Anhydride (6 mL) dropwise while maintaining pH > 10 with NaOH.

    • Acidify with HCl to precipitate N-Acetyl-DL-2-chlorophenylalanine . Filter and dry.

  • Enzymatic Hydrolysis:

    • Dissolve the N-Acetyl derivative in water; adjust pH to 7.5 with dilute Ammonia.

    • Add Hog Kidney Acylase I (100 mg).

    • Incubate at 37°C for 24 hours. The enzyme specifically removes the acetyl group from the L-isomer only .

  • Separation:

    • Adjust pH to 5.0 (isoelectric point of the free amino acid is near here, but the acetylated D-form is acidic).

    • Extract with Ethyl Acetate.

      • Organic Layer: Contains N-Acetyl-D-2-chlorophenylalanine (Save for D-isomer production if needed).

      • Aqueous Layer: Contains pure L-2-Chloro-3-phenyl-alanine .

    • Concentrate the aqueous layer to crystallize the pure L-amino acid.

Application 3: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Context: Once the L-isomer is obtained (or if using the DL-mixture for library screening), it must be protected with Fmoc for standard SPPS.

Protocol C: Manual Fmoc-Coupling of 2-Cl-Phe

Challenge: The ortho-chloro substituent creates steric hindrance, making the coupling reaction slower than with natural phenylalanine.

  • Resin Preparation: Swell Rink Amide resin (0.5 mmol/g) in DMF for 30 min.

  • Activation:

    • Amino Acid: 4.0 equivalents of Fmoc-L-2-Chlorophenylalanine.

    • Activator: 3.9 equivalents of HATU (preferred over HBTU due to steric bulk).

    • Base: 8.0 equivalents of DIPEA.

    • Dissolve in minimal DMF.

  • Coupling:

    • Add activated mixture to resin.[4]

    • Crucial Step: Double coupling is recommended. Shake for 2 hours (vs. standard 45 min) at room temperature.

    • Optional: Raise temperature to 50°C (microwave assisted) to drive the reaction to completion.

  • Monitoring: Use the Kaiser Test. If blue (incomplete), repeat coupling.

Quantitative Data Summary

Parameter2-Chloro-Phe (Ortho)Phenylalanine (Native)4-Chloro-Phe (Para)
Van der Waals Radius (Substituent) 1.75 Å (Cl)1.20 Å (H)1.75 Å (Cl)
Steric Effect High (Backbone clash)LowLow (Distal)
Electronic Effect (

)
Inductive withdrawingNeutralInductive withdrawing
Proteolytic Stability High (Shields amide)LowModerate
Primary Use Conformational constraint / ISNative building blockTPH Inhibition / Fluorescence

References

  • Metabolomics Standardization

    • Use of halogenated phenylalanine derivatives as internal standards in LC-MS metabolomics.
    • Source: (Generalized citation based on search result 1.3/1.10).

    • Source: (Search result 1.4).

  • Chemical Properties & Synthesis

    • 2-Amino-3-(2-chlorophenyl)propanoic acid (Structure & Synonyms).
    • Source: and .

  • Pharmacological Context

    • Differentiation from p-chlorophenylalanine (Fenclonine).[9]

    • Source: (Search result 1.1/1.2).

Disclaimer: This guide is for research use only. 2-Chloro-3-phenyl-DL-alanine is not approved for human therapeutic use. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Application

Application Note: Cell Culture Applications of 2-Chloro-3-phenyl-DL-alanine

Targeting LAT1 Transport and Metabolic Reprogramming in Cancer Models Introduction & Mechanism of Action 2-Chloro-3-phenyl-DL-alanine (also known as 2-chlorophenylalanine , o-chlorophenylalanine , or 2-Cl-Phe ) is a halo...

Author: BenchChem Technical Support Team. Date: February 2026

Targeting LAT1 Transport and Metabolic Reprogramming in Cancer Models

Introduction & Mechanism of Action

2-Chloro-3-phenyl-DL-alanine (also known as 2-chlorophenylalanine , o-chlorophenylalanine , or 2-Cl-Phe ) is a halogenated derivative of phenylalanine. While structurally similar to the well-known serotonin synthesis inhibitor p-chlorophenylalanine (PCPA), the ortho-chloro substitution confers distinct biological properties, most notably a superior affinity for the L-type Amino Acid Transporter 1 (LAT1/SLC7A5) compared to its meta- and para-isomers.

Core Mechanisms
  • High-Affinity LAT1 Recognition: LAT1 is an obligate exchanger that transports large neutral amino acids (e.g., Leucine, Phenylalanine) into cells in exchange for intracellular Glutamine. It is highly overexpressed in human cancers to fuel protein synthesis and mTORC1 signaling.

    • Mechanism: The chlorine atom at the ortho (2-) position of the phenyl ring creates a steric and electronic profile that fits tightly into the LAT1 substrate-binding pocket. Recent structure-activity relationship (SAR) studies indicate that ortho-substituted phenylalanine analogs exhibit higher affinity (

      
      ) for LAT1 than their non-substituted or para-substituted counterparts, making 2-Cl-Phe a potent competitive inhibitor of Leucine uptake or a high-affinity substrate for delivery applications.
      
  • Metabolic Modulation (mTORC1 Suppression): By competing with L-Leucine for LAT1 entry, 2-Cl-Phe can reduce intracellular Leucine levels. Since Leucine is a critical activator of mTORC1 (via Sestrin2 and the Rag GTPase complex), 2-Cl-Phe treatment can suppress downstream anabolic signaling, inducing autophagy or cytostasis in LAT1-dependent cancer lines (e.g., HeLa, MCF-7).

  • Enzyme Inhibition (Secondary): Like other halogenated phenylalanines, 2-Cl-Phe can act as a substrate or inhibitor for Phenylalanine Hydroxylase (PAH) and Tryptophan Hydroxylase (TPH), though with different kinetics than PCPA.

Experimental Applications
Application AreaPrimary UtilityKey Readout
Transporter Biology LAT1 Specificity Probe: Characterizing amino acid transport kinetics and specificity in overexpression systems (e.g., HEK293-LAT1).

/

values for Leucine uptake.
Cancer Metabolism mTORC1 Suppression: Starving cancer cells of essential amino acids (Leucine) to inhibit proliferation.p-S6K1 / p-4EBP1 levels (Western Blot); Cell viability (MTT/CCK-8).
Drug Delivery Prodrug Scaffold: Studying the transport of ortho-substituted payloads across the Blood-Brain Barrier (BBB).Intracellular accumulation (LC-MS/MS).
Protein Engineering Non-Canonical Incorporation: Incorporation into proteins to study structural perturbations.Mass Spectrometry of purified proteins.
Detailed Protocols
Protocol A: Preparation of Stock Solutions

Note: 2-Cl-Phe is hydrophobic. Proper solubilization is critical for consistent dosing.

  • Weighing: Weigh 100 mg of 2-Chloro-3-phenyl-DL-alanine (MW: 199.63 g/mol ).

  • Solvent Choice:

    • Preferred: 0.1 M NaOH or 0.1 M HCl (solubility is enhanced at extreme pH).

    • Alternative: DMSO (Dimethyl sulfoxide) for high-concentration stocks (e.g., 100 mM).

  • Dissolution:

    • Add 5 mL of 0.1 M NaOH to yield a ~100 mM stock. Vortex vigorously.

    • If using DMSO, add 5 mL DMSO. Note: DMSO concentration in final cell culture must be <0.5% to avoid cytotoxicity.

  • Sterilization: Filter sterilize using a 0.22 µm PES or PVDF syringe filter.

  • Storage: Aliquot into sterile tubes and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

Protocol B: LAT1 Competitive Uptake Assay

Objective: Determine the affinity of 2-Cl-Phe for LAT1 by measuring its ability to inhibit the uptake of radiolabeled [


C]-L-Leucine.

Materials:

  • Cells: HEK293 cells stably expressing hLAT1 (or naturally high-LAT1 lines like HeLa).

  • Transport Buffer: HBSS (Hanks' Balanced Salt Solution) without amino acids, pH 7.4.

  • Tracer: [

    
    C]-L-Leucine (approx. 100 µM final concentration, 0.1 µCi/mL).
    
  • Test Compound: 2-Chloro-3-phenyl-DL-alanine (0.1 µM – 10 mM dilution series).

  • Lysis Buffer: 0.1 M NaOH.

Step-by-Step Methodology:

  • Seeding: Seed cells in 24-well plates (1.5 x

    
     cells/well) coated with Poly-D-Lysine. Culture for 24 hours until 90% confluent.
    
  • Equilibration: Remove culture medium. Wash cells 2x with warm (

    
    ) Na
    
    
    
    -free Transport Buffer (choline chloride substituted for NaCl is optional, as LAT1 is Na
    
    
    -independent, but standard HBSS is acceptable if System A is blocked or negligible).
  • Pre-Incubation: Incubate cells in Transport Buffer for 10 min at

    
     to deplete intracellular amino acid pools.
    
  • Uptake Reaction:

    • Prepare uptake solution: Transport Buffer + [

      
      C]-L-Leucine (100 µM) + 2-Cl-Phe (variable concentrations).
      
    • Aspirate pre-incubation buffer.

    • Add 250 µL of uptake solution to each well.

    • Incubate for exactly 1 minute at room temperature (initial rate conditions).

  • Termination: Rapidly aspirate uptake solution and wash cells 3x with ice-cold Transport Buffer containing 2 mM unlabeled Leucine (to block efflux).

  • Lysis: Add 250 µL of 0.1 M NaOH to each well. Incubate 20 min to lyse cells.

  • Quantification: Transfer lysate to scintillation vials. Add 3 mL scintillation cocktail. Count CPM (Counts Per Minute) on a beta-counter.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using non-linear regression.
    
Protocol C: Metabolic Stress & Proliferation Assay

Objective: Assess the anti-proliferative effect of 2-Cl-Phe via Leucine starvation.

  • Seeding: Seed cancer cells (e.g., MCF-7) at 5,000 cells/well in a 96-well plate. Allow attachment (24h).

  • Treatment:

    • Prepare culture medium with low physiological Leucine (e.g., 20-50 µM) to sensitize cells to transport inhibition.

    • Add 2-Cl-Phe at concentrations ranging from 100 µM to 5 mM.

    • Include a control (Vehicle) and a positive control (JPH203, a specific LAT1 inhibitor).

  • Incubation: Incubate for 48-72 hours.

  • Readout: Add 10 µL CCK-8 or MTT reagent. Incubate 2-4 hours. Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

Pathway Visualization

The following diagram illustrates the mechanism by which 2-Chloro-3-phenyl-DL-alanine targets LAT1, blocking Leucine uptake and downstream mTORC1 signaling.

LAT1_Mechanism cluster_membrane Plasma Membrane Extracellular Extracellular Space Cytosol Cytosol LAT1 LAT1 / CD98hc (Antiporter) Leu_In Intracellular Leucine LAT1->Leu_In Transport In Gln_Out Glutamine Efflux LAT1->Gln_Out Transport Out Leu_Out L-Leucine (Essential AA) Leu_Out->LAT1 Substrate Cl_Phe 2-Chloro-3-phenyl-DL-alanine (Inhibitor/Substrate) Cl_Phe->LAT1 High Affinity Competition Cl_Phe->Leu_In Blocks Entry mTORC1 mTORC1 Complex (Growth Signal) Leu_In->mTORC1 Activates via Rag GTPases Autophagy Autophagy (Survival Mode) Leu_In->Autophagy Low Levels Trigger Gln_In Intracellular Glutamine Gln_In->LAT1 Exchange Substrate Proliferation Cell Proliferation & Protein Synthesis mTORC1->Proliferation Promotes

Caption: Mechanism of Action: 2-Chloro-3-phenyl-DL-alanine competes with Leucine for LAT1 transport, reducing intracellular Leucine levels and suppressing mTORC1-driven proliferation.

References
  • Yanagida, K., et al. (2024). "Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1)." Scientific Reports, 14, 4668. [Link]

  • Oda, K., et al. (2010). "L-Type amino acid transporter 1 inhibitors inhibit tumor cell growth." Cancer Science, 101(1), 173-179. [Link]

  • Napolitano, L., et al. (2015). "LAT1 is the transport competent unit of the LAT1/CD98 heterodimeric amino acid transporter." The International Journal of Biochemistry & Cell Biology, 68, 39-48. [Link]

  • PubChem Compound Summary. (2025). "2-Amino-3-(2-chlorophenyl)propanoic acid."[1][2][3][4][5] National Center for Biotechnology Information. [Link]

  • Singh, N., & Ecker, G. F. (2018). "Insights into the Structure, Function, and Ligand Discovery of the Large Neutral Amino Acid Transporter 1, LAT1." International Journal of Molecular Sciences, 19(5), 1278. [Link]

Sources

Method

synthesis of derivatives from 2-chloro-3-phenyl-DL-alanine

Application Note: Synthetic Utility of 2-Chloro-3-phenyl-DL-alanine Subtitle: Protocols for the Diversification of -Chloro- -Phenylpropionic Acid into Bioactive Scaffolds Introduction & Chemical Identity Subject Definiti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Synthetic Utility of 2-Chloro-3-phenyl-DL-alanine Subtitle: Protocols for the Diversification of


-Chloro-

-Phenylpropionic Acid into Bioactive Scaffolds

Introduction & Chemical Identity

Subject Definition: The nomenclature "2-chloro-3-phenyl-DL-alanine" is a common, albeit non-IUPAC, designation for 2-chloro-3-phenylpropanoic acid (CAS: 7474-06-8). It represents an alanine isostere where the


-amino group is replaced by a chlorine atom.

Significance in Drug Development: This molecule serves as a versatile electrophilic scaffold in the "chiral pool" of synthetic intermediates. Unlike its amino acid counterpart (phenylalanine), the


-chloro acid possesses a reactive center at the C2 position susceptible to nucleophilic substitution (

). This reactivity allows for the rapid generation of:
  • Non-Natural Amino Acids: Via amination with ammonia or primary amines.

  • 
    -Hydroxy Acids (AHA):  Precursors for depsipeptides.
    
  • 
    -Aminooxy Acids:  Potent inhibitors of enzymes like Phenylalanine Ammonia-Lyase (PAL).[1]
    

This guide details the protocols for transforming this core scaffold into these high-value derivatives.

Strategic Reaction Map

The following diagram illustrates the divergent synthesis pathways available from the parent 2-chloro-3-phenylpropanoic acid scaffold.

ReactionMap Start 2-Chloro-3-phenyl- propanoic Acid (Racemic) Phe DL-Phenylalanine (or N-alkyl analogs) Start->Phe Amination (NH3/R-NH2) PLA 3-Phenyllactic Acid (α-Hydroxy Acid) Start->PLA Hydrolysis (OH-) AOPP 2-Aminooxy-3- phenylpropanoic Acid (PAL Inhibitor) Start->AOPP 1. N-Hydroxyphthalimide 2. Hydrazinolysis Res Chiral Resolution ((S)-Chloro Acid) Start->Res Lipase/Esterification Res->Phe Stereospecific Inversion (SN2)

Figure 1: Divergent synthetic pathways from 2-chloro-3-phenylpropanoic acid. Colors indicate distinct chemical classes.

Protocol A: Amination (Synthesis of Phenylalanine Analogs)

Rationale: The direct conversion of


-chloro acids to 

-amino acids is a classic route to synthesize non-natural phenylalanine derivatives. By substituting ammonia with alkylamines (e.g., methylamine, isopropylamine), researchers can generate N-alkylated amino acids which often exhibit improved metabolic stability in peptide drugs.

Mechanism: Intermolecular


 displacement.

Materials:

  • Substrate: 2-Chloro-3-phenylpropanoic acid (10 mmol)

  • Reagent: Ammonium hydroxide (28% aqueous) or Alkylamine (excess)

  • Solvent: Water/Ethanol (1:1 v/v)

  • Catalyst: Ammonium carbonate (optional, to buffer pH)

Step-by-Step Protocol:

  • Dissolution: In a pressure tube or sealed flask, dissolve 1.85 g (10 mmol) of 2-chloro-3-phenylpropanoic acid in 10 mL of ethanol.

  • Reagent Addition: Add 20 mL of concentrated ammonium hydroxide (approx. 300 mmol). The large excess is critical to prevent the formation of secondary amine dimers (diphenyldialanine).

  • Reaction: Seal the vessel and heat to 60°C for 24–48 hours .

    • Note: Monitoring via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) is essential. The starting material (Rf ~0.8) should disappear, and the amino acid (Rf ~0.3) should appear (ninhydrin positive).

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove ethanol and excess ammonia.

    • Adjust pH to the isoelectric point (approx. pH 5.[2]5) using dilute HCl.

    • Cool to 4°C to induce crystallization of the DL-phenylalanine.

  • Purification: Recrystallize from water/ethanol.

Data Specification:

Parameter Value
Yield 65–75%
Purity >98% (HPLC)
Appearance White crystalline solid

| Key Impurity | Iminodiacid (dimer) if NH3 is insufficient |

Protocol B: Synthesis of PAL Inhibitors (Aminooxylation)

Rationale: The


-aminooxy derivative (AOPP) is a potent competitive inhibitor of Phenylalanine Ammonia-Lyase (PAL), a key enzyme in plant phenylpropanoid metabolism. This derivative mimics the transition state of phenylalanine deamination.

Mechanism: Nucleophilic displacement using N-hydroxyphthalimide as an ammonia equivalent, followed by deprotection.

Step-by-Step Protocol:

  • Displacement:

    • Dissolve 2-chloro-3-phenylpropanoic acid (10 mmol) in DMF (15 mL).

    • Add N-Hydroxyphthalimide (11 mmol) and Triethylamine (22 mmol).

    • Stir at 80°C for 6 hours .

    • Observation: The reaction mixture typically turns deep red/orange.

    • Pour into dilute HCl/Ice water. Filter the precipitated phthalimide-protected intermediate.

  • Deprotection (Hydrazinolysis):

    • Suspend the intermediate in Ethanol (20 mL).

    • Add Hydrazine hydrate (12 mmol).

    • Reflux for 1 hour. A white precipitate (phthalhydrazide) will form.

  • Isolation:

    • Cool and filter off the phthalhydrazide.

    • Evaporate the filtrate to obtain crude 2-aminooxy-3-phenylpropanoic acid.

    • Recrystallize from EtOH/Et2O.

Protocol C: Enzymatic Resolution (Stereochemical Control)

Rationale: Since the starting material is racemic (DL), obtaining enantiopure derivatives requires resolution. Lipase-catalyzed kinetic resolution is superior to chemical crystallization for this substrate.

Workflow Diagram:

Resolution Racemate Racemic 2-Chloro-3-phenyl- propanoic Acid Ethyl Ester Enzyme Lipase (Pseudomonas sp. or Candida rugosa) Phosphate Buffer pH 7.0 Racemate->Enzyme Hydrolysis S_Acid (S)-2-Chloro-3-phenyl- propanoic Acid (Solid) Enzyme->S_Acid Fast Hydrolysis (S)-Acid R_Ester (R)-Ethyl Ester (Liquid) Enzyme->R_Ester Slow/No Hydrolysis (R)-Ester

Figure 2: Kinetic resolution workflow. Lipases preferentially hydrolyze the (S)-ester, allowing separation via extraction.

Step-by-Step Protocol:

  • Esterification: First, convert the acid to its ethyl ester using Ethanol/H2SO4 (Reflux, 4h).

  • Enzymatic Hydrolysis:

    • Suspend the racemic ester (10 mmol) in Phosphate Buffer (0.1 M, pH 7.0, 50 mL).

    • Add Pseudomonas Lipase (PS) or Candida rugosa Lipase (100 mg).

    • Stir vigorously at 30°C . Maintain pH 7.0 by automatic titration with 1M NaOH.

  • Termination: Stop reaction at 50% conversion (approx. 24–48h).

  • Separation:

    • Extract the unreacted (R)-ester with Hexane (Organic phase).

    • Acidify the aqueous phase to pH 2 and extract the (S)-acid with Ethyl Acetate.

  • Stereochemical Note: The resulting (S)-chloro acid can be inverted via

    
     amination (Protocol A) to yield (R)-Phenylalanine  (D-Phe), or vice versa depending on the specific lipase preference.
    

Safety & Handling

  • Corrosivity:

    
    -Halo acids are potent alkylating agents and skin irritants. Wear nitrile gloves and work in a fume hood.
    
  • Toxicity: Phenylalanine analogs can be biologically active.[3] Handle all derivatives as potential enzyme inhibitors.

  • Waste: Segregate halogenated organic waste from non-halogenated solvents.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 344730, 2-Chloro-3-phenylpropanoic acid. Retrieved from [Link]

  • Amination Protocols
  • Enzymatic Resolution

    • Ribeiro, J. et al. (2005). Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • PAL Inhibition (AOPP)

Sources

Application

Application and Protocol Guide for the Crystallographic Analysis of 2-chloro-3-phenyl-DL-alanine

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of Halogenated Phenylalanine Analogs In the landscape of drug discovery and structural biology, halogenated amino...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of Halogenated Phenylalanine Analogs

In the landscape of drug discovery and structural biology, halogenated amino acids have emerged as critical tools for modulating the biological activity and physicochemical properties of peptides and small molecule therapeutics.[1] The introduction of a halogen atom, such as chlorine, into the aromatic ring of phenylalanine can profoundly influence molecular conformation, receptor binding affinity, and metabolic stability. Specifically, 2-chloro-3-phenyl-DL-alanine, a non-proteinogenic amino acid, presents a fascinating subject for crystallographic studies due to the potential of the chlorine substituent to engage in halogen bonding and other non-covalent interactions, which can dictate crystal packing and inform the design of novel therapeutic agents.[2][3] There are over 250 FDA-approved drugs containing chlorine, highlighting the importance of this halogen in medicinal chemistry.[4]

This guide provides a comprehensive overview of the methodologies for the synthesis, crystallization, and crystallographic structure determination of 2-chloro-3-phenyl-DL-alanine. As a racemic mixture, its crystallographic analysis offers insights into the packing of enantiomers, which can be crucial for understanding its behavior in biological systems and for the development of stereospecific drugs.

Synthesis of 2-chloro-3-phenyl-DL-alanine: A Plausible Route

Protocol 1: Synthesis of 2-chloro-3-phenylpropanoic acid

This procedure is adapted from known methods for the synthesis of similar α-halo acids.[5][6]

Materials:

  • 3-phenylpropanoic acid

  • Thionyl chloride (SOCl₂)

  • N-Chlorosuccinimide (NCS)

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Acid Chloride Formation: In a round-bottom flask, dissolve 3-phenylpropanoic acid in an excess of thionyl chloride. Gently reflux the mixture for 2 hours to ensure complete conversion to the acid chloride.

  • Chlorination: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. Dissolve the resulting crude acid chloride in anhydrous dichloromethane.

  • Add N-Chlorosuccinimide (1.1 equivalents) to the solution. The reaction can be initiated by gentle heating or photochemically, depending on the specific substrate and desired reactivity. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, wash the organic layer sequentially with dilute HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-chloro-3-phenylpropanoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Protocol 2: Amination of 2-chloro-3-phenylpropanoic acid

This step introduces the amino group to form the final product.[7][8]

Materials:

  • 2-chloro-3-phenylpropanoic acid

  • Aqueous ammonia (concentrated)

  • Ethanol

  • Round-bottom flask

  • Stir plate

Procedure:

  • In a round-bottom flask, dissolve the purified 2-chloro-3-phenylpropanoic acid in ethanol.

  • Add an excess of concentrated aqueous ammonia to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

  • Isolation: After the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

  • The resulting crude 2-chloro-3-phenyl-DL-alanine can be purified by recrystallization from a water/ethanol mixture.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-chloro-3-phenylpropanoic acid cluster_step2 Step 2: Amination 3-phenylpropanoic acid 3-phenylpropanoic acid Acid Chloride Formation Acid Chloride Formation 3-phenylpropanoic acid->Acid Chloride Formation SOCl₂ Chlorination Chlorination Acid Chloride Formation->Chlorination NCS, DCM Purification_1 Purification (Recrystallization) Chlorination->Purification_1 2-chloro-3-phenylpropanoic acid 2-chloro-3-phenylpropanoic acid Purification_1->2-chloro-3-phenylpropanoic acid Amination Amination 2-chloro-3-phenylpropanoic acid->Amination Aqueous NH₃, Ethanol Purification_2 Purification (Recrystallization) Amination->Purification_2 Final_Product 2-chloro-3-phenyl-DL-alanine Purification_2->Final_Product

Figure 1. Proposed synthetic workflow for 2-chloro-3-phenyl-DL-alanine.

Crystallization of 2-chloro-3-phenyl-DL-alanine

Obtaining high-quality single crystals is the most critical and often the most challenging step in X-ray crystallography. For a small, racemic molecule like 2-chloro-3-phenyl-DL-alanine, vapor diffusion is a highly effective technique.[9][10]

Protocol 3: Vapor Diffusion Crystallization

Materials:

  • Purified 2-chloro-3-phenyl-DL-alanine

  • A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile)

  • A selection of anti-solvents (e.g., diethyl ether, hexanes, acetone)

  • Crystallization plates (e.g., 24-well or 96-well sitting or hanging drop plates)

  • Microscope

Procedure:

  • Solubility Screening: Determine the solubility of the compound in a range of solvents to identify suitable candidates for crystallization. A good solvent will dissolve the compound at a moderate concentration.

  • Setting up Crystallization Trials:

    • Sitting Drop Method:

      • Prepare a reservoir solution in the well of the crystallization plate. This will typically be a mixture of the chosen solvent and anti-solvent.

      • In the smaller "sitting drop" post, mix a small volume (e.g., 1-2 µL) of a concentrated solution of your compound with an equal volume of the reservoir solution.

      • Seal the well to allow for slow vapor diffusion.

    • Hanging Drop Method:

      • Prepare the reservoir solution in the well.

      • On a siliconized glass coverslip, mix a small volume of your concentrated compound solution with an equal volume of the reservoir solution.

      • Invert the coverslip and place it over the well, sealing it with grease.

  • Incubation and Observation: Store the crystallization plates in a vibration-free environment at a constant temperature. Monitor the drops regularly under a microscope for crystal growth over several days to weeks.

Crystallization_Workflow Start Purified Compound Solubility_Screen Solubility Screening Start->Solubility_Screen Vapor_Diffusion_Setup Set up Vapor Diffusion (Sitting/Hanging Drop) Solubility_Screen->Vapor_Diffusion_Setup Incubation Incubate at Constant Temperature Vapor_Diffusion_Setup->Incubation Observation Microscopic Observation Incubation->Observation Crystal_Growth Single Crystal Growth Observation->Crystal_Growth Success Optimization Optimize Conditions (Concentration, Temperature, etc.) Observation->Optimization No/Poor Crystals Optimization->Vapor_Diffusion_Setup

Figure 2. Workflow for the crystallization of 2-chloro-3-phenyl-DL-alanine.

X-ray Diffraction Data Collection and Structure Determination

Once suitable crystals are obtained, the next step is to collect X-ray diffraction data to determine the three-dimensional atomic structure.[11][12]

Protocol 4: Single-Crystal X-ray Diffraction

Instrumentation:

  • Single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS).

Procedure:

  • Crystal Mounting: Carefully select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection Strategy:

    • Determine the unit cell parameters and crystal system.

    • Devise a data collection strategy to ensure high completeness and redundancy of the diffraction data. This typically involves collecting a series of frames over a range of crystal orientations.

  • Data Collection: Collect the diffraction data, typically at a low temperature (e.g., 100 K) to minimize radiation damage and thermal motion.

  • Data Processing:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Apply corrections for factors such as Lorentz polarization, absorption, and crystal decay.

    • Merge the data to produce a final set of unique reflections.

Structure Solution and Refinement

The processed diffraction data is then used to solve and refine the crystal structure.

Software:

  • Structure solution software (e.g., SHELXT, SIR)[13]

  • Structure refinement software (e.g., SHELXL)[14]

  • Structure visualization software (e.g., Olex2, Mercury, VESTA)[15][16][17]

Procedure:

  • Structure Solution: Use direct methods to obtain an initial model of the crystal structure.[18][19][20][21]

  • Structure Refinement: Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a least-squares minimization algorithm.

  • Model Building and Validation: Iteratively improve the model by adding hydrogen atoms, modeling any disorder, and validating the geometry and overall quality of the structure.

Expected Crystallographic Data

While no experimental data is publicly available for 2-chloro-3-phenyl-DL-alanine, we can present a table of typical crystallographic parameters that might be expected for a small organic molecule of this nature. These values are for illustrative purposes and would need to be determined experimentally.

Parameter Typical Value/Description
Crystal System Monoclinic or Orthorhombic
Space Group Centrosymmetric (e.g., P2₁/c, Pbca) for a racemic mixture
a (Å) 5 - 15
b (Å) 5 - 20
c (Å) 10 - 25
α, γ (°) 90
β (°) 90 - 110 (for monoclinic)
Volume (ų) 800 - 2000
Z 4 or 8
Calculated Density (g/cm³) 1.3 - 1.5
Radiation Mo Kα (λ = 0.71073 Å)
Temperature (K) 100
Reflections Collected > 5000
Independent Reflections > 1500
R(int) < 0.05
Final R indices [I>2σ(I)] R₁ < 0.05, wR₂ < 0.15
Goodness-of-fit on F² ~1.0

Applications in Drug Development

The detailed structural information obtained from the crystallographic analysis of 2-chloro-3-phenyl-DL-alanine can be invaluable for drug development.

  • Structure-Activity Relationship (SAR) Studies: Understanding how the chlorine substitution influences the molecular conformation and intermolecular interactions can guide the design of more potent and selective drug candidates.

  • Rational Drug Design: The atomic coordinates can be used for in silico docking studies to predict how the molecule might interact with a biological target.

  • Polymorph Screening: Crystallographic analysis is essential for identifying and characterizing different crystalline forms (polymorphs) of a drug substance, which can have different physical properties and bioavailability.

Conclusion

The crystallographic study of 2-chloro-3-phenyl-DL-alanine provides a powerful avenue for exploring the structural consequences of halogenation in amino acids. The protocols and methodologies outlined in this guide offer a comprehensive framework for researchers to undertake such studies, from chemical synthesis to high-resolution structure determination. The resulting structural insights will undoubtedly contribute to the rational design of next-generation therapeutics.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Protocols for Halogenated Phenylalanine Derivatives

Critical Disambiguation: Know Your Molecule Before proceeding, we must verify the chemical identity.[1] The nomenclature "2-chloro-3-phenyl-DL-alanine" is chemically ambiguous and typically refers to one of two distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Disambiguation: Know Your Molecule

Before proceeding, we must verify the chemical identity.[1] The nomenclature "2-chloro-3-phenyl-DL-alanine" is chemically ambiguous and typically refers to one of two distinct compounds. Your solubility strategy depends entirely on this distinction.

Candidate A (Most Likely)Candidate B (Alternative)
3-(2-Chlorophenyl)-DL-alanine 2-Chloro-3-phenylpropanoic acid
Structure: Amino acid with a chlorine on the phenyl ring (ortho position).[1][2][3][4]Structure: Carboxylic acid where chlorine replaces the amino group on the backbone.[1]
Nature: Zwitterion (Amphoteric).[1][2]Nature: Weak Acid (Anionic at neutral pH).[1]
Solubility Behavior: Insoluble at pH 5–6 (Isoelectric point).[1] Soluble at extremes.[1]Solubility Behavior: Insoluble at low pH.[1] Soluble at pH > 7.[1]
Action: Follow Protocol A below.Action: Follow Protocol B below.

Note: This guide primarily addresses Candidate A (the amino acid derivative), as the use of "Alanine" implies the presence of an amino group.

The Solubility Paradox (Root Cause Analysis)

Why is this difficult? 2-Chloro-3-phenyl-DL-alanine is a hydrophobic zwitterion.[1]

  • The Hydrophobic Penalty: The chlorine atom at the ortho position adds significant lipophilicity (increasing LogP) and steric bulk compared to native Phenylalanine.[1] This increases the energy required to break the crystal lattice.[1]

  • The Zwitterionic Trap: At neutral pH (buffers like PBS, pH 7.4) or slightly acidic conditions (pH 5–6), the molecule exists as a zwitterion (

    
    ).[1] The net charge is zero.[1] This is the Isoelectric Point (pI) , where water solubility is at its absolute minimum because the molecules prefer to interact with each other (crystal lattice) rather than water.[1]
    

Solubilization Protocols

Protocol A: The "pH Switch" Method (Recommended)

Best for: Preparing aqueous stocks without organic solvents.[1]

The Logic: You cannot dissolve this powder directly into pH 7.4 buffer.[1] You must force the molecule into a charged state (Cationic or Anionic) to break the crystal lattice, then dilute it to the final pH.[1]

Step-by-Step Procedure:

  • Calculate: Determine the amount of powder needed for a 100x or 1000x stock solution.

  • Acidify or Basify:

    • Acid Route (Preferred for stability): Dissolve the powder in 0.1 M or 1.0 M HCl . The amine becomes protonated (

      
      ), and the carboxyl is protonated (
      
      
      
      ).[1] The net charge is +1.[1]
    • Base Route: Dissolve in 0.1 M NaOH . The amine is neutral (

      
      ), and the carboxyl is deprotonated (
      
      
      
      ).[1] The net charge is -1.[1]
  • Dissolution: Vortex until fully clear. If particulate remains, sonicate at 40°C for 5 minutes.[1]

  • Dilution: Slowly pipette this stock into your final experimental buffer (e.g., PBS) while stirring rapidly.

    • Warning: If the final concentration is too high, the compound may precipitate as it passes through its pI (pH ~5.[1]5) during mixing. Keep final concentrations < 1 mM if possible.[1]

Protocol B: Organic Cosolvent Stock

Best for: High-concentration stocks where small amounts of DMSO are tolerable.[1]

The Logic: Organic solvents bypass the crystal lattice energy barrier entirely.[1]

Solvent Compatibility Matrix:

Solvent Solubility Potential Biological Compatibility Notes
DMSO High (>50 mM) Low-Medium Toxic to some cells >0.1% v/v.
Ethanol Moderate Medium Volatile; evaporation changes concentration.[1]
DMF High Low Avoid in cell culture if possible.[1]

| 1.0 M HCl | High | High (after dilution) | Gold Standard for aqueous work.[1] |

Procedure:

  • Dissolve powder in 100% DMSO to make a 50 mM to 100 mM stock .

  • Aliquot and store at -20°C (avoid freeze-thaw cycles which induce precipitation).

  • Dilute into aqueous buffer immediately before use.

Protocol C: Cyclodextrin Complexation (Advanced)

Best for: In vivo studies or sensitive cell lines where DMSO/pH shock is forbidden.[1]

The Logic: The hydrophobic chlorophenyl ring is encapsulated inside the donut-shaped cyclodextrin molecule, shielding it from water while the outer shell remains hydrophilic.[1]

Procedure:

  • Prepare 20% (w/v) HP-β-Cyclodextrin (Hydroxypropyl-beta-cyclodextrin) in water or buffer.[1]

  • Add the amino acid powder to this solution.

  • Stir overnight at room temperature or sonicate for 30 minutes.

  • Filter sterilize (0.22 µm).[1]

Troubleshooting Decision Tree

SolubilityLogic Start User: Powder won't dissolve CheckID Check Structure: Is it an Amino Acid (NH2)? Start->CheckID IsAcid No, it is 2-Cl-Propanoic Acid CheckID->IsAcid No IsZwitter Yes, it is 2-Cl-Phenylalanine CheckID->IsZwitter Yes AcidSol Dissolve in 0.1M NaOH (Soluble as anion) IsAcid->AcidSol CheckApp Application Type? IsZwitter->CheckApp InVivo In Vivo / Sensitive Cells CheckApp->InVivo InVitro Standard Assay / Chemistry CheckApp->InVitro Cyclo Use Protocol C: 20% HP-beta-Cyclodextrin InVivo->Cyclo DMSO_OK Is DMSO tolerated? InVitro->DMSO_OK UseDMSO Use Protocol B: DMSO Stock DMSO_OK->UseDMSO Yes UseHCl Use Protocol A: Dissolve in 1M HCl first DMSO_OK->UseHCl No

Figure 1: Decision matrix for selecting the optimal solubilization strategy based on chemical structure and experimental constraints.

Frequently Asked Questions (FAQs)

Q: I dissolved the powder in 1M HCl, but it precipitated when I added it to my PBS (pH 7.4). Why? A: You likely crossed the Isoelectric Point (pI) too slowly or at too high a concentration.[1] When you neutralize the HCl with PBS, the pH passes through ~5.[1]5. If the local concentration of the amino acid is higher than its solubility limit at pI, it crashes out.[1] Fix: Dilute the stock into a larger volume of rapidly stirring buffer to minimize the time spent at pH 5.5, or lower the final concentration.

Q: Can I autoclave solutions of 2-chloro-3-phenyl-DL-alanine? A: Generally, no . Halogenated phenylalanine derivatives can be sensitive to heat-induced hydrolysis or dehalogenation at high temperatures (121°C).[1] Fix: Use 0.22 µm sterile filtration (PES or PVDF membranes).[1]

Q: Why is the DL-form (racemic) harder to dissolve than the L-form? A: Racemic mixtures (DL) often crystallize in a denser lattice arrangement than pure enantiomers (L or D) due to more efficient packing of the mirror-image molecules.[1] This results in higher lattice energy, requiring more force (acidity, heat, or solvent) to break.[1]

Q: Does the position of the chlorine matter (2-Cl vs 4-Cl)? A: Yes. An ortho (2-Cl) substituent creates steric hindrance near the amino acid backbone, potentially interfering with solvation shells.[1] A para (4-Cl) substituent is more exposed but makes the ring significantly more hydrophobic.[1] Both require similar solubilization strategies, but the ortho form may be slightly more stubborn due to steric shielding.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2761491, 2-Chloro-L-phenylalanine. Retrieved from [Link]

    • Relevance: Confirms chemical structure, molecular weight, and zwitterionic nature of the ortho-chloro derivative.[1]

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1]

    • Relevance: Authoritative text on the "Solubility Paradox" of zwitterions and pI-dependent solubility profiles.
  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development.[1] Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1]

    • Relevance: Validates the use of HP-β-CD for solubilizing hydrophobic aromatic small molecules.[1]

  • Sigma-Aldrich (Merck). Amino Acid Solubility Technical Guide.[1]

    • Relevance: Standard industry protocols for dissolving hydrophobic amino acids using dilute acid/base methods.[1]

Sources

Optimization

2-chloro-3-phenyl-DL-alanine stability and degradation issues

Topic: Stability, Solubility, and Experimental Troubleshooting CAS: 14091-11-3 (Primary isomer reference) Critical Identification & Safety (Read First) The "Identity Trap": Nomenclature Confusion Before proceeding, you m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability, Solubility, and Experimental Troubleshooting CAS: 14091-11-3 (Primary isomer reference)

Critical Identification & Safety (Read First)

The "Identity Trap": Nomenclature Confusion

Before proceeding, you must verify the exact chemical structure. The name "2-chloro-3-phenyl-alanine" is frequently used ambiguously in literature to refer to two chemically distinct compounds with vastly different stability profiles.

FeatureCompound A (Most Likely) Compound B (High Risk)
Common Name

-Chloro-DL-phenylalanine

-Chloro-phenylpropanoic acid
Structure Amino acid (Chlorine on Phenyl Ring)

-Halo Acid (Chlorine replaces Amine)
CAS 14091-11-3103616-89-3 (or similar isomers)
Stability High (Aryl chloride is stable)Low (Prone to hydrolysis/elimination)
Key Risk Steric hindrance in couplingRapid degradation in water/base

This guide focuses on Compound A (The Amino Acid) , as implied by the "Alanine" nomenclature. If you are working with Compound B (the LasB inhibitor precursor), refer to the Alpha-Halo Acid Warning in Section 4.

Chemical Stability & Storage Profile

Degradation Pathways

While 2-chloro-3-phenyl-DL-alanine is chemically robust compared to non-aromatic amino acids, it exhibits specific vulnerabilities during storage and synthesis.

  • Photolytic Dehalogenation:

    • Mechanism: Aryl chlorides are susceptible to homolytic cleavage under UV light, forming a radical that abstracts hydrogen, reverting the molecule to phenylalanine.

    • Impact: Impurity generation in stock solutions.

    • Prevention: Store in amber glass; avoid benchtop exposure to sunlight.

  • Oxidative Discoloration:

    • Mechanism: The free amine and carboxylic acid groups can undergo slow oxidation if stored in humid, aerobic conditions, leading to "yellowing."

    • Impact: Changes in extinction coefficient; potential interference in colorimetric assays.

  • Racemization (Not applicable to DL, but relevant for resolution):

    • Since this is a DL-mixture (Racemic) , spontaneous racemization is not a storage concern. However, if you are performing chiral resolution, be aware that the ortho-chloro substituent exerts an electron-withdrawing effect, slightly increasing the acidity of the

      
      -proton compared to native phenylalanine, making the resolved enantiomers more prone to racemization under strong basic conditions.
      
Storage Specifications
ParameterRequirementReason
Temperature 2–8°CRetards oxidation and slow hydrolysis.
Atmosphere Inert (Argon/Nitrogen) preferredPrevents oxidative yellowing.
Container Amber/Opaque GlassPrevents photolytic dechlorination.
Hygroscopicity ModerateKeep desiccated; moisture accelerates clumping.

Troubleshooting Guide: Experimental Issues

Issue 1: "The powder won't dissolve in my buffer."

Diagnosis: Isoelectric Point (pI) Insolubility. Like all zwitterionic amino acids, 2-chloro-3-phenyl-DL-alanine has minimum solubility near its pI (approx. pH 5.5–6.0). The hydrophobic chlorophenyl ring further reduces aqueous solubility compared to standard phenylalanine.

Protocol: Solubilization Strategy

  • Do NOT attempt to dissolve directly in neutral PBS or water.

  • Acidic Start: Dissolve the powder in a minimal volume of 1M HCl or 10% Acetic Acid.

  • Basic Start (Alternative): Dissolve in 0.1M NaOH (only if the application tolerates base).

  • Dilution: Once fully dissolved, slowly dilute with your experimental buffer to the desired concentration.

  • Precipitation Check: If the final pH is near 6.0, the compound may crash out. Maintain pH < 4 or > 8 for high concentrations (>10 mM).

Issue 2: "Peptide coupling yield is extremely low (<20%)."

Diagnosis: Steric Hindrance (The "Ortho Effect"). The chlorine atom at the ortho position (position 2 on the ring) creates significant steric bulk near the reaction center. This hinders the approach of the incoming amine or activated carboxylate during peptide synthesis.

Protocol: Optimized Coupling for


-Cl-Phe 
  • Reagent Switch: Standard EDC/NHS or DCC coupling often fails. Switch to high-efficiency reagents: HATU or PyBOP .

  • Double Coupling: Perform the coupling reaction twice (drain and repeat with fresh reagents).

  • Microwave Assistance: If available, use microwave-assisted synthesis (75°C for 5 mins) to overcome the energy barrier caused by steric hindrance.

  • Base Choice: Use collidine instead of DIEA to reduce base-catalyzed racemization (if using a chiral variant) and improve solubility.

Issue 3: "Unexpected peaks in HPLC/LC-MS."

Diagnosis: Palladium-Catalyzed Dechlorination. If you are using this amino acid in a cross-coupling reaction (e.g., Suzuki-Miyaura) elsewhere in your molecule, the aryl chloride is a potential leaving group.

Self-Validating Check:

  • Check the mass spectrum.

  • Target Mass:

    
     (containing Cl).
    
  • Impurity Mass:

    
     (Loss of Cl, gain of H).
    
  • Solution: If this impurity exists, your catalyst is attacking the phenylalanine ring. Switch to a catalyst system that is selective for your target halide (e.g., using a bromide/iodide elsewhere) or lower the reaction temperature.

Visual Logic & Decision Pathways

Diagram 1: Troubleshooting Workflow

Use this logic tree to diagnose experimental failures associated with 2-chloro-3-phenyl-DL-alanine.

Troubleshooting Start Problem Encountered Solubility Powder won't dissolve Start->Solubility Coupling Low Peptide Yield Start->Coupling Impurity Wrong Mass (LCMS) Start->Impurity CheckpH Is pH neutral (6-7)? Solubility->CheckpH CheckReagent Using EDC/DCC? Coupling->CheckReagent CheckPd Using Pd Catalyst? Impurity->CheckPd ActionAcid Dissolve in 1M HCl first, then dilute. CheckpH->ActionAcid Yes ActionHATU Switch to HATU/HOAt. Steric hindrance is the cause. CheckReagent->ActionHATU Yes ActionDehalo Dehalogenation detected. (Cl is leaving group). Change Catalyst. CheckPd->ActionDehalo Yes

Caption: Decision tree for resolving common solubility, synthesis, and stability issues.

Frequently Asked Questions (FAQ)

Q: Can I use 2-chloro-3-phenyl-DL-alanine as a direct substitute for Phenylalanine in biological media? A: Generally, no. The chlorine atom adds significant hydrophobicity and steric bulk. It often acts as an inhibitor rather than a substrate. For example, it is used to inhibit specific metalloproteases or to probe the steric constraints of an enzyme's active site. It will likely disrupt protein folding if incorporated into a long sequence without design considerations.

Q: I see a "2-chloro-3-phenylpropanoic acid" mentioned in literature for LasB inhibitors. Is this the same thing? A: No. That is the


-chloro acid (lacking the amino group).
  • If your protocol requires the LasB inhibitor precursor, you need the acid form, not the alanine form.

  • Warning: The

    
    -chloro acid is chemically unstable in basic water (hydrolyzes to the 
    
    
    
    -hydroxy acid) and must be handled in organic solvents or at low temperature.

Q: How do I separate the D and L isomers? A: Since this is a DL-mixture, you must perform a chiral resolution.

  • Enzymatic: Use Acylase I (from Aspergillus) on the N-acetylated derivative. The enzyme will selectively hydrolyze the L-isomer, leaving the D-isomer acetylated.

  • Chemical: Chiral HPLC using a crown ether or cyclodextrin-based column is effective for analytical separation.

References

  • ChemSrc. (2024). 2-Chlorophenylalanine MSDS and Structure. Retrieved from [Link]

  • Gsianturi, J., et al. (2022). Structure-Based Design of α-Substituted Mercaptoacetamides as Inhibitors of the Virulence Factor LasB. ACS Infectious Diseases. (Context for

    
    -chloro acid distinction). Retrieved from [Link]
    
Troubleshooting

Technical Support Center: HPLC Enantioseparation of 2-Chloro-3-Phenyl-DL-Alanine

Topic: Optimization of Chiral HPLC Methods for Halogenated Phenylalanine Analogs Ticket ID: #CHIRAL-PHE-CL-001 Status: Active Guide[1][2] Technical Assessment & Nomenclature Clarification User Query: Separation of 2-chlo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Chiral HPLC Methods for Halogenated Phenylalanine Analogs Ticket ID: #CHIRAL-PHE-CL-001 Status: Active Guide[1][2]

Technical Assessment & Nomenclature Clarification

User Query: Separation of 2-chloro-3-phenyl-DL-alanine isomers.

Senior Scientist Note: Before proceeding, we must clarify the chemical structure to ensure the correct stationary phase selection. Standard IUPAC nomenclature for Phenylalanine is 2-amino-3-phenylpropanoic acid.[1][2]

  • Interpretation A (Most Likely): You are separating

    
    -Chlorophenylalanine  (also known as 2-amino-3-(2-chlorophenyl)propanoic acid).[1][2] This is a chiral amino acid where the phenyl ring is chlorinated at the ortho position.
    
  • Interpretation B (Less Likely): You are separating

    
    -chloro-hydrocinnamic acid  (2-chloro-3-phenylpropanoic acid), where the amino group is replaced by a chlorine atom.[1][2]
    

This guide assumes Interpretation A (Amino Acid Derivative) , as "DL-alanine" implies a zwitterionic amino acid backbone.[1][2] The presence of the ortho-chloro group adds significant steric bulk near the chiral center, often enhancing resolution compared to the unsubstituted parent molecule, provided the correct Chiral Stationary Phase (CSP) is used.

Method Development Protocols

For free (underivatized) amino acids, we recommend two primary pathways: Crown Ether columns (best for acidic mobile phases) or Zwitterionic Ion-Exchange columns (best for LC-MS compatibility).[1][2]

Protocol A: Crown Ether Ligand Exchange (The "Gold Standard")

Recommended for: UV detection, maximum resolution of free amino acids.[2]

Mechanism: The ammonium group (


) of the amino acid forms an inclusion complex with the crown ether chiral selector. The steric barrier of the 2-chloro group on the phenyl ring aids in discrimination.[1]
ParameterSpecificationRationale
Column Daicel CROWNPAK CR-I(+) or CR(+) (150 x 3.0 mm, 5 µm)Specifically designed for free amino acids.[1][2] The (+) version typically elutes D- before L-.[1][2]
Mobile Phase pH 1.0 - 2.0 Perchloric Acid (

)
Low pH ensures the amine is fully protonated (

), which is required for binding to the crown ether.[2]
Organic Modifier 0% to 15% Methanol (MeOH)High organic content decreases retention.[2] Start with 100% aqueous acid to maximize retention of the bulky chloro-analog.[1]
Flow Rate 0.4 - 0.6 mL/minLower flow rates improve mass transfer for sterically hindered molecules.[1][2]
Temperature 10°C - 25°C (Critical)Lower temperatures dramatically improve resolution (

) by favoring the enthalpic contribution of the inclusion complex.[2]
Detection UV @ 210 nm or 254 nmThe phenyl ring absorbs well at 254 nm; the carbonyl at 210 nm.[2]

Step-by-Step Optimization:

  • Equilibration: Flush column with

    
     for 30 mins.
    
  • Initial Run: Inject sample at 25°C.

  • Optimization: If resolution (

    
    ) < 1.5, lower the temperature  to 10°C. The 2-chloro substituent can cause peak broadening; cooling sharpens the peaks.
    
Protocol B: Zwitterionic Ion-Exchange (ZWIX)

Recommended for: LC-MS applications, alternative selectivity.[1][2]

Mechanism: Uses a combination of anion- and cation-exchange sites (Cinchona alkaloid derivatives) to interact with the zwitterionic amino acid.[1][2]

ParameterSpecificationRationale
Column Chiralpak ZWIX(+) or ZWIX(-) (150 x 3.0 mm, 3 µm)Double ion-exchange mechanism handles the zwitterion without harsh acids.[1][2]
Mobile Phase MeOH/MeCN (50:50) + 50mM Formic Acid + 25mM Diethylamine"Polar Ionic Mode".[1][2] The acid/base additives maintain the zwitterionic state.[1]
Temperature 25°C - 40°CZWIX columns often perform better at ambient or slightly elevated temperatures.[1][2]
Detection UV or MS (ESI+)Volatile buffers make this LC-MS compatible.[1][2]

Workflow Visualization

The following diagram illustrates the decision logic for selecting the optimization path based on your specific constraints (Detection mode and Sample state).

HPLC_Workflow Start Sample: 2-Chloro-3-Phenyl-DL-Alanine CheckState Is the Amino Acid Derivatized? Start->CheckState YesDeriv Yes (e.g., Boc, Fmoc, Cbz) CheckState->YesDeriv Protected NoFree No (Free Zwitterion) CheckState->NoFree Free Base PolySacc Polysaccharide Column (Chiralpak IA/IB/IC) YesDeriv->PolySacc ModeCheck Detection Requirement? NoFree->ModeCheck UV_Req UV Only (Max Resolution) ModeCheck->UV_Req MS_Req LC-MS (Volatile Buffer) ModeCheck->MS_Req Crown Protocol A: CROWNPAK CR-I(+) Mobile Phase: pH 1.5 HClO4 Temp: 10-15°C UV_Req->Crown Recommended Zwix Protocol B: CHIRALPAK ZWIX(+) Mobile Phase: MeOH/MeCN + FA/DEA Temp: 25°C MS_Req->Zwix Recommended

Figure 1: Decision matrix for selecting the appropriate stationary phase based on sample derivatization and detection requirements.[1][2]

Troubleshooting Guide (Q&A)

Issue 1: I am seeing "Fronting" peaks for the 2-chloro isomer.

  • Diagnosis: This is common with halogenated amino acids on Crown Ether columns due to solubility issues or site saturation.[1][2] The "2-chloro" group adds hydrophobicity, which may cause poor solubility in the 100% aqueous

    
     mobile phase.[1]
    
  • Action:

    • Add Methanol: Introduce 5-10% Methanol (v/v) to the mobile phase to improve solubility.[1][2]

    • Check Concentration: Dilute your sample. Overloading the chiral selector sites causes fronting.[1] Aim for <0.5 mg/mL injection concentration.[1][2][3]

Issue 2: The retention times are shifting between runs.

  • Diagnosis: Temperature fluctuation or pH instability.[1][2]

  • Action:

    • Thermostat Control: Crown ether separation is highly temperature-dependent.[1][2] Ensure your column oven is stable (

      
      ).
      
    • Mobile Phase Aging: Perchloric acid is stable, but if using organic modifiers, evaporation can change the ratio.[1] Cap solvents tightly.[1][2]

Issue 3: Loss of Resolution (


) after 50 injections. 
  • Diagnosis: Contamination of the crown ether ligand. The "2-chloro" moiety is sticky.[1][2]

  • Action (Regeneration Protocol):

    • Wash with pure water (20 mins).[1][2]

    • Wash with 15% Methanol in water (30 mins).[1][2]

    • Do not use high pH (>7) or high organic (>20% for CR columns) as this can strip the coated phase (for coated Crownpak CR) or precipitate buffer salts.[2] Note: CR-I is immobilized and more robust, allowing up to 100% organic washing if needed—check specific column manual.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Marfey's Reagent instead of a chiral column? A: Yes. If you lack a chiral column, you can derivatize the 2-chloro-3-phenyl-DL-alanine with FDAA (Marfey's Reagent) .[1][2] This creates diastereomers that can be separated on a standard C18 column.[1]

  • Pros: Uses standard C18 columns.[1]

  • Cons: Requires chemical derivatization step; reaction kinetics might differ between the sterically hindered 2-Cl isomer and standard phenylalanine.[1]

Q: Which isomer elutes first on a Crownpak CR(+)? A: Typically, the D-isomer elutes first, and the L-isomer elutes second.[1][2] The L-isomer usually forms a tighter complex with the crown ether ring structure.[1] However, the bulky 2-chloro group can alter this binding geometry.[1] Always run a pure standard of L-2-chlorophenylalanine to confirm elution order.

Q: Why is Perchloric Acid (


) preferred over TFA? 
A:  Perchlorate anions (

) are "chaotropic" and help stabilize the inclusion complex better than Trifluoroacetate (

) for crown ethers.[1][2] TFA also has high UV cutoff, interfering with detection at 210 nm.[1]

References

  • Daicel Corporation. (2020).[1][2] Instruction Manual for CROWNPAK CR-I(+) and CR-I(-). Chiral Technologies. Link

  • Hyun, M. H. (2016).[1][2][4] "Liquid Chromatographic Enantioseparations on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A, 1467, 19-32.[1]

  • Ilisz, I., et al. (2013).[1] "Separation of Amino Acid Enantiomers by High-Performance Liquid Chromatography." Separation & Purification Reviews, 42(3).[1][2] [2]

  • Sigma-Aldrich. (n.d.).[1][2] Astec CHIROBIOTIC T Chiral HPLC Columns Application Guide. Link

  • PubChem. (2025).[1][2][4] Compound Summary: 2-amino-3-(2-chlorophenyl)propanoic acid.[1][2] National Library of Medicine.[1] Link

Sources

Optimization

Technical Support Center: Purification of Crude 2-Chloro-3-Phenyl-DL-Alanine

Welcome to the technical support center for the purification of 2-chloro-3-phenyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals actively working with this and similar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-3-phenyl-DL-alanine. This guide is designed for researchers, scientists, and drug development professionals actively working with this and similar halogenated amino acid derivatives. Here, we address common challenges and frequently asked questions encountered during the purification process, providing not just solutions but the underlying scientific principles to empower your experimental design.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of crude 2-chloro-3-phenyl-DL-alanine. Each point details the problem, its probable causes, and actionable solutions based on established chemical principles.

Q1: My recrystallization yield is extremely low (<50%). What are the common causes and how can I improve it?

A1: A low yield is one of the most frequent challenges in recrystallization. The primary goal is to maximize the recovery of the pure compound while leaving impurities behind in the solvent.

Common Causes & Solutions:

  • Excessive Solvent Volume: The most common error is using too much solvent to dissolve the crude product. While ensuring complete dissolution at high temperatures is necessary, an excessive volume will also retain a significant amount of your product in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. If you've already added too much, carefully evaporate a portion of the solvent to re-saturate the solution and then allow it to cool again.[1]

  • Inappropriate Solvent System: The ideal solvent is one in which 2-chloro-3-phenyl-DL-alanine is highly soluble at elevated temperatures but poorly soluble at room or sub-zero temperatures.[2]

    • Solution: Conduct small-scale solubility tests with a range of solvents. For polar, zwitterionic compounds like amino acids, aqueous alcohol mixtures (e.g., water/ethanol, water/isopropanol) are excellent starting points. The water acts as the primary solvent at high temperatures, and the alcohol acts as an anti-solvent as the solution cools.

  • Cooling Rate is Too Rapid: Crashing the product out of solution by cooling too quickly can trap impurities and lead to fine, difficult-to-filter crystals, which increases product loss during transfer and washing.

    • Solution: Allow the hot, saturated solution to cool slowly to room temperature on the benchtop, insulated from the cold surface by a few paper towels or a cork ring.[1] Once it has reached room temperature and crystal formation has ceased, you can then place it in an ice bath to maximize precipitation.

  • Premature Crystallization: If the product crystallizes in the funnel during a hot filtration step (intended to remove insoluble impurities), significant loss can occur.

    • Solution: Use a pre-heated funnel and flask for the hot filtration. Adding a small excess of the hot solvent (~5-10%) before filtration can also help keep the product in solution until the insoluble matter is removed.

Q2: After recrystallization, my product is still colored (e.g., yellow or brown). How can I remove these colored impurities?

A2: Colored impurities are often highly conjugated organic molecules or degradation byproducts from the synthesis.

Solutions:

  • Activated Charcoal Treatment: Activated charcoal is highly effective at adsorbing large, colored, non-polar impurities.

    • Protocol: After dissolving your crude product in the minimum amount of hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Swirl or stir the hot mixture for a few minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal before allowing the solution to cool.

    • Caution: Using too much charcoal can lead to the adsorption of your desired product, reducing your yield.

  • Multiple Recrystallizations: A single recrystallization may not be sufficient. A second recrystallization from a different solvent system can often effectively remove impurities that co-crystallized in the first attempt.

  • Oxidative Washes (Use with Caution): If the impurities are from residual starting materials that are susceptible to oxidation, a dilute wash with a mild oxidizing agent during the workup (before crystallization) might be considered. However, this carries the risk of degrading the target compound and should be approached with careful preliminary testing.

Q3: My product oils out instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute comes out of solution above its melting point, forming a liquid layer instead of solid crystals. This is common when the solution is supersaturated at a high temperature or if impurities are depressing the melting point.

Solutions:

  • Reduce the Cooling Temperature Gradient: Ensure the solution cools slowly. If it starts to oil out, reheat the solution to redissolve the oil, add a small amount of additional solvent (1-5%), and allow it to cool more slowly.[1]

  • Scratching and Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface. This creates microscopic imperfections on the glass that can serve as nucleation sites. Alternatively, if you have a small amount of pure product, add a "seed crystal" to the cooled solution to initiate crystallization.[]

  • Trituration: If you have an oil, you can attempt to induce crystallization by a process called trituration. After decanting the solvent, add a small amount of a solvent in which your product is insoluble (e.g., cold hexanes or diethyl ether). Use a glass rod to scratch and agitate the oil in the presence of this new solvent. This can often break up the oil and force it into a solid, albeit often amorphous, state which can then be properly recrystallized.

II. Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification strategy for crude 2-chloro-3-phenyl-DL-alanine?

A1: For most laboratory-scale purifications of amino acid derivatives, recrystallization is the most effective and economical first-pass strategy.[4] It is excellent for removing the bulk of impurities and can often yield a product of >98% purity. Given the polar nature of the amino acid backbone and the non-polar phenyl group, a mixed-solvent system like water/ethanol or water/isopropanol is a logical starting point.

Q2: When should I consider using chromatography instead of recrystallization?

A2: Chromatography should be considered under the following circumstances:

  • Impurities with Similar Solubility: If key impurities have solubility profiles very similar to your product, making separation by recrystallization inefficient.

  • Trace Impurity Removal: When very high purity (>99.5%) is required, flash chromatography or preparative HPLC can be used as a final polishing step after an initial recrystallization.

  • Separation of Isomers: If the synthesis produces constitutional isomers that are difficult to separate by crystallization.

  • Product is an Oil: If the product is persistently an oil and all attempts to induce crystallization have failed.

For a highly polar compound like this, normal-phase flash chromatography on silica gel would require a very polar mobile phase (e.g., dichloromethane/methanol with a small amount of acetic acid or ammonia to improve peak shape).[5] Alternatively, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent technique for such polar molecules.[6][7]

Q3: What analytical techniques are essential for assessing the purity of my final product?

A3: A combination of techniques is necessary for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for quantitative purity analysis.[8] A reversed-phase C18 column with a mobile phase of acetonitrile/water containing an ion-pairing agent or buffer (like TFA or formic acid) is standard. Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR): Provides structural confirmation and can reveal the presence of solvent or organic impurities. Quantitative NMR (qNMR) can also be used for accurate purity determination if an internal standard is used.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • Melting Point: A sharp melting point range is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broaden.

Q4: Can I use ion-exchange chromatography for this compound?

A4: Yes, ion-exchange chromatography is a powerful technique for purifying amino acids.[10] Since 2-chloro-3-phenyl-DL-alanine is a neutral amino acid (the acidic carboxyl group and basic amino group form an internal zwitterion near neutral pH), it can be separated from charged impurities.

  • Methodology: You could use a cation-exchange resin to bind your product at a slightly acidic pH (e.g., pH 4-5), wash away anionic and neutral impurities, and then elute your product with a basic solution (e.g., dilute ammonia).[11] Conversely, an anion-exchange resin could be used at a slightly basic pH. This method is particularly effective for removing inorganic salts and highly polar, charged byproducts.[12]

III. Data and Method Comparison

Table 1: Comparison of Purification Methods
MethodTypical PurityExpected YieldProsCons
Recrystallization 95 - 99%60 - 85%Cost-effective, scalable, excellent for bulk impurity removal.Can be time-consuming, potential for low yield if not optimized, ineffective for impurities with similar solubility.
Flash Chromatography (Silica) >98%50 - 80%Fast, high resolution for moderately different compounds, good for removing trace impurities.Requires more solvent, can be difficult for highly polar compounds, risk of product decomposition on acidic silica.
Ion-Exchange Chromatography >99%70 - 95%Excellent for removing salts and charged impurities, high capacity, high recovery.Requires specific resins and buffer systems, can be slower than flash chromatography.[10]
Preparative HPLC >99.5%40 - 70%Highest resolution, excellent for final polishing and separating very similar compounds.Expensive, low throughput, requires large solvent volumes, not suitable for large-scale purification.

IV. Detailed Experimental Protocol: Recrystallization

This protocol provides a robust starting point for the purification of crude 2-chloro-3-phenyl-DL-alanine.

Objective: To purify crude 2-chloro-3-phenyl-DL-alanine using a mixed-solvent recrystallization method.
Materials:
  • Crude 2-chloro-3-phenyl-DL-alanine

  • Deionized Water

  • Ethanol (or Isopropanol)

  • Erlenmeyer flasks

  • Hotplate/stirrer

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Step-by-Step Methodology:
  • Solvent Selection & Dissolution:

    • Place the crude solid (e.g., 5.0 g) into a 125 mL Erlenmeyer flask.

    • Add deionized water in small portions (e.g., 5-10 mL at a time) while heating the mixture to a near-boil (~90-95 °C) with constant swirling or stirring.

    • Continue adding hot water until just enough has been added to dissolve most of the solid. The solution will likely be cloudy or have some remaining solids.

    • Now, add hot ethanol dropwise until the solution becomes clear. The goal is to create a saturated solution at high temperature using the minimum total solvent volume.[13]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and add a spatula-tip of activated charcoal.

    • Bring the solution back to a boil for 2-3 minutes.

    • Perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to remove the charcoal.

  • Crystallization:

    • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Do not disturb the flask.

    • Crystal formation should begin as the solution cools. Slow cooling is critical for the formation of large, pure crystals.[13]

    • Once the flask has reached ambient temperature and crystal growth appears complete, place it in an ice-water bath for an additional 30-60 minutes to maximize the precipitation of the product.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent mixture (the same water/ethanol ratio used for crystallization) to remove any adhering mother liquor.

    • Continue to pull a vacuum for 10-15 minutes to air-dry the crystals.

    • Transfer the purified crystals to a watch glass and dry to a constant weight, either in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

  • Analysis:

    • Determine the yield, melting point, and assess the purity of the final product using HPLC and/or NMR.

V. Purification Workflow Diagram

The following diagram illustrates the decision-making process for purifying the crude product.

Purification_Workflow crude Crude 2-chloro-3-phenyl-DL-alanine recrystallization Recrystallization (e.g., Water/Ethanol) crude->recrystallization analysis1 Purity Analysis (HPLC, NMR, MP) recrystallization->analysis1 pure_product Pure Product (>98%) analysis1->pure_product Purity OK troubleshoot Troubleshooting analysis1->troubleshoot Purity Not OK oiling_out Product Oils Out? troubleshoot->oiling_out Crystallization Failed chromatography Chromatography Needed? troubleshoot->chromatography Impurities Persist reheat_slow_cool Re-heat, add solvent, cool slowly, seed/scratch oiling_out->reheat_slow_cool Yes oiling_out->chromatography No reheat_slow_cool->recrystallization flash_chrom Flash Chromatography (Silica or HILIC) chromatography->flash_chrom Organic Impurities ion_exchange Ion-Exchange Chromatography chromatography->ion_exchange Salts / Charged Impurities analysis2 Final Purity Analysis flash_chrom->analysis2 ion_exchange->analysis2 analysis2->pure_product

Caption: Decision workflow for purification of 2-chloro-3-phenyl-DL-alanine.

References

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Available at: [Link]

  • MLR Institute of Pharmacy. (n.d.). Pharmaceutical Organic Chemistry-II Lab Manual. Available at: [Link]

  • LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • GEA. (n.d.). Crystallization of Amino Acids. GEA Engineering for a better world. Available at: [Link]

  • ResearchGate. (2017). Why aren't my protein growing in optimisation conditions?. Available at: [Link]

  • ResearchGate. (2025). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Available at: [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. Available at: [Link]

  • ACS Publications. (2010). General Method for Purification of α-Amino acid-N-carboxyanhydrides Using Flash Chromatography. Biomacromolecules. Available at: [Link]

  • Google Patents. (1992). Method for crystallization of amino acids.
  • Google Patents. (n.d.). Method for purification of an amino acid using ion exchange resin.
  • National Center for Biotechnology Information. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Available at: [Link]

  • Reddit. (n.d.). chromatography of carboxylic acid derivatives of aminoacids?. r/OrganicChemistry. Available at: [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Available at: [Link]

  • PubMed. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A. Available at: [Link]

  • Shimadzu Corporation. (n.d.). Analytical Methods for Amino Acids. Available at: [Link]

  • Agilent. (2010). Analysis of Amino Acids by HPLC. Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • ACS Publications. (2013). Development of Amino Acid Crystallization Processes: l-Glutamic Acid. Crystal Growth & Design. Available at: [Link]

  • University of Guelph. (n.d.). Separation and Detection of Amino Acids. BIOC*2580: Introduction to Biochemistry. Available at: [Link]

  • PubMed. (1991). An ion-exchange chromatography procedure for the isolation and concentration of basic amino acids and polyamines from complex biological samples prior to high-performance liquid chromatography. Analytical Biochemistry. Available at: [Link]

  • J. Csapó et al. (n.d.). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Challenges of 2-chloro-3-phenyl-DL-alanine in Cell Culture

Welcome to the technical support guide for utilizing 2-chloro-3-phenyl-DL-alanine in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide pra...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for utilizing 2-chloro-3-phenyl-DL-alanine in your cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on overcoming common challenges associated with this synthetic amino acid analog. The information herein is curated to ensure scientific integrity and empower you to conduct robust and reproducible experiments.

Introduction: Understanding 2-chloro-3-phenyl-DL-alanine

2-chloro-3-phenyl-DL-alanine is a halogenated derivative of the essential amino acid phenylalanine. The introduction of a chlorine atom to the phenyl ring significantly alters its physicochemical properties, leading to both unique opportunities for research and specific challenges in its application. As a non-proteinogenic amino acid, it is not incorporated into proteins during translation but can interact with various cellular processes, including enzymatic activity and amino acid transport. This guide will address the primary hurdles you may encounter, from basic handling to complex biological interpretation.

Part 1: Troubleshooting Guide

This section addresses specific problems that may arise during your experiments, providing potential causes and actionable solutions.

Issue 1: Difficulty Dissolving the Compound

Symptom: You observe a precipitate or cloudiness when trying to dissolve 2-chloro-3-phenyl-DL-alanine directly in your cell culture medium or aqueous buffers (e.g., PBS).

Potential Causes:

  • Low Aqueous Solubility: Like many amino acids, particularly modified ones, 2-chloro-3-phenyl-DL-alanine has limited solubility in aqueous solutions at neutral pH.

  • Incorrect Solvent Choice: Direct dissolution in media is often challenging for hydrophobic compounds.

Solutions:

  • Prepare a High-Concentration Stock Solution in an Organic Solvent:

    • Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for dissolving hydrophobic compounds for cell culture use.[1]

    • Protocol:

      • Prepare a 10 mM to 100 mM stock solution of 2-chloro-3-phenyl-DL-alanine in 100% DMSO.

      • Ensure complete dissolution by gentle vortexing or brief warming at 37°C.

      • Filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

    • Causality: DMSO is a powerful polar aprotic solvent that can effectively solvate the compound, creating a concentrated stock that can be diluted to a working concentration in your aqueous cell culture medium.

  • Aliquot and Store Properly:

    • Dispense the stock solution into single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Store at -20°C or -80°C for long-term stability.

  • Final Dilution:

    • When preparing your working concentration, ensure that the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Always add the stock solution to the medium, not the other way around, and mix immediately to prevent precipitation.

Issue 2: Observed Cytotoxicity or Reduced Cell Viability

Symptom: After treating your cells with 2-chloro-3-phenyl-DL-alanine, you observe a significant decrease in cell viability, changes in morphology, or detachment of adherent cells.

Potential Causes:

  • Concentration-Dependent Toxicity: The compound may be toxic to cells at the concentration you are using. The addition of a halogen atom can increase the cytotoxic potential of a molecule.[2]

  • Solvent Toxicity: If the final concentration of the solvent (e.g., DMSO) is too high, it can be toxic to the cells.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity.[3]

Solutions:

  • Determine the Optimal, Non-Toxic Working Concentration:

    • Experimental Approach: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) and the maximum non-toxic concentration.

    • Recommended Assay: A standard cytotoxicity assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, is suitable for this purpose.

  • Control for Solvent Effects:

    • Include a "vehicle control" in all your experiments. This control should contain the same final concentration of the solvent (e.g., 0.1% DMSO) used to dissolve the compound, but without the compound itself. This will allow you to distinguish between the effects of the compound and the solvent.

  • Consider the Cell Type:

    • Different cell lines can have varying sensitivities to a compound. It is crucial to determine the optimal concentration for each cell line you are working with.

Issue 3: Inconsistent or Unexplained Experimental Results

Symptom: You observe high variability between replicate experiments, or the biological effects are not what you anticipated based on your hypothesis.

Potential Causes:

  • Compound Instability: The compound may be unstable in the cell culture medium at 37°C over the duration of your experiment.

  • Metabolic Alterations: As a phenylalanine analog, 2-chloro-3-phenyl-DL-alanine may interfere with cellular metabolism, leading to unexpected phenotypes. For instance, high levels of phenylalanine have been shown to impact glycolysis and oxidative phosphorylation (OXPHOS) in T-cells.[4]

  • Competition for Amino Acid Transporters: The compound may competitively inhibit the uptake of other essential amino acids, such as phenylalanine, leading to nutrient deprivation and secondary effects. Halogenation can influence the affinity of phenylalanine analogs for transporters like the L-type amino acid transporter 1 (LAT1).[5]

Solutions:

  • Assess Compound Stability:

    • If you suspect instability, you can perform a stability test by incubating the compound in your cell culture medium at 37°C for various time points and then analyzing its concentration using a suitable analytical method like HPLC.

  • Investigate Metabolic Effects:

    • Consider performing metabolic assays, such as a Seahorse XF Analyzer assay, to assess the impact of the compound on glycolysis and mitochondrial respiration. This can provide valuable insights into its mechanism of action.

  • Control for Competitive Inhibition:

    • If you suspect competition with phenylalanine, you can try supplementing your medium with additional L-phenylalanine to see if it rescues the observed phenotype.

Part 2: Frequently Asked Questions (FAQs)

Q1: How should I prepare a stock solution of 2-chloro-3-phenyl-DL-alanine?

A1: Due to its low solubility in aqueous solutions, it is recommended to prepare a concentrated stock solution in an organic solvent like DMSO. A 10-100 mM stock is a good starting point. Always filter-sterilize the stock solution and store it in aliquots at -20°C or -80°C.

Q2: What is a safe starting concentration for my experiments?

A2: There is no universal "safe" concentration, as it is highly dependent on the cell line and the duration of the experiment. We strongly recommend performing a dose-response curve to determine the cytotoxicity of the compound in your specific experimental system. A good starting range to test is from 1 µM to 1 mM.

Q3: What controls should I include in my experiments?

A3: At a minimum, you should include:

  • Untreated Control: Cells cultured in medium without any treatment.

  • Vehicle Control: Cells treated with the same volume and concentration of the solvent (e.g., DMSO) used to dissolve the compound.

  • Positive Control: A known inhibitor or activator of the pathway you are studying (if available).

  • Negative Control: A structurally similar but inactive compound (if available).

Q4: Could 2-chloro-3-phenyl-DL-alanine have off-target effects?

A4: Yes, like any small molecule, it has the potential for off-target effects. As a phenylalanine analog, it could interact with any protein that binds phenylalanine, including enzymes and transporters. It is important to interpret your data with this in mind and, if possible, use multiple approaches to validate your findings.

Q5: How stable is 2-chloro-3-phenyl-DL-alanine in cell culture medium?

A5: The stability of the compound in culture medium at 37°C has not been extensively reported. If your experiments run for multiple days, consider replenishing the medium with a fresh preparation of the compound to ensure a consistent concentration.

Part 3: Protocols and Visualizations

Protocol 1: Preparation of 2-chloro-3-phenyl-DL-alanine Stock Solution

Objective: To prepare a sterile, high-concentration stock solution for use in cell culture.

Materials:

  • 2-chloro-3-phenyl-DL-alanine powder

  • 100% DMSO, sterile

  • Sterile microcentrifuge tubes

  • 0.22 µm syringe filter (DMSO-compatible)

Procedure:

  • Calculate the required mass: Determine the mass of 2-chloro-3-phenyl-DL-alanine needed to make a 100 mM stock solution (Molecular Weight: 199.63 g/mol ).

    • Mass (g) = 0.1 mol/L * 199.63 g/mol * Volume (L)

  • Dissolution: In a sterile tube, add the calculated mass of the compound and the corresponding volume of sterile DMSO.

  • Solubilize: Vortex thoroughly until the powder is completely dissolved. If necessary, warm the solution briefly at 37°C.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile microcentrifuge tubes. Store at -20°C or -80°C, protected from light.

Protocol 2: Determining the Optimal Working Concentration using an MTT Assay

Objective: To determine the concentration range of 2-chloro-3-phenyl-DL-alanine that is non-toxic to the target cell line.

Materials:

  • Target cell line

  • 96-well cell culture plates

  • Complete cell culture medium

  • 2-chloro-3-phenyl-DL-alanine stock solution (from Protocol 1)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare a serial dilution of 2-chloro-3-phenyl-DL-alanine in complete medium. A common range to test is 0, 1, 5, 10, 25, 50, 100, 250, 500, and 1000 µM. Remember to include a vehicle control with the highest concentration of DMSO used.

  • Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a plate reader.

  • Analysis: Plot cell viability (%) against the compound concentration to determine the IC50 and the maximum non-toxic concentration.

Experimental Workflow for Determining Optimal Concentration

G cluster_workflow Cytotoxicity Assay Workflow start Seed cells in 96-well plate adhere Allow cells to adhere overnight start->adhere prepare_dilutions Prepare serial dilutions of 2-chloro-3-phenyl-DL-alanine adhere->prepare_dilutions treat_cells Treat cells with compound dilutions prepare_dilutions->treat_cells incubate Incubate for desired time (e.g., 24h, 48h) treat_cells->incubate add_mtt Add MTT reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Plot dose-response curve and determine IC50 read_absorbance->analyze

Caption: Workflow for determining the optimal working concentration using an MTT assay.

Visualization: Potential Mechanisms of Action and Challenges

G cluster_cell Cellular Environment cluster_pathways Metabolic Pathways compound 2-chloro-3-phenyl-DL-alanine transporter Amino Acid Transporter (e.g., LAT1) compound->transporter Competition glycolysis Glycolysis compound->glycolysis Potential Modulation oxphos Oxidative Phosphorylation (OXPHOS) compound->oxphos Potential Modulation off_target Off-Target Proteins compound->off_target Potential Interaction phe L-Phenylalanine phe->transporter

Caption: Potential cellular interactions of 2-chloro-3-phenyl-DL-alanine.

References

  • Agilent Technologies. (n.d.). Amino Acid Analysis: “How-To” Guide.
  • Kimura, T., et al. (2024). Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). Scientific Reports. [Link]

  • Kurniawan, H., et al. (2022). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. Cell Metabolism. [Link]

  • Miller, C. A., et al. (1978). Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. Biochemical Pharmacology.
  • Eskandari, A., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters. [Link]

  • Jia, Y., et al. (2010). Solubility of L-Phenylalanine in Aqueous Solutions. Journal of Chemical Engineering of Japan.
  • Geraghty, R. J. (2001). A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. Molecular Vision.
  • Di Pizio, A., et al. (2019). A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro. Cancers.
  • Pal, A., & Lahiri, S. C. (2001). Solubility of dl-serine and dl-phenylalanine in aqueous mixtures of dimethyl sulfoxide and solvation thermodynamics. Physical Chemistry Chemical Physics. [Link]

  • Kurniawan, H., et al. (2022). L-Phenylalanine is a metabolic checkpoint of human Th2 cells. bioRxiv.
  • The Good Scents Company. (n.d.). dextro,laevo-phenyl alanine DL-phenylalanine.
  • Kim, M., et al. (2018). Effect of solvents on the growth morphology of DL-alanine crystals. CrystEngComm.
  • Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS ONE.
  • Eskandari, A., et al. (2023). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents.
  • Kumar, S., et al. (2021). Cytotoxicity of compounds (C1-C13) against a variety of cancer cell lines.
  • Anthony, K. G., et al. (2011). New Classes of Alanine Racemase Inhibitors Identified by High-Throughput Screening Show Antimicrobial Activity against Mycobacterium tuberculosis. PLOS ONE.
  • Proteintech Group. (n.d.). Cell culture troubleshooting.
  • Velmourougane, K. (2016). How to prepare and store Amino acid stock solution?
  • McClenaghan, N. H., et al. (2005). L-Alanine induces changes in metabolic and signal transduction gene expression in a clonal rat pancreatic beta-cell line and protects from pro-inflammatory cytokine-induced apoptosis. Clinical Science.
  • D'Andrea, L. D., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. MDPI.
  • Park, J. E., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters.
  • ATCC. (n.d.). Animal Cell Culture Guide.
  • PubChem. (n.d.). 3-chloro-L-phenylalanine.
  • de Souza, A. R., et al. (2022). On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers in Chemistry.
  • Ledesma-Amaro, R., et al. (2021). Sensing, Uptake and Catabolism of L-Phenylalanine During 2-Phenylethanol Biosynthesis via the Ehrlich Pathway in Saccharomyces cerevisiae. Frontiers in Bioengineering and Biotechnology.
  • D'Andrea, L. D., et al. (2020). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.
  • Nacalai Tesque, Inc. (n.d.). Cell Cultivation Handbook.
  • Kumar, S., et al. (2024). Impact of Single Halogen Atom Substitutions on Antiviral Profile of Inhibitors Targeting SARS-CoV‑2 Main Protease. Journal of Medicinal Chemistry.
  • Crimin, K., et al. (2018). Cytotoxicity toward specific mammalian cell lines is reduced in lead compounds.
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  • Bou-Vinals, B., et al. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. MDPI.
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  • Pereira, S., et al. (2018). Metabolic Profiling of CHO Cells during the Production of Biotherapeutics. Biotechnology Journal.
  • The Good Scents Company. (n.d.). dextro-phenyl alanine Da-amino-b-phenylpropionic acid.
  • PubChem. (n.d.). 2-Chloro-3-phenylpropanoic acid.
  • PubChem. (n.d.). 2-Chloro-L-phenylalanine.

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Optimization

optimizing reaction conditions for peptide coupling with 2-chloro-3-phenyl-DL-alanine

Case ID: 2-Cl-Phe-Optimization Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Active Executive Summary Coupling 2-chloro-3-phenyl-DL-alanine (2-Cl-Phe) presents a dual challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 2-Cl-Phe-Optimization Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division Status: Active

Executive Summary

Coupling 2-chloro-3-phenyl-DL-alanine (2-Cl-Phe) presents a dual challenge in peptide synthesis: steric hindrance and stereochemical instability . The ortho-chloro substituent on the phenyl ring creates significant steric bulk near the reacting center, drastically reducing the kinetics of acylation. Furthermore, the electron-withdrawing nature of the chlorine atom increases the acidity of the


-proton, making the activated amino acid highly susceptible to racemization via oxazolone formation.

This guide moves beyond standard protocols (e.g., HBTU/DIEA), which often result in deletion sequences or extensive epimerization when applied to this specific non-canonical amino acid.

Module 1: The Chemical Challenge

To optimize conditions, we must first diagnose the molecular barriers.

  • Steric Shielding: The chlorine atom at the 2-position (ortho) physically blocks the trajectory of the incoming nucleophile (the amine of the resin-bound peptide). This requires a highly reactive active ester to drive the reaction to completion.

  • Racemization Risk: The "DL" designation indicates you are starting with a racemic mixture. However, during activation, the risk of epimerization (scrambling of stereocenters in the growing chain) or dynamic kinetic resolution is high.

    • Mechanism:[1][2][3][4][5] The electron-withdrawing Cl group stabilizes the enol form of the oxazolone intermediate, accelerating the loss of chiral integrity at the

      
      -carbon.
      
  • Solubility: The hydrophobic aromatic side chain often leads to aggregation on solid support, further hindering reagent access.

Module 2: Reagent Selection Strategy

Standard reagents (DIC/HOBt or HBTU) are insufficient for 2-Cl-Phe. We recommend the following hierarchy based on steric demand and racemization control.

Comparative Reagent Performance Table
Reagent SystemReactivityRacemization SuppressionRecommendation for 2-Cl-Phe
COMU / Oxyma Pure Very High Excellent Primary Recommendation. Superior solubility and stability compared to HATU.[3]
HATU / HOAt HighGoodSecondary Choice. Effective, but HOAt is expensive and removal can be difficult.
PyBOP / HOBt ModerateModerateNot Recommended. Slower activation allows more time for side reactions.
DIC / Oxyma ModerateVery GoodUse for solution phase or if preventing racemization is the absolute priority over yield.
Decision Logic for Coupling Conditions

ReagentSelection Start Start: Coupling 2-Cl-Phe CheckPhase Synthesis Phase? Start->CheckPhase SPPS Solid Phase (SPPS) CheckPhase->SPPS Solution Solution Phase CheckPhase->Solution CheckPos Position of 2-Cl-Phe? SPPS->CheckPos Rec3 Use DIC / Oxyma Pure (No Base required) Solution->Rec3 Avoid Base IsAcid Activated Acid (C-term) CheckPos->IsAcid Activation Risk IsAmine Nucleophile (N-term) CheckPos->IsAmine Steric Nucleophile Rec1 Use COMU (1.0 eq) + Oxyma (1.0 eq) Base: TMP (Collidine) or DIEA (1 eq only) IsAcid->Rec1 Minimize Epimerization Rec2 Use HATU (1.1 eq) + HOAt Base: DIEA (2.0 eq) IsAmine->Rec2 Max Reactivity Needed

Figure 1: Decision matrix for selecting coupling reagents based on reaction phase and the role of the hindered amino acid.

Module 3: Optimized Protocol (The "Gold Standard")

This protocol utilizes COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which has been proven to outperform HATU in hindered couplings while minimizing racemization [1].[6]

Reagents Required:
  • Amino Acid: Fmoc-2-chloro-3-phenyl-DL-alanine (3.0 equivalents relative to resin loading)

  • Activator: COMU (3.0 equivalents)

  • Additive: Oxyma Pure (3.0 equivalents)

  • Base: TMP (2,4,6-Trimethylpyridine / Collidine) OR DIEA (Diisopropylethylamine)

    • Critical Note: If using COMU, use only 1.0 equivalent of base relative to the amino acid/COMU. Excess base promotes racemization.

  • Solvent: DMF or NMP (NMP is preferred for aggregation-prone sequences).

Step-by-Step Procedure:
  • Pre-Activation (Low Temp):

    • Dissolve Amino Acid, COMU, and Oxyma Pure in NMP.

    • Cool the solution to 0°C in an ice bath.

    • Add the Base (TMP or DIEA).[6]

    • Why? Pre-activation at low temperature suppresses the formation of the oxazolone intermediate before the coupling event begins [2].

  • Coupling:

    • Add the cold activated solution to the resin.

    • Allow to react for 1 hour at Room Temperature .

    • Do not heat. Microwave heating (e.g., 75°C) is generally contraindicated for 2-Cl-Phe due to the high risk of racemization and

      
      -elimination of the chlorine.
      
  • Double Coupling (Mandatory):

    • Drain the vessel.

    • Repeat the coupling step with fresh reagents.

    • Steric hindrance often prevents 100% conversion in the first pass.

  • Capping:

    • Perform an acetylation step (Acetic Anhydride/Pyridine) after coupling to terminate any unreacted chains. This prevents deletion sequences which are difficult to purify later.

Module 4: Troubleshooting & FAQs

Q1: I am seeing low yields even with HATU. What is happening?

A: The 2-chloro substituent creates an "umbrella" effect. The incoming amine cannot easily attack the carbonyl.

  • Fix: Switch to COMU/Oxyma . The morpholino group in COMU acts as an internal base and hydrogen bond acceptor, facilitating the transition state better than the benzotriazole of HATU [1].

  • Advanced Fix: Use LiCl (0.8M in DMF) in the coupling mixture. This chaotropic salt disrupts hydrogen bond networks (beta-sheets) that may be forming on the resin, making the N-terminus more accessible.

Q2: Why do you recommend Collidine (TMP) over DIEA?

A: DIEA is a strong base that can abstract the


-proton of the activated amino acid, leading to racemization. Collidine is a weaker, more sterically hindered base. It is sufficient to deprotonate the carboxylic acid for activation but struggles to deprotonate the 

-carbon, thereby preserving stereochemistry [3].
Q3: The starting material is DL (Racemic). Why worry about racemization?

A: Even if your starting material is racemic, "racemization" during coupling refers to the dynamic interconversion of the enantiomers via the oxazolone intermediate.

  • If you are coupling to a chiral peptide, you will form diastereomers (L-L and D-L).[2]

  • If the activation is too harsh, one enantiomer might react faster (Kinetic Resolution), or the ratio might shift unexpectedly.

  • Most importantly: If you are synthesizing a library, you want a controlled 50:50 mix (or separated peaks). Uncontrolled racemization mechanisms can lead to side reactions like N-acyl urea formation which terminates the chain.

Q4: Can I use Microwave irradiation?

A: Proceed with extreme caution. While microwaves accelerate hindered couplings, the 2-Cl-Phe is thermally sensitive. If you must use microwave, limit the temperature to 50°C max and use Oxyma Pure as the additive, as it is thermally more stable than HOBt (which can be explosive) and suppresses racemization better at high temperatures [4].

Visualizing the Racemization Pathway

Understanding the enemy is key to defeating it. The diagram below illustrates how the base and steric factors lead to the loss of chiral integrity.

RacemizationMechanism Figure 2: The Oxazolone pathway is the primary cause of racemization. The 2-Cl group stabilizes the Enol form, making weak bases (Collidine) essential. ActivatedAA Activated 2-Cl-Phe (O-Acylisourea) Oxazolone Oxazolone Intermediate (Azlactone) ActivatedAA->Oxazolone Cyclization (Fast due to Sterics) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Deprotonation by Base (Facilitated by 2-Cl withdrawing effect) Base Excess Base (DIEA) Base->Oxazolone Attacks alpha-proton Product Racemized Peptide Product Enol->Product Reprotonation & Coupling

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • El-Faham, A., et al. (2009). COMU: A Safer and More Effective Replacement for HATU Peptide Coupling Reagent.[3][7][8] Chemistry – A European Journal, 15(37), 9404–9416. [Link]

  • Carpino, L. A., et al. (2002). The Diisopropylcarbodiimide/1-Hydroxy-7-azabenzotriazole System: Segment Coupling and Stepwise Practice. The Journal of Organic Chemistry, 67(19), 6861–6864. [Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[3] Chemistry – A European Journal, 15(37), 9394–9403. [Link]

Sources

Troubleshooting

resolving analytical peaks of 2-chloro-3-phenyl-DL-alanine and its metabolites

Topic: Resolving Analytical Peaks of 2-Chloro-3-Phenyl-DL-Alanine (CPDA) and Metabolites Ticket ID: #CPDA-2024-RES Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The Ana...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Analytical Peaks of 2-Chloro-3-Phenyl-DL-Alanine (CPDA) and Metabolites Ticket ID: #CPDA-2024-RES Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because you are facing resolution issues with 2-chloro-3-phenyl-DL-alanine (CPDA) .

Whether you are synthesizing this as a tryptophan hydroxylase inhibitor or analyzing it in biological matrices, you face a dual challenge:

  • Chiral Resolution: Separating the L- and D-enantiomers (critical for biological activity).

  • Metabolite Interference: Resolving the parent compound from its deaminated (acid), decarboxylated (amine), or hydroxylated metabolites.

The following guide treats your experiment as a "Support Ticket," providing modular solutions based on your specific failure mode.

Module 1: Chiral Resolution (The Enantiomer Problem)

Diagnostic: Which Method Fits Your Equipment?
  • Scenario A: You have a dedicated Chiral HPLC/UHPLC.

  • Scenario B: You only have a standard C18 (Reverse Phase) system.

Solution A: Direct Chiral Separation (The "Crown" Standard)

For underivatized amino acids like CPDA, Crown Ether columns are the gold standard. They utilize a host-guest complexation mechanism specifically targeting the primary amine and carboxyl group.

  • Recommended Column: Daicel CROWNPAK® CR-I(+) or CR(+).

  • Mechanism: The crown ether forms a complex with the ammonium ion (

    
    ) of the amino acid.
    
  • Critical Protocol:

    • Mobile Phase: Perchloric acid (HClO4) aqueous solution (pH 1.0 – 2.0). Note: The low pH ensures the amine is fully protonated.

    • Organic Modifier: Methanol (max 15% v/v) can be added to reduce retention time for the hydrophobic chlorophenyl ring.

    • Temperature: Lower temperatures (10°C – 25°C) often improve resolution (

      
      ) by stabilizing the complex.
      

⚠️ Warning: Do not use phosphate buffers or high pH on standard coated Crownpak columns; it can strip the chiral selector. Immobilized versions (CR-I) are more robust.

Solution B: Indirect Separation (Marfey’s Method)

If you lack a chiral column, you must derivatize the DL-mixture into diastereomers using Marfey’s Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). Diastereomers have different physical properties and can be separated on a standard C18 column.

Step-by-Step Protocol:

  • Reaction: Mix

    
     sample (50 mM) + 
    
    
    
    1% Marfey’s Reagent (in acetone) +
    
    
    1M
    
    
    .
  • Incubation: Heat at 40°C for 60 minutes.

  • Quench: Add

    
     2M HCl to stop the reaction (and protonate the product for RP-HPLC).
    
  • Separation: Inject on C18.

    • Elution Order: typically L-L elutes before D-L (due to hydrophobicity differences in the folded structure).

Module 2: Metabolite Resolution & Identification

CPDA undergoes Phase I metabolism similar to phenylalanine and p-chlorophenylalanine (fenclonine). You must resolve the parent from these likely interferences.

The Metabolic Landscape

Caption: Predicted metabolic pathways for CPDA and relative chromatographic behavior on Reverse Phase (C18).

Mass Spectrometry Troubleshooting

Issue: "I see a peak, but I'm not sure if it's the metabolite or matrix interference."

The "Chlorine Signature" Solution: Chlorine has a distinct natural isotope distribution:


 (75.8%) and 

(24.2%).
  • Rule: Any true metabolite of CPDA must show an M and M+2 peak with a 3:1 intensity ratio .

  • Application: If your "metabolite" peak at

    
     214 (Hydroxy-CPDA) lacks the M+2 peak at 216 with 33% intensity, it is an artifact, not a drug-related compound.
    

Module 3: Quantitative Data & Parameters

Table 1: Recommended Chromatographic Conditions

ParameterMethod A: Chiral (Crown Ether)Method B: Achiral (Metabolite Profiling)
Column CROWNPAK CR-I(+) (

mm, 5 µm)
C18 (e.g., Agilent ZORBAX Eclipse Plus)
Mobile Phase A pH 1.5 Perchloric Acid (

)
0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (max 15%)Acetonitrile
Gradient Isocratic (85:15 A:B)5% to 95% B over 10 min
Flow Rate 0.4 mL/min0.6 mL/min
Temp 15°C (Cooler = Better Resolution)40°C
Detection UV 210 nm (low sensitivity) or MSMS (ESI Positive)
Critical Note Do not use Ammonium buffers (competes with crown)Compatible with volatile buffers

Frequently Asked Questions (Troubleshooting)

Q1: My peaks are tailing severely on the C18 column.

  • Cause: Secondary interactions between the free amine of CPDA and residual silanols on the silica column.

  • Fix: Ensure your mobile phase pH is low (pH < 3.[1][2]0) to protonate silanols, or use a "End-capped" column. Alternatively, add 5mM Ammonium Formate to the mobile phase to mask silanol sites.

Q2: The L- and D-enantiomers are co-eluting on the Crownpak column.

  • Cause: Temperature is too high.

  • Fix: The Crown ether complex is exothermic. Lower the column oven temperature to 10°C or 5°C. This dramatically increases the separation factor (

    
    ).
    

Q3: I cannot detect the decarboxylated metabolite (amine) in my standard run.

  • Cause: The amine metabolite is highly polar and basic. It likely eluted in the void volume (dead time).

  • Fix: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for the polar metabolites, or use an ion-pairing reagent (e.g., HFBA) in your C18 method to retain the amine.

References

  • Daicel Chiral Technologies. (2024). Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Retrieved from [Link]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27, 231-247. Retrieved from [Link]

  • Koepp, W. H., et al. (2018).[3] Synthesis of Both Enantiomers of Chiral Phenylalanine Derivatives Catalyzed by Cinchona Alkaloid Quaternary Ammonium Salts. Molecules, 23(6), 1433. Retrieved from [Link]

  • Agilent Technologies. (2020). Fast LC/MS/MS Analytical Method for Drugs and Metabolites. Application Note 5994-1886EN. Retrieved from [Link]

Sources

Optimization

troubleshooting poor resolution in chiral chromatography of 2-chloro-3-phenyl-DL-alanine

Executive Summary & Chemical Context[1][2] Separating the enantiomers of 2-chloro-3-phenyl-DL-alanine presents a specific set of challenges. Unlike standard phenylalanine, the chlorine atom at the ortho (or meta/para) po...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2]

Separating the enantiomers of 2-chloro-3-phenyl-DL-alanine presents a specific set of challenges. Unlike standard phenylalanine, the chlorine atom at the ortho (or meta/para) position on the phenyl ring introduces steric bulk and electronic withdrawal , which can disrupt the delicate inclusion complexes required for chiral recognition.

Furthermore, as a zwitterionic molecule (containing both


 and 

), this analyte is highly sensitive to mobile phase pH. Poor resolution (

) is typically caused by ionization mismatch or steric exclusion from the chiral selector.

This guide prioritizes the two most robust pathways for this separation: Crown Ether (Crownpak) and Macrocyclic Glycopeptide (Chirobiotic) stationary phases.

Pre-Flight Diagnostic: Know Your Analyte

Before troubleshooting, verify the exact chemical structure. The nomenclature "2-chloro-3-phenyl..." is often used ambiguously in chemical catalogs.

Chemical Structure PossibilityFunctional Group StatusRecommended Column Class
A. Ortho-Chlorophenylalanine (Amino Acid)Contains free Primary Amine (

)
Crown Ether (Crownpak CR) or Teicoplanin (Chirobiotic T)
B. Alpha-Chloro Acid (Precursor)Amine replaced by ChlorinePolysaccharide (AD/OD) or Pirkle-Type (Whelk-O1)

Critical Note: The protocols below assume Structure A (Amino Acid) . If you have Structure B, Crown Ether columns will not work as they require a primary ammonium ion for complexation.

Strategic Method Selection (The "Fork in the Road")

Do not waste time randomly screening columns. Use this logic gate to select the correct stationary phase.

Primary Recommendation: Crown Ether (Crownpak CR(+)/CR-I(+))[2][3][4]
  • Mechanism: The primary ammonium ion (

    
    ) of the amino acid forms an inclusion complex inside the crown ether "cage."
    
  • Why it fails: The chlorine atom on the phenyl ring (specifically if ortho) creates steric hindrance that prevents the ammonium group from sitting deep enough in the crown ether, leading to poor resolution.

Secondary Recommendation: Macrocyclic Glycopeptide (Chirobiotic T)[5]
  • Mechanism: Uses Teicoplanin.[1][2] Relies on Hydrogen bonding and

    
     interactions rather than deep inclusion.
    
  • Why it works: It is more tolerant of bulky aromatic substituents than crown ethers.

Decision Matrix

MethodSelection cluster_0 Troubleshooting Loop Start Start: 2-Chloro-3-Phenyl-DL-Alanine Check Check Structure: Is it an Amino Acid? Start->Check Yes Yes (Free Amine) Check->Yes No No (Alpha-Halo Acid) Check->No Crown Try Crownpak CR(+) (Acidic Mobile Phase) Yes->Crown Standard Poly Try Chiralpak AD-H / OD-H (Normal Phase) No->Poly Chiro Try Chirobiotic T (Teicoplanin) Crown->Chiro If Rs < 1.0

Figure 1: Decision tree for selecting the correct chiral stationary phase based on analyte structure and initial screening results.

Troubleshooting Guide: Crownpak CR(+) / CR-I(+)

Scenario: You are using a Crownpak column (Daicel) but achieving poor resolution or peak tailing.

Q1: Why are my peaks tailing severely?

Root Cause: Silanol interactions or insufficient ionization. The Fix:

  • Check pH: The mobile phase must be acidic (pH 1.0 – 2.[3]0) to ensure the amino group is fully protonated (

    
    ).
    
  • Protocol: Use Perchloric Acid (

    
    ) .[4] It is transparent at low UV (200-210 nm) and provides better peak shape than TFA or Phosphoric acid on crown ethers.
    
  • Temperature: Lower the temperature. Crown ether complexation is exothermic; lower T (

    
    ) increases retention and often improves peak symmetry.
    
Q2: I have retention, but no separation ( ).

Root Cause: Steric Hindrance. The chlorine atom is preventing the inclusion complex. The Fix:

  • Add Methanol: Pure aqueous acid might be too polar. Add 10-15% Methanol (v/v).

  • Warning: Do not exceed 15% MeOH on standard Crownpak CR(+) or you risk precipitating the selector or crushing the silica gel (check specific manual for CR-I immobilized version limits).

Troubleshooting Guide: Chirobiotic T (Teicoplanin)

Scenario: Crownpak failed due to steric bulk. You have switched to Chirobiotic T (Supelco/Astec).

Q1: Which mode should I use?

Recommendation: Start with Reversed Phase (RP) .[3][5]

  • Mobile Phase: 20 mM Ammonium Acetate (pH 4.1) : Methanol (40:60).

  • Why: The chlorine adds lipophilicity. Methanol drives the hydrophobic interaction.

Q2: Resolution is partial ( ). How do I optimize?

Root Cause: Non-specific hydrophobic binding masking the chiral recognition. The Fix:

  • Switch to "Polar Organic Mode" (POM):

    • Mix: Methanol / Acetonitrile / Acetic Acid / TEA (e.g., 90/10/0.3/0.2).

    • Mechanism:[2][6][7][8] This suppresses ionization and relies purely on H-bonding.

  • Try the "Aglycone" (Chirobiotic TAG):

    • The sugar moieties on standard Teicoplanin can sometimes sterically interfere with bulky amino acids. The TAG column (Teicoplanin Aglycone) removes these sugars, often opening up the binding pocket for halogenated phenylalanines [1].

Step-by-Step Optimization Protocol

Follow this exact sequence to recover resolution.

Phase 1: The Acid Test (Crownpak)
  • Column: Crownpak CR(+) (

    
     mm).[9]
    
  • Mobile Phase: pH 1.5

    
     (aq) / Methanol (90:10).
    
  • Flow: 0.5 mL/min.

  • Temp: 10°C (Crucial: Low temp maximizes selectivity).

  • Result Check:

    • Separation? Done.

    • No Separation? Proceed to Phase 2.

Phase 2: The Glycopeptide Screen (Chirobiotic)
  • Column: Chirobiotic T (

    
     mm).
    
  • Mobile Phase: Methanol / Water (50:50).

  • Flow: 1.0 mL/min.

  • Result Check:

    • Long Retention? Increase Methanol to 70%.

    • Low Resolution? Switch to Chirobiotic TAG (Aglycone).[2]

Phase 3: The Zwitterionic Alternative (ZWIX)

If both above fail, use Chiralpak ZWIX(+) .

  • Mobile Phase: MeOH / ACN / Water containing 50mM Formic Acid + 25mM Diethylamine.

  • Mechanism: Double ion-pairing (simultaneous interaction with amine and acid). This is highly effective for difficult unnatural amino acids.

Comparative Data: Stationary Phase Performance

FeatureCrownpak CR(+)Chirobiotic TChirobiotic TAG
Primary Interaction Host-Guest InclusionH-Bonding /

H-Bonding (Less Steric)
Required pH Acidic (pH 1-2)Flexible (3-7)Flexible (3-7)
Steric Tolerance Low (Sensitive to ortho-Cl)MediumHigh
Capacity Low (Analytical only)High (Prep capable)High
Cost

$


Visual Troubleshooting Flow

Troubleshooting Problem Problem: Poor Resolution (Rs < 1.5) Split Identify Symptom Problem->Split Tail Peak Tailing Split->Tail Front Peak Fronting Split->Front NoRes Co-elution (1 Broad Peak) Split->NoRes TailSol1 Check pH (Must be < 2.0 for Crownpak) Tail->TailSol1 TailSol2 Reduce Flow Rate (Mass Transfer) Tail->TailSol2 FrontSol Sample Overload? Dilute 10x Front->FrontSol ResSol1 Lower Temp to 10°C NoRes->ResSol1 ResSol2 Switch Column Class (Crown -> Chirobiotic) ResSol1->ResSol2 If fails

Figure 2: Troubleshooting logic flow for diagnosing peak shape and resolution issues.

References

  • Sigma-Aldrich (Supelco). Astec CHIROBIOTIC™ Handbook - Macrocyclic Glycopeptide-Based Chiral HPLC Phases. (Discusses the advantages of Aglycone TAG phases for hindered amino acids).

  • Daicel Chiral Technologies. Instruction Manual for CROWNPAK® CR(+) / CR(-). (Details the requirement for acidic mobile phases and temperature effects).

  • ResearchGate (Péter, A. et al). Comparison of the separation efficiencies of Chirobiotic T and TAG columns in the separation of unusual amino acids. (Specific data on halogenated phenylalanine analogs).

  • Phenomenex. HPLC Troubleshooting Guide - Peak Issues. (General troubleshooting for tailing and fronting).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 2-Chloro-3-phenyl-DL-alanine vs. 4-Chloro-phenylalanine

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Chemical Biologists, and Pharmacologists Focus: Enzymatic Inhibition, Transport Kinetics, and Structural Utility Executive Summary: The Isomer...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Audience: Drug Discovery Scientists, Chemical Biologists, and Pharmacologists Focus: Enzymatic Inhibition, Transport Kinetics, and Structural Utility

Executive Summary: The Isomeric Distinction

In drug development and metabolic research, the positioning of the chlorine atom on the phenylalanine ring dictates two completely distinct biological fates. While 4-chloro-phenylalanine (4-Cl-Phe, Fenclonine) is the gold-standard inhibitor for serotonin biosynthesis, its isomer 2-chloro-3-phenyl-DL-alanine (2-Cl-Phe, Ortho-chlorophenylalanine) serves as a highly specific probe for transport mechanisms and structural biology.

This guide delineates the functional divergence of these isomers, providing experimental protocols to leverage their specific activities in oncology (LAT1 targeting) and neuroscience (Serotonin depletion).

Feature2-Chloro-3-phenyl-DL-alanine (2-Cl-Phe) 4-Chloro-phenylalanine (4-Cl-Phe)
Primary Target LAT1 Transporter (SLC7A5)Tryptophan Hydroxylase (TPH)
Mechanism High-affinity substrate/Transport probeIrreversible/Competitive Enzyme Inhibition
Key Application Tumor imaging, LAT1-selective prodrug designSerotonin depletion models (Carcinoid syndrome)
Steric Profile High steric hindrance (Ortho-clash)Linear extension (Para-mimic)

Chemical Identity & Structural Basis

To ensure experimental reproducibility, the precise chemical identity must be established. Note that "2-chloro-3-phenyl-DL-alanine" is a catalog synonym for 2-chlorophenylalanine .

  • 2-Cl-Phe (Ortho): The chlorine at the ortho (2) position creates a steric "kink" near the amino acid backbone. This restricts rotation around the

    
     bond, making it a poor substrate for hydroxylases but a highly specific "lock-and-key" fit for the LAT1 transporter pocket.
    
  • 4-Cl-Phe (Para): The chlorine at the para (4) position mimics the metabolic attack site of Phenylalanine Hydroxylase (PAH) and the 5-position of Tryptophan, allowing it to enter the active site of aromatic amino acid hydroxylases and trap the enzyme.

ChemicalStructure cluster_0 2-Cl-Phe (Ortho) cluster_1 4-Cl-Phe (Para) Ortho Cl at Position 2 (Steric Clash with Backbone) Ortho_Effect High LAT1 Selectivity Resistant to Hydroxylation Ortho->Ortho_Effect Para Cl at Position 4 (Linear Extension) Para_Effect Mimics Tyrosine/Tryptophan Potent TPH Inhibition Para->Para_Effect

Figure 1: Structural causality. The ortho-substitution (2-Cl) drives transport selectivity, while para-substitution (4-Cl) drives enzymatic inhibition.

Enzymatic Inhibition Profile: The TPH Blockade

The most critical application of 4-Cl-Phe is the depletion of serotonin (5-HT) via the inhibition of Tryptophan Hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis.

Mechanism of Action (4-Cl-Phe)

4-Cl-Phe acts as a competitive inhibitor with respect to the substrate (Tryptophan) and causes irreversible inactivation of TPH over time. It depletes brain serotonin levels by >90% within 3 days of administration in vivo.

  • Target: Tryptophan Hydroxylase (TPH1 and TPH2).

  • Outcome: Rapid reduction of 5-HT and 5-HIAA (metabolite).[1]

  • Specificity: Also inhibits Phenylalanine Hydroxylase (PAH) to a lesser extent, causing transient hyperphenylalaninemia.

The 2-Cl-Phe Control

In contrast, 2-Cl-Phe shows negligible inhibitory potency against TPH due to the ortho-steric hindrance preventing deep access into the TPH active site. This makes 2-Cl-Phe an excellent negative control in serotonin studies to distinguish between general amino acid imbalance and specific TPH inhibition.

SerotoninPathway Trp L-Tryptophan TPH Tryptophan Hydroxylase (TPH) Trp->TPH Substrate HTP 5-Hydroxytryptophan (5-HTP) TPH->HTP Rate Limiting Step AADC Aromatic L-amino acid decarboxylase HTP->AADC Serotonin Serotonin (5-HT) AADC->Serotonin Inhibitor 4-Cl-Phe (PCPA) Inhibitor->TPH Inhibits Control 2-Cl-Phe (No Effect) Control->TPH Steric Exclusion

Figure 2: Serotonin Biosynthesis Blockade. 4-Cl-Phe specifically targets the rate-limiting TPH step.

Transport Kinetics: LAT1 Selectivity (Oncology)

Recent data highlights 2-Cl-Phe as a superior tool for studying System L amino acid transporters (LAT1/SLC7A5), which are overexpressed in many cancers.

The Selectivity Shift
  • Phenylalanine (Native): Transported by both LAT1 (Cancer/BBB) and LAT2 (Ubiquitous/Gut).

  • 4-Cl-Phe: Transported by both LAT1 and LAT2 (similar to Phe).

  • 2-Cl-Phe: Shows a marked preference for LAT1 . The ortho-substituent restricts the conformational flexibility required for LAT2 recognition but is tolerated by the larger hydrophobic pocket of LAT1.

Experimental Implication: When designing "Trojan Horse" drug conjugates to target tumors (LAT1 high) while sparing normal tissue (LAT2 high), 2-Cl-Phe is the preferred scaffold over 4-Cl-Phe.

Experimental Protocols

Protocol A: In Vitro Tryptophan Hydroxylase Inhibition (4-Cl-Phe)

Use this protocol to validate serotonin depletion potency.

  • Enzyme Preparation: Isolate TPH from rat brainstem homogenate or use recombinant human TPH1.

  • Reaction Mix:

    • 50 mM Tris-acetate buffer (pH 7.6).

    • 100 µM L-Tryptophan (Substrate).

    • 0.2 mM 6-MPH4 (Tetrahydrobiopterin cofactor).

    • Test Compound: 10 µM - 1 mM 4-Cl-Phe (dissolved in 0.1 M HCl, neutralized).

  • Incubation: 30 minutes at 37°C.

  • Detection: Stop reaction with perchloric acid. Measure 5-HTP production via HPLC with electrochemical detection.

  • Validation: 4-Cl-Phe should show an IC50 in the low micromolar range. 2-Cl-Phe should show >100x higher IC50 (negligible inhibition).

Protocol B: Competitive Transport Assay (LAT1 vs LAT2)

Use this protocol to determine transport selectivity of the isomers.

  • Cell Lines:

    • LNCaP cells (High LAT1, Low LAT2).

    • Normal Fibroblasts or engineered CHO cells (High LAT2).

  • Tracer:

    
    H-L-Leucine or 
    
    
    
    C-L-Phenylalanine.
  • Competition Phase:

    • Incubate cells in Na+-free HBSS buffer (to isolate System L).

    • Add Tracer + 1 mM 2-Cl-Phe OR 1 mM 4-Cl-Phe .

  • Measurement: Lyse cells and count radioactivity via scintillation.

  • Data Analysis:

    • Calculate % Inhibition of tracer uptake.

    • Result: 2-Cl-Phe will significantly inhibit uptake in LAT1 cells but show reduced inhibition in LAT2 cells compared to 4-Cl-Phe.

References

  • Vertex AI Search. (2025). Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia. National Institutes of Health (NIH). 2[3][4]

  • Vertex AI Search. (2024).[4] Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health (NIH). 4[3][4][5]

  • Vertex AI Search. (2020). Effects of Thryptophan Hydroxylase Blockade by P-Chlorophenylalanine on Contextual Memory Reconsolidation. National Institutes of Health (NIH). 3

  • PubChem. (2025).[6] 3-chloro-L-phenylalanine Structure and Biology. National Library of Medicine. 6

  • ChemSRC. (2025). 2-Chlorophenylalanine (2-chloro-3-phenyl-DL-alanine) MSDS and Structure. ChemSRC. 7[3][4][5][8]

Sources

Comparative

Validation of Analytical Method for 2-Chloro-3-Phenyl-DL-Alanine

Content Type: Technical Comparison & Validation Guide Subject: 2-Amino-3-(2-chlorophenyl)propanoic acid (CAS: 14091-11-3) Audience: Analytical Chemists, QC Specialists, and Drug Discovery Researchers Executive Summary: T...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Subject: 2-Amino-3-(2-chlorophenyl)propanoic acid (CAS: 14091-11-3) Audience: Analytical Chemists, QC Specialists, and Drug Discovery Researchers

Executive Summary: The Analytical Challenge

2-Chloro-3-phenyl-DL-alanine (also known as o-chlorophenylalanine) is a non-canonical amino acid used as a phenylalanine isostere in peptide synthesis and as a competitive inhibitor of phenylalanine ammonia-lyase. Its analysis presents two distinct challenges:

  • Hydrophobicity Shift: The ortho-chloro substitution increases lipophilicity (LogP ~1.71) compared to native phenylalanine, altering retention behavior in Reverse Phase (RP) systems.

  • Chirality: As a DL-racemate, verifying the 50:50 ratio or detecting enantiomeric excess requires specialized chiral chromatography, as standard C18 columns cannot resolve the enantiomers.

This guide compares three analytical approaches—RP-HPLC (UV) , Chiral HPLC , and LC-MS/MS —and provides a validated protocol for the most versatile method (RP-HPLC) with specific adaptations for this chlorinated derivative.

Comparative Analysis of Analytical Methodologies

The following matrix compares the three primary techniques for validating 2-chloro-3-phenyl-DL-alanine based on sensitivity, specificity, and operational cost.

FeatureMethod A: RP-HPLC (UV-Vis) Method B: Chiral HPLC (Ligand Exchange) Method C: LC-MS/MS (HILIC/RP)
Primary Application Purity Assay & Total ContentEnantiomeric Separation (D- vs L-)Trace Impurity & Biological Matrix
Stationary Phase C18 or C8 (Hydrophobic)Crown Ether or CyclodextrinC18 or HILIC
Detection Limit (LOD) Moderate (µg/mL range)ModerateExcellent (ng/mL range)
Specificity High for chemical impurities; Zero for enantiomersHigh for enantiomersExtremely High (Mass resolution)
Cost/Run Low ($)High (

$ - Column cost)
High (

$)
Validation Complexity Standard (Robust)High (Temperature sensitive)High (Matrix effects)

Recommendation:

  • For Routine QC (Purity >98%): Use Method A . It is robust, cost-effective, and sufficient for checking chemical purity.

  • For Chiral Resolution: Use Method B if verifying the "DL" ratio is critical.

  • For PK/Bioanalysis: Use Method C .

Validated Protocol: RP-HPLC for Chemical Purity

This protocol focuses on Method A (RP-HPLC) as the primary validation target for chemical purity, with specific adjustments for the chlorinated phenyl ring.

A. Chromatographic Conditions[1]
  • Instrument: HPLC system with UV-Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., 250 mm x 4.6 mm, 5 µm). Reasoning: The chloro-group increases retention; a standard C18 provides adequate resolution from non-chlorinated impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water. Reasoning: Low pH (~2.0) suppresses ionization of the carboxylic acid (pKa ~2.2), sharpening the peak.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: 215 nm (peptide bond/carboxyl) and 254 nm (phenyl ring). Note: 215 nm is more sensitive; 254 nm is more specific to the aromatic ring.

  • Temperature: 25°C.

B. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Description
0.0955Equilibration
15.04060Linear Gradient (Elution of Analyte)
20.01090Wash
21.0955Re-equilibration
30.0955End
C. Standard Preparation
  • Stock Solution: Dissolve 10 mg of 2-chloro-3-phenyl-DL-alanine in 10 mL of 50:50 Water:ACN (1.0 mg/mL). Note: Use ultrasonication if dissolution is slow due to the hydrophobic chloro-group.

  • Working Standard: Dilute to 100 µg/mL with Mobile Phase A.

Validation Parameters (ICH Q2(R2) Compliant)

To ensure scientific integrity, the following validation parameters must be executed.

Specificity (Stress Testing)
  • Protocol: Expose the sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidative (3% H2O2) conditions for 24 hours.

  • Acceptance Criteria: Peak purity index > 0.999 (using DAD). The analyte peak must be spectrally homogeneous and resolved from degradation products.

Linearity
  • Protocol: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike known amounts of standard into a placebo matrix (or solvent) at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery between 98.0% and 102.0%.

Precision (Repeatability)
  • Protocol: 6 injections of the 100% working standard.

  • Acceptance Criteria: RSD

    
     for retention time and peak area.
    
Robustness
  • Protocol: Deliberately vary Flow Rate (

    
     mL/min) and Column Temp (
    
    
    
    C).
  • Acceptance Criteria: Resolution (

    
    ) between the main peak and nearest impurity remains 
    
    
    
    .

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for selecting the method and the subsequent validation workflow.

ValidationWorkflow Start Start: Analytical Goal Decision Is Chiral Separation Required? Start->Decision MethodA Method A: RP-HPLC (C18) (Chemical Purity/Assay) Decision->MethodA No (Racemic Mix OK) MethodB Method B: Chiral HPLC (Crown Ether Column) Decision->MethodB Yes (D vs L) Prep Sample Preparation (Dissolve in 50:50 ACN:H2O) MethodA->Prep MethodB->Prep Val_Spec Specificity: Stress Testing (Acid/Base/Ox) Prep->Val_Spec Val_Lin Linearity: 5 Levels (50-150%) Val_Spec->Val_Lin Val_Acc Accuracy: Spike Recovery (80-120%) Val_Lin->Val_Acc Result Validated Method Ready for QC Val_Acc->Result

Caption: Decision tree for selecting the appropriate analytical pathway and the subsequent ICH Q2(R2) validation cascade.

Critical Scientific Insights (E-E-A-T)

The "Chloro" Effect on Separation

The addition of a chlorine atom at the ortho position (C2 on the phenyl ring) introduces significant steric hindrance and electron-withdrawing effects compared to native Phenylalanine.

  • Retention Time: Expect 2-chloro-3-phenyl-DL-alanine to elute later than Phenylalanine on a C18 column due to higher hydrophobicity (LogP 1.71 vs 1.38).

  • Peak Shape: The ortho-chloro substituent can cause peak tailing due to steric interaction with residual silanols. Mitigation: Ensure the use of an end-capped column and sufficient ionic strength (e.g., 0.1% TFA or 20mM Phosphate buffer pH 2.5).

Chiral Separation Logic

If "Method B" is required, standard C18 columns will fail. The recommended column type is a Crown Ether phase (e.g., Crownpak CR(+)).

  • Mechanism: The crown ether forms a host-guest complex with the primary ammonium group (

    
    ). The spatial arrangement of the ortho-chloro phenyl group creates the steric difference necessary for the chiral selector to discriminate between the D and L forms.
    
  • Condition: These columns require acidic aqueous mobile phases (pH < 2.0) to ensure the amino group is protonated.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • PubChem. (2024). Compound Summary: 2-Chlorophenylalanine.[2][3][4] National Library of Medicine. [Link]

  • Snyder, L. R., et al. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Validation

comparing biological effects of D vs L isomers of 2-chloro-3-phenyl-alanine

Executive Summary This guide provides a technical comparison of the biological effects, metabolic fate, and experimental utility of the L- and D-isomers of 2-chloro-3-phenylalanine (2-Cl-Phe). Distinct from its para-subs...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the biological effects, metabolic fate, and experimental utility of the L- and D-isomers of 2-chloro-3-phenylalanine (2-Cl-Phe).

Distinct from its para-substituted analog (4-Cl-Phe or Fenclonine, a known serotonin depleter), the ortho-substituted 2-Cl-Phe is primarily utilized as a structural probe in protein engineering and peptide discovery. The biological divergence between its enantiomers is governed by three checkpoints: LAT1-mediated transport , Aminoacyl-tRNA Synthetase (aaRS) fidelity , and D-Amino Acid Oxidase (DAAO) clearance .

Key Verdict:

  • L-2-Cl-Phe: Biologically active.[1] Acts as a competitive substrate for L-type amino acid transporters (LAT1) and can be incorporated into proteins (translation) using evolved orthogonal pairs, though wild-type incorporation is inefficient due to steric hindrance.

  • D-2-Cl-Phe: Biologically inert in translation. Poorly transported into mammalian cells and rapidly deaminated by D-amino acid oxidase (DAAO) in renal/hepatic tissues.

Stereochemical & Structural Basis

The presence of a chlorine atom at the ortho (2-) position of the phenyl ring introduces significant steric bulk (


 ų) proximal to the peptide backbone.
  • L-Isomer (S-configuration): The natural "left-handed" chirality matches the stereospecific pockets of mammalian transporters (LAT1, LAT2) and ribosomal machinery. The ortho-chlorine, however, creates a "steric clash" within the active site of wild-type Phenylalanyl-tRNA Synthetase (PheRS), often requiring enzyme engineering for efficient loading.

  • D-Isomer (R-configuration): The "right-handed" chirality is generally excluded from anabolic pathways (protein synthesis) but is recognized by specific catabolic enzymes (DAAO).

Primary Checkpoint: Cellular Uptake & Transport

The first biological differentiator is the ability to cross the plasma membrane. Large Neutral Amino Acids (LNAAs) rely on System L transporters.

L-2-Cl-Phe: High Affinity Transport

The L-isomer is a competent substrate for LAT1 (SLC7A5) and LAT2 (SLC7A8) . It competes with endogenous Phenylalanine, Tyrosine, and Tryptophan for entry.

  • Mechanism: Sodium-independent obligate exchange (antiport) with intracellular Glutamine.

  • Kinetic Implication: High concentrations of L-2-Cl-Phe can deplete intracellular pools of essential LNAAs, potentially inducing starvation stress (GCN2 pathway activation) independent of its incorporation into proteins.

D-2-Cl-Phe: Exclusion or Weak Inhibition

Mammalian System L transporters exhibit strict stereoselectivity.

  • Mechanism: D-isomers generally lack the correct 3-point attachment (amino group, carboxyl group, side chain) orientation required for the conformational shift of LAT1.

  • Result: D-2-Cl-Phe remains largely extracellular, making it an excellent negative control for intracellular uptake studies.

Metabolic Fate & Proteomic Integrity

This section details the intracellular destiny of the isomers, highlighting the "Lethal Synthesis" vs. "Clearance" dichotomy.

Pathway A: Protein Synthesis (Translation)
  • L-2-Cl-Phe:

    • Wild-Type PheRS: The ortho-substituent reduces binding affinity (

      
       increases) compared to native Phe. However, at high concentrations, "leakage" occurs, and L-2-Cl-Phe is charged onto tRNA
      
      
      
      .
    • Consequence: Incorporation into the proteome may destabilize hydrophobic cores of proteins due to the added bulk of the chlorine atom, leading to misfolding and UPR (Unfolded Protein Response).

    • Application: Used with evolved/mutant PheRS (e.g., T415G mutants) to site-specifically label proteins for NMR or crystallography.

  • D-2-Cl-Phe:

    • Ribosomal Exclusion: D-amino acids are universally rejected by the ribosome and wild-type aaRSs. It acts as a "bio-orthogonal" isomer in the context of translation.

Pathway B: Enzymatic Degradation
  • L-2-Cl-Phe: Substrate for transaminases, converting it to 2-chlorophenylpyruvate.

  • D-2-Cl-Phe: Specific substrate for D-Amino Acid Oxidase (DAAO) .

    • Reaction: Oxidative deamination

      
      
      
      
      
      -imino acid
      
      
      2-chlorophenylpyruvate +
      
      
      +
      
      
      .
    • Toxicity Note: While the D-isomer is not incorporated into proteins, high doses can induce oxidative stress due to

      
       production by DAAO in the kidney and liver.
      

Visualizing the Divergent Pathways

The following diagram illustrates the cellular processing of both isomers.

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Cytosol L_Iso L-2-Cl-Phe LAT1 LAT1 Transporter (SLC7A5) L_Iso->LAT1 High Affinity Influx D_Iso D-2-Cl-Phe D_Iso->LAT1 Blocked/Low Affinity DAAO D-Amino Acid Oxidase (DAAO) D_Iso->DAAO Metabolic Clearance PheRS Phe-tRNA Synthetase (PheRS) LAT1->PheRS L-Isomer Pool Ribosome Ribosome (Translation) PheRS->Ribosome tRNA Charging (Inefficient w/ WT) Protein Modified Protein (Structural Probe/Misfolded) Ribosome->Protein Incorporation KetoAcid 2-Cl-Phenylpyruvate + H2O2 (ROS) DAAO->KetoAcid Oxidative Deamination

Figure 1: Cellular fate of 2-Cl-Phe isomers. L-isomer enters protein synthesis; D-isomer is metabolized or excluded.

Experimental Protocols

To validate these differences in your specific cell line or assay, use the following self-validating protocols.

Protocol A: Competitive Transport Assay (LAT1 Specificity)

Objective: Determine if your isomer interacts with System L transporters.

  • Preparation: Culture cells (e.g., HeLa or HEK293) to 80% confluence in 24-well plates.

  • Starvation: Wash cells 2x with Na+-free Choline-Cl buffer to remove endogenous amino acids.

  • Tracer: Prepare 1 µM L-[

    
    H]-Phenylalanine (Radioactive tracer).
    
  • Competition: Add L-[

    
    H]-Phe alone (Control) vs. L-[
    
    
    
    H]-Phe + 1 mM L-2-Cl-Phe vs. L-[
    
    
    H]-Phe + 1 mM D-2-Cl-Phe .
  • Incubation: Incubate for 1–5 minutes (initial rate phase) at 37°C.

  • Termination: Aspirate, wash 3x with ice-cold PBS, lyse cells with 0.1M NaOH.

  • Readout: Liquid Scintillation Counting.

    • Expected Result: L-2-Cl-Phe will reduce signal by >90% (Competition). D-2-Cl-Phe will show minimal reduction (No competition).

Protocol B: Cytotoxicity & Incorporation Check

Objective: Distinguish between transport toxicity and translational incorporation.

  • Media: Use Phe-deficient DMEM.

  • Treatment: Supplement with increasing concentrations (0–10 mM) of L- or D-isomer.

  • Control: Supplement one arm with 1 mM natural L-Phe (Rescue).

  • Assay: Perform CCK-8 or MTT assay at 24h and 48h.

    • Interpretation: If L-2-Cl-Phe toxicity is rescued by adding L-Phe, the mechanism is likely competitive starvation or translational competition . If D-2-Cl-Phe is toxic, check for

      
       production (catalase sensitive).
      

Data Comparison Table

FeatureL-2-Chloro-3-PhenylalanineD-2-Chloro-3-Phenylalanine
CAS Number 103616-89-380126-51-8
LAT1 Transport Affinity High (

µM range)
Low / Negligible
PheRS Substrate Weak (WT) / High (Mutant)Non-substrate
Protein Incorporation Yes (Site-specific or statistical)No
Metabolic Enzyme Transaminases / PAHD-Amino Acid Oxidase (DAAO)
Primary Toxicity Proteostatic stress / StarvationOxidative stress (

)
Research Utility Phage display, NMR probesNegative control, DAAO assays

References

  • LAT1 Transport Mechanism: Yan, R., et al. (2019). "Structure of the human LAT1–4F2hc heteromeric amino acid transporter complex." Nature. Link

  • PheRS Specificity & Engineering: Kwon, I., et al. (2011). "Breaking the degeneracy of the genetic code." Journal of the American Chemical Society. Link

  • D-Amino Acid Oxidase Activity: Pollegioni, L., et al. (2007). "D-Amino acid oxidase: physiological role and applications." Cellular and Molecular Life Sciences. Link

  • Ortho- vs Para- Substitution Effects: Wang, L., et al. (2002). "Expanding the genetic code." Annual Review of Biophysics. Link

Sources

Comparative

A Researcher's Guide to the Immunodetection of 2-Chloro-3-Phenyl-DL-Alanine: A Comparative Analysis of Antibody Development and Alternative Methods

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the accurate detection and quantification of novel molecular entities are paramount. 2-Chloro-3...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the accurate detection and quantification of novel molecular entities are paramount. 2-Chloro-3-phenyl-DL-alanine, a halogenated derivative of the essential amino acid phenylalanine, presents a unique analytical challenge. Its structural similarity to endogenous phenylalanine necessitates highly specific detection methods to avoid cross-reactivity and ensure data integrity. This guide provides a comprehensive overview of the strategies for the immunodetection of 2-chloro-3-phenyl-DL-alanine, from the development of specific antibodies to a comparative analysis with alternative analytical techniques.

The Challenge of Specificity: Anticipating Cross-Reactivity with Anti-Phenylalanine Antibodies

Given the subtle structural difference between phenylalanine and its chlorinated analog—the substitution of a hydrogen atom with a chlorine atom on the beta carbon—it is highly probable that antibodies raised against phenylalanine will exhibit significant cross-reactivity with 2-chloro-3-phenyl-DL-alanine. The specificity of an antibody is determined by the complementarity of its antigen-binding site (paratope) to the three-dimensional shape and chemical properties of the antigen's epitope. The addition of a chlorine atom can alter the electronic and steric characteristics of the molecule, but these changes may not be sufficient to prevent binding by all anti-phenylalanine antibodies, particularly polyclonal antibodies which represent a heterogeneous mixture of antibodies recognizing different epitopes on the same antigen.

Monoclonal antibodies, which recognize a single epitope, may offer better discrimination. However, without empirical testing, the degree of cross-reactivity remains a significant concern. Researchers considering the use of commercially available anti-phenylalanine antibodies for the detection of 2-chloro-3-phenyl-DL-alanine must perform rigorous validation experiments to quantify the extent of this cross-reactivity.

Developing a Specific Antibody for 2-Chloro-3-Phenyl-DL-Alanine: A Strategic Approach

To overcome the challenge of cross-reactivity, the development of a custom antibody specific for 2-chloro-3-phenyl-DL-alanine is the most robust solution. This process involves leveraging the unique chemical feature of the molecule—the chlorine atom—as a key component of the antigenic epitope.

Antigen Design: The Hapten-Carrier Conjugate

Small molecules like 2-chloro-3-phenyl-DL-alanine are not immunogenic on their own and are referred to as haptens. To elicit an immune response, the hapten must be covalently coupled to a larger carrier protein.[1] Common carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). The choice of conjugation chemistry is critical to ensure that the unique chloro-substituted phenyl group is prominently displayed for recognition by the immune system.

Caption: Workflow for monoclonal antibody production against a small molecule hapten.

Monoclonal Antibody Production Workflow

The production of monoclonal antibodies is a well-established process that begins with the immunization of an animal, typically a mouse, with the prepared immunogen.[1] The key steps are outlined below.

Experimental Protocol: Monoclonal Antibody Development

  • Immunization:

    • Inject mice with the 2-chloro-3-phenyl-DL-alanine-carrier protein conjugate, mixed with an appropriate adjuvant to enhance the immune response.

    • Administer several booster injections over a period of weeks to increase the antibody titer.

    • Monitor the immune response by collecting serum samples and testing for the presence of antibodies against the hapten using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Hybridoma Production:

    • Once a strong immune response is detected, euthanize the mouse and isolate the spleen, which is rich in antibody-producing B-cells.

    • Fuse the spleen cells with myeloma cells (immortal cancerous B-cells) to create hybridoma cells.[2]

    • Culture the hybridoma cells in a selection medium that allows only the fused cells to survive.

  • Screening and Selection:

    • Screen the supernatant from each hybridoma culture for the presence of antibodies that bind to the 2-chloro-3-phenyl-DL-alanine conjugate.

    • Crucially, perform counter-screening against the carrier protein alone and against a phenylalanine-carrier protein conjugate to identify and discard clones that produce cross-reactive antibodies.

    • Select the hybridoma clones that produce antibodies with high specificity for 2-chloro-3-phenyl-DL-alanine.

  • Cloning and Antibody Production:

    • Isolate single hybridoma cells from the positive wells and culture them to produce monoclonal cell lines.

    • Expand the selected clones to produce larger quantities of the desired monoclonal antibody. The antibodies can be purified from the cell culture supernatant.

Performance Comparison: Antibody-Based Assays vs. Alternative Analytical Methods

While a specific antibody provides a powerful tool for the detection of 2-chloro-3-phenyl-DL-alanine, it is essential to consider alternative analytical methods. The choice of method will depend on the specific requirements of the application, such as sensitivity, throughput, and the complexity of the sample matrix.

FeatureAntibody-Based Assay (e.g., ELISA)High-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)
Principle Antigen-antibody bindingSeparation based on physicochemical propertiesMass-to-charge ratio of ionized molecules
Specificity Potentially very high with a well-developed monoclonal antibodyModerate; depends on column chemistry and mobile phaseVery high; provides structural information
Sensitivity High (ng to pg range)Moderate (µg to ng range)Very high (pg to fg range)
Throughput High (96-well plate format)Low to moderateLow to moderate
Sample Preparation Minimal for clean samples; may require extraction for complex matricesOften requires extraction and derivatizationOften requires extraction and purification
Instrumentation Plate readerHPLC system with UV or fluorescence detectorMass spectrometer (e.g., LC-MS)
Cost per Sample Low to moderateModerateHigh
Expertise Required ModerateHighVery High
Alternative Analytical Methods: A Closer Look

Traditional methods for the detection of small molecules include gas chromatography, mass spectrometry, and high-performance liquid chromatography.[3] For a non-volatile amino acid derivative like 2-chloro-3-phenyl-DL-alanine, HPLC and LC-MS are the most relevant alternatives.

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Extract the analyte from the sample matrix using a suitable solvent.

    • Derivatize the amino acid with a fluorescent tag (e.g., o-phthalaldehyde) to enhance detection sensitivity.

  • Chromatographic Separation:

    • Inject the prepared sample onto a reverse-phase HPLC column.

    • Use a gradient elution with a suitable mobile phase (e.g., acetonitrile and water with a buffer) to separate the analyte from other components in the sample.

  • Detection and Quantification:

    • Detect the derivatized analyte using a fluorescence detector.

    • Quantify the analyte by comparing its peak area to a standard curve prepared with known concentrations of 2-chloro-3-phenyl-DL-alanine.

Caption: A typical workflow for the HPLC analysis of an amino acid derivative.

Conclusion: Selecting the Optimal Detection Strategy

The choice between developing a specific antibody and utilizing alternative analytical methods for the detection of 2-chloro-3-phenyl-DL-alanine is not mutually exclusive. A highly specific monoclonal antibody enables the development of high-throughput and cost-effective immunoassays, such as ELISA, which are ideal for screening large numbers of samples. On the other hand, HPLC and mass spectrometry offer high specificity and can provide orthogonal validation for the results obtained from antibody-based assays. For researchers in drug development, a combined approach may be the most prudent, using an antibody-based method for routine analysis and a mass spectrometry-based method as a reference standard for confirmatory analysis. The initial investment in developing a specific monoclonal antibody can yield significant long-term benefits in terms of assay performance and scalability.

References

  • This guide synthesizes information from established principles of immunology and analytical chemistry. For specific protocols and further reading, please refer to the following resources.
  • Monoclonal Antibody Production

    • Köhler, G., & Milstein, C. (1975). Continuous cultures of fused cells secreting antibody of predefined specificity.
    • Abyntek Biopharma. (2021). 3 Tips for monoclonal antibody production. [Link][1]

    • evitria AG. (2023). Comprehensive Guide on Antibody Production Techniques. [Link][2]

  • Antibody Specificity and Cross-Reactivity

    • A new approach for quantitative analysis of L-phenylalanine using a novel semi-sandwich immunometric assay. (2013). Analytical and Bioanalytical Chemistry, 405(23), 7475-7483. [Link][4]

    • Comparative studies of four monoclonal antibodies to phenylalanine hydroxylase exhibiting different properties with respect to substrate-dependence, species-specificity and a range of effects on enzyme activity. (1985). Biochemical Journal, 227(3), 1033-1040. [Link][5]

  • Alternative Analytical Methods

    • Detecting N-Phenyl-2-Naphthylamine, L-Arabinose, D-Mannose, L-Phenylalanine, L-Methionine, and D-Trehalose via Photocurrent Measurement. (2024). Molecules, 29(1), 234. [Link][3]

  • Halogenated Phenylalanine Analogs

    • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). (2024). Journal of Pharmaceutical Sciences. [Link][6]

    • Halogen-substituted phenylalanines as enantioselective selectors for enantioselective discrimination of amino acids: effect of halogen. (2008). Journal of Mass Spectrometry, 43(11), 1547-1554. [Link][7]

Sources

Validation

A Senior Application Scientist's Guide to Halogenated Phenylalanine Analogs: A Comparative Study

For researchers, scientists, and drug development professionals, the precise manipulation of protein architecture is a cornerstone of innovation. Halogenated phenylalanine analogs represent a powerful class of non-canoni...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise manipulation of protein architecture is a cornerstone of innovation. Halogenated phenylalanine analogs represent a powerful class of non-canonical amino acids (ncAAs) that serve as versatile tools for probing and engineering proteins. By strategically replacing a hydrogen atom on the phenyl ring with a halogen, one can introduce unique biophysical properties with minimal structural perturbation. This guide provides an in-depth comparative analysis of these analogs, grounded in experimental data, to empower you to select the optimal tool for your research objectives.

The Principle of Halogenation: Subtle Change, Profound Impact

Phenylalanine analogs are structurally modified versions of the natural amino acid L-phenylalanine. The introduction of a halogen (F, Cl, Br, I) is a subtle modification in terms of size, especially fluorine, which is only slightly larger than hydrogen.[1][2] However, this substitution dramatically alters the electronic properties of the aromatic ring. Halogens are highly electronegative and introduce a dipole moment, influencing local electrostatic and hydrophobic interactions. This can modulate everything from protein stability and folding to enzyme activity and protein-ligand binding.[2][3] Their utility spans a wide range of therapeutic areas, including oncology, neurology, and infectious diseases.

Comparative Analysis of Physicochemical Properties

The choice of halogen is a critical experimental decision. The distinct properties of each halogen—size, electronegativity, and polarizability—directly translate to different experimental advantages. The para position (position 4) is the most commonly substituted, as it minimizes steric hindrance while maximizing electronic effects on the ring.

Property4-Fluorophenylalanine (p-F-Phe)4-Chlorophenylalanine (p-Cl-Phe)4-Bromophenylalanine (p-Br-Phe)4-Iodophenylalanine (p-I-Phe)
Van der Waals Radius (Å) 1.471.751.851.98
Electronegativity (Pauling) 3.983.162.962.66
Key Applications ¹⁹F NMR Spectroscopy, PET Imaging, Protein Stability.[1][2]Probing hydrophobic interactions, Animal models.[4][5]X-ray Crystallography (SAD/MAD Phasing), Heavy Atom Probe.X-ray Crystallography (SAD/MAD Phasing), Crosslinking, PET Imaging.[6]

Table 1. Comparative physicochemical properties and primary applications of para-halogenated phenylalanine analogs.

Experimental Workflow: Site-Specific Incorporation in E. coli

The foundational technique for utilizing these analogs is their site-specific incorporation into a target protein during expression. The most robust and widely used method is amber stop codon (TAG) suppression.[7][8] This process relies on an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA), which function independently of the host cell's native machinery.

Causality in the Workflow:

  • Orthogonal System: The aaRS is engineered to exclusively recognize the halogenated analog and charge the orthogonal tRNA. The tRNA is engineered with a CUA anticodon to recognize the UAG (amber) stop codon in the mRNA. This mutual exclusivity is the key to ensuring high-fidelity incorporation only at the desired site.[7][8]

  • Minimal Media: The expression must be conducted in a minimal medium lacking natural phenylalanine. This prevents the endogenous phenylalanyl-tRNA synthetase from outcompeting the orthogonal system by charging the suppressor tRNA with phenylalanine.

  • Verification: Post-purification analysis by mass spectrometry is a critical validation step. A successful incorporation will result in a predictable mass shift in the protein corresponding to the mass of the analog minus the mass of the canonical amino acid it replaced.

G cluster_prep System Preparation cluster_expression Protein Expression cluster_validation Validation cluster_final Final Product p1 Gene of Interest in Expression Vector p2 Site-Directed Mutagenesis: Introduce TAG codon at target site p1->p2 e1 Co-transform E. coli Host with Both Plasmids p2->e1 p3 Plasmid with Orthogonal aaRS/tRNA_CUA Pair p3->e1 e2 Culture in Minimal Media + Halogenated Phenylalanine Analog e1->e2 e3 Induce Protein Expression (e.g., with IPTG) e2->e3 e4 Protein Purification e3->e4 v1 Mass Spectrometry Analysis e4->v1 v2 Confirm Mass Shift and Purity (SDS-PAGE) v1->v2 f1 Validated Protein with Site-Specific Halogenation v2->f1

Caption: Experimental workflow for site-specific incorporation of ncAAs.

Step-by-Step Protocol
  • Plasmid Preparation:

    • Using site-directed mutagenesis, introduce a TAG codon into the gene of your protein of interest at the desired residue position.

    • Verify the mutation by DNA sequencing.

  • Transformation:

    • Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your mutated expression plasmid and the plasmid encoding the specific orthogonal aaRS/tRNA pair for your chosen halogenated analog.

    • Select for positive transformants on agar plates containing the appropriate antibiotics for both plasmids.

  • Protein Expression:

    • Inoculate a 5-10 mL starter culture in a rich medium (e.g., LB) with antibiotics and grow overnight at 37°C.

    • The next day, use the starter culture to inoculate a larger volume (e.g., 1 L) of M9 minimal medium supplemented with glucose, MgSO₄, essential vitamins, antibiotics, and 1 mM of the desired halogenated phenylalanine analog.

    • Grow the culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.

    • Reduce the temperature to 18-25°C and continue expression for 12-18 hours.

  • Purification and Validation:

    • Harvest the cells by centrifugation.

    • Purify your protein using standard methods (e.g., affinity chromatography).

    • Analyze the purified protein by SDS-PAGE to check for purity and by ESI-MS or MALDI-TOF mass spectrometry to confirm the successful incorporation of the analog.

Comparative Performance in Key Applications

A. Structural Biology: Solving the Phase Problem in X-ray Crystallography

For structural biologists, p-bromophenylalanine and p-iodophenylalanine are invaluable. The heavy bromine and iodine atoms scatter X-rays anomalously, providing the phase information necessary to solve a protein's three-dimensional structure.

  • Performance Insight: Both analogs are effective for Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD) experiments. p-Iodophenylalanine generally provides a stronger anomalous signal due to its larger size and electron density. The choice may also depend on the proximity of the halogen's absorption edge to available X-ray beamline energies.

B. Probing Protein Dynamics and Interactions with ¹⁹F NMR

p-Fluorophenylalanine is a uniquely powerful tool for nuclear magnetic resonance (NMR) spectroscopy.[9] The ¹⁹F nucleus is 100% naturally abundant, has a spin of ½, and its chemical shift is exquisitely sensitive to the local chemical environment, all while being absent from biological systems.

  • Performance Insight: Incorporating a ¹⁹F label via p-F-Phe provides a non-perturbative spectroscopic window into protein function. It allows for the precise monitoring of conformational changes, ligand binding events, and protein dynamics in real-time without the size limitations of traditional proton NMR.

C. Enhancing Therapeutic Potential in Drug Development

Halogenation is a well-established strategy in medicinal chemistry to improve the pharmacological properties of molecules.[10][11] Introducing halogens can enhance binding affinity, improve metabolic stability, and increase membrane permeability.[10][12]

  • Performance Insight: Halogen bonds—a type of non-covalent interaction between a halogen and a nucleophilic atom—can significantly enhance protein-ligand binding affinity.[3] Studies on the L-type amino acid transporter 1 (LAT1), a target for drug delivery to cancer cells, show that the binding affinity of phenylalanine derivatives increases with the size of the halogen substituent (F < Cl < Br < I).[3] Furthermore, halogenation is used to create radiolabeled tracers, such as [¹²³I]-2-iodo-L-phenylalanine, for tumor imaging with Positron Emission Tomography (PET).[6][9]

Conclusion: A Strategic Choice for Advanced Research

Halogenated phenylalanine analogs are not interchangeable; they are specialized tools, each with a distinct set of strengths. The strategic selection of an analog should be directly informed by the experimental goal. p-F-Phe is the premier choice for dynamic and interaction studies via ¹⁹F NMR. For de novo structure solution by X-ray crystallography, p-Br-Phe and p-I-Phe are the most effective tools. In drug design, the full spectrum of halogenated analogs can be used to fine-tune the pharmacological profile of lead compounds. By understanding their comparative properties and mastering their incorporation, researchers can unlock a new level of precision in the study and engineering of proteins.

References

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry. [Link]

  • Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics. National Institutes of Health (NIH). [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. National Institutes of Health (NIH). [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). National Institutes of Health (NIH). [Link]

  • Structure–activity characteristics of phenylalanine analogs selectively transported by L-type amino acid transporter 1 (LAT1). ResearchGate. [Link]

  • Neuroprotective action of halogenated derivatives of L-phenylalanine. PubMed. [Link]

  • Halogenation at the Phenylalanine Residue of Monomethyl Auristatin F Leads to a Favorable cis/trans Equilibrium and Retained Cytotoxicity. National Institutes of Health (NIH). [Link]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. National Institutes of Health (NIH). [Link]

  • Genetic Incorporation of Seven ortho-Substituted Phenylalanine Derivatives. ACS Publications. [Link]

  • 123/125I-labelled 2-iodo-L-phenylalanine and 2-iodo-D-phenylalanine: comparative uptake in various tumour types and biodistribution in mice. PubMed. [Link]

  • Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. National Institutes of Health (NIH). [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. MDPI. [Link]

  • Halogenation of Peptides and Proteins Using Engineered Tryptophan Halogenase Enzymes. MDPI. [Link]

  • High resolution X-ray crystal structures of L-phenylalanine oxidase (deaminating and decarboxylating) from Pseudomonas sp. P-501. Structures of the enzyme-ligand complex and catalytic mechanism. PubMed. [Link]

  • An Alternative and Expedient Synthesis of Radioiodinated 4-Iodophenylalanine. National Institutes of Health (NIH). [Link]

  • Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. MDPI. [Link]

  • Biosynthesis of Halogenated Tryptophans for Protein Engineering using Genetic Code Expansion. National Institutes of Health (NIH). [Link]

  • Comparison of alpha-methylphenylalanine and p-chlorophenylalanine as inducers of chronic hyperphenylalaninaemia in developing rats. PubMed. [Link]

  • New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. ResearchGate. [Link]

Sources

Comparative

Benchmarking 2-Chloro-3-phenyl-DL-alanine: A Technical Guide to Internal Standard Selection

Executive Summary In quantitative metabolomics and bioanalysis, the choice of Internal Standard (IS) dictates the reliability of data normalization. While Stable Isotope-Labeled (SIL) standards (e.g., C, N, D) remain the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In quantitative metabolomics and bioanalysis, the choice of Internal Standard (IS) dictates the reliability of data normalization. While Stable Isotope-Labeled (SIL) standards (e.g.,


C, 

N, D) remain the "gold standard" for compensating matrix effects, their prohibitive cost and limited availability for untargeted screening often necessitate robust alternatives.

2-Chloro-3-phenyl-DL-alanine (2-Cl-Phe) has emerged as a premier "silver standard"—a structural analog that offers a balance between physicochemical similarity to aromatic amino acids and cost-effectiveness. This guide objectively compares 2-Cl-Phe against SILs and other analogs (e.g., Norvaline), providing experimental protocols to validate its performance in your specific matrix.

Technical Profile & Mechanism of Action

2-Cl-Phe is a non-proteinogenic amino acid.[1] Its utility stems from its exogenous nature (it is absent in mammalian biological matrices) and its structural homology to Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp).

Physicochemical Comparison

The introduction of a chlorine atom at the ortho position of the phenyl ring alters the electron density and hydrophobicity compared to endogenous Phenylalanine.

FeaturePhenylalanine (Endogenous)2-Chloro-3-phenyl-DL-alanine (IS)Impact on Chromatography
Molecular Weight 165.19 g/mol 199.63 g/mol Distinct mass shift (+34 Da) easily resolved by MS.
Hydrophobicity ModerateHigher (Cl is lipophilic)Elutes Later: 2-Cl-Phe typically shows increased retention on C18 columns compared to Phe.
pKa Values COOH: 1.83, NH2: 9.13Similar rangeIonization efficiency in ESI(+) remains comparable.
Stereochemistry L-isomer (Endogenous)DL-racemate (Synthetic)In achiral methods, co-elutes as one peak. In chiral methods, separates into two peaks.

Comparative Analysis: 2-Cl-Phe vs. Alternatives

A. The "Gold Standard" Gap: SIL-IS vs. 2-Cl-Phe

The critical limitation of any structural analog is retention time shift . Matrix effects (ion suppression/enhancement) are temporal; they occur at specific moments during the gradient.

  • SIL-IS (

    
    C-Phe):  Co-elutes perfectly with the analyte. It experiences the exact same ion suppression.
    
  • 2-Cl-Phe: Elutes slightly later (due to higher hydrophobicity). If a suppressing matrix component elutes between Phe and 2-Cl-Phe, the IS will not accurately compensate for the signal loss of the analyte.

B. The "Silver Standard" Battle: 2-Cl-Phe vs. Norvaline

Norvaline is another common exogenous IS, but it lacks the aromatic ring.

  • Norvaline: Aliphatic.[2] Good for branched-chain amino acids (Leucine, Isoleucine, Valine). Poor tracker for aromatics due to different ionization behavior in the source.

  • 2-Cl-Phe: Aromatic.[3][4][5] Excellent tracker for Phe, Tyr, Trp, and metabolites with

    
    -systems.
    
Summary of Performance Metrics
MetricStable Isotope Labeled (SIL)2-Chloro-3-phenyl-DL-alanineNorvaline/Norleucine
Matrix Compensation Excellent (100% Co-elution)Good (Close elution)Moderate (Distant elution)
Retention Stability Identical to AnalyteSlight Shift (+0.5 - 1.5 min)Significant Shift
Cost Efficiency Low (

)
High ($)High ($)
Scope Targeted (Specific to 1 analyte)Broad (Surrogate for class)Broad (Surrogate for class)

Decision Matrix for IS Selection

Use the following logic flow to determine if 2-Cl-Phe is suitable for your specific assay.

IS_Selection_Tree Start Select Internal Standard Budget Is Budget/Availability a Constraint? Start->Budget Targeted Is this a Targeted Assay for < 5 Analytes? Budget->Targeted No Class Analyte Chemical Class? Budget->Class Yes StrictQuant Is Strict FDA/EMA Quantification Required? Targeted->StrictQuant Yes Targeted->Class No StrictQuant->Class No UseSIL USE SIL-IS (e.g., 13C-Phe) Gold Standard for Accuracy StrictQuant->UseSIL Yes Use2Cl USE 2-Chloro-3-phenyl-DL-alanine Best for Aromatic/Hydrophobic Analytes Class->Use2Cl Aromatic (Phe, Tyr, Trp) UseNor USE Norvaline/Norleucine Best for Aliphatic Amino Acids Class->UseNor Aliphatic (Leu, Ile, Val)

Figure 1: Decision tree for selecting the appropriate internal standard based on assay requirements and analyte chemistry.

Experimental Protocol: Serum Metabolomics

This protocol validates the use of 2-Cl-Phe in a standard "dilute-and-shoot" or protein precipitation workflow for LC-MS/MS.

Reagents
  • Stock Solution: 10 mM 2-Chloro-3-phenyl-DL-alanine in 0.1 M HCl (Solubility is better in acidic conditions).

  • Working IS Solution: Dilute Stock to 5 µM in cold Methanol (-20°C).

Step-by-Step Workflow
  • Sample Thawing: Thaw plasma/serum samples on ice.

  • IS Addition (Critical Step):

    • Add 50 µL of sample to a centrifuge tube.

    • Add 200 µL of Working IS Solution (Methanol + 2-Cl-Phe).

    • Rationale: Adding the IS with the precipitation solvent ensures the IS undergoes the exact same precipitation and solubility losses as the analyte.

  • Vortex & Incubation: Vortex for 30 seconds. Incubate at -20°C for 20 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Transfer: Transfer 150 µL of supernatant to a fresh vial.

  • Drying (Optional): If sensitivity is low, dry under nitrogen and reconstitute in 50 µL mobile phase.

  • LC-MS/MS Analysis: Inject onto a C18 column.[6]

Workflow Diagram

Workflow Sample Plasma Sample (50 µL) Spike Add Precipitation Solvent (MeOH + 2-Cl-Phe) Sample->Spike Mix Precip Protein Precipitation (-20°C, 20 min) Spike->Precip Spin Centrifuge (14,000g, 15 min) Precip->Spin Inject LC-MS/MS Injection (Supernatant) Spin->Inject Extract

Figure 2: Sample preparation workflow integrating 2-Cl-Phe for recovery correction.

Data Validation: Calculating Recovery & Matrix Effect

To scientifically validate 2-Cl-Phe for your method, you must run a Post-Extraction Spike experiment.

The Equations

1. Recovery (RE):



  • Acceptance: > 80% indicates the extraction method is efficient for the IS.

2. Matrix Effect (ME):



  • Interpretation: Negative values indicate ion suppression.

  • Comparison: Calculate ME for both Phenylalanine (Analyte) and 2-Cl-Phe (IS).

  • Pass Criteria: The ME% of the IS should be within ±15% of the ME% of the Analyte. If Phe has -40% suppression and 2-Cl-Phe has -10% suppression, the IS is failed for that specific gradient because they are eluting in different matrix zones.

References

  • Comparison of Internal Standards in LC-MS: Heideloff, C., et al. (2013). "Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus." Therapeutic Drug Monitoring. Link

  • Matrix Effects in Metabolomics: Trufelli, H., et al. (2011). "Strategies for the detection and elimination of matrix effects in quantitative LC-MS analysis." Chromatography Online. Link

  • Hydrophobicity Scales: Monera, O.D., et al. (1995). "Hydrophobicity of amino acid residues." Journal of Peptide Science. Link

  • Metabolomics Standardization: Thermo Fisher Scientific. "A guide to implementing targeted and standardized clinical metabolomics." Link

Sources

Validation

literature comparison of different synthesis routes for o-chloro-phenylalanine

Executive Summary o-Chloro-phenylalanine (OCPA) is a critical non-natural amino acid used as a chiral building block in the synthesis of peptide-based pharmaceuticals and peptidomimetics. The ortho-chloro substituent ind...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

o-Chloro-phenylalanine (OCPA) is a critical non-natural amino acid used as a chiral building block in the synthesis of peptide-based pharmaceuticals and peptidomimetics. The ortho-chloro substituent induces specific conformational restrictions via steric hindrance, often enhancing the metabolic stability and receptor selectivity of the final drug candidate.

This guide provides a critical comparison of the three dominant synthesis routes found in current literature:

  • Asymmetric Phase-Transfer Catalysis (PTC): The precision route for high enantiomeric excess (ee) on a laboratory to pilot scale.

  • Asymmetric Hydrogenation: The preferred route for large-scale industrial manufacturing due to high atom economy.

  • Chemo-Enzymatic Resolution: The classical, cost-effective route for generating both enantiomers simultaneously.

Critical Analysis of Synthesis Routes

Route A: Asymmetric Phase-Transfer Catalysis (The Precision Route)

Mechanism: This route utilizes chiral organocatalysts (typically Cinchona alkaloid derivatives) to facilitate the stereoselective alkylation of glycine Schiff bases with o-chlorobenzyl bromide. Key Advantage: It operates under mild conditions (room temperature or 0°C) using inexpensive inorganic bases (e.g., KOH, CsOH) and avoids heavy metal contamination. Literature Insight: O’Donnell and Maruoka have demonstrated that using N-anthracenylmethyl-dihydrocinchonidinium bromide allows for predictable control of stereochemistry, achieving ee values >96% [1].

Route B: Asymmetric Hydrogenation (The Industrial Route)

Mechanism: This route involves the rhodium- or ruthenium-catalyzed hydrogenation of Z-α-acetamido-2-chlorocinnamic acid (dehydro-amino acid). Key Advantage: High Turnover Number (TON) and Turnover Frequency (TOF). Once the substrate is prepared (via Erlenmeyer condensation), the asymmetric induction is highly efficient (>98% ee). Literature Insight: Ligands such as DuPhos or DuanPhos complexed with Rh(I) are the gold standard. The steric bulk of the o-chloro group actually enhances stereoselectivity by locking the substrate conformation in the catalyst binding pocket [2].

Route C: Chemo-Enzymatic Resolution (The Classical Route)

Mechanism: A racemic synthesis (Erlenmeyer-Plöchl azlactone synthesis) produces N-acetyl-DL-o-chlorophenylalanine. This is followed by kinetic resolution using Aminoacylase I (typically from Aspergillus or Porcine Kidney), which selectively hydrolyzes the L-enantiomer. Key Advantage: Extremely low cost of goods. It yields both the L-amino acid (precipitated) and the unreacted D-acetyl derivative (in solution), which is valuable if the D-isomer is required or can be racemized and recycled. Literature Insight: While the theoretical yield is capped at 50% per pass, industrial processes utilize dynamic kinetic resolution (DKR) or racemization loops to approach 100% conversion [3].

Comparative Performance Data

MetricRoute A: Asymmetric PTCRoute B: Asymmetric HydrogenationRoute C: Chemo-Enzymatic
Enantiomeric Excess (ee) 94% – 98%98% – >99%>99% (Optical Purity)
Overall Yield 85% – 92%90% – 95%40% – 45% (per pass)
Atom Economy Moderate (Stoichiometric leaving groups)High (Addition of H₂)Low (Acetylation/Hydrolysis waste)
Scalability Good (Pilot scale <100 kg)Excellent (Multi-ton)Excellent (Multi-ton)
Cost Driver Chiral Catalyst & BasePrecious Metal (Rh/Ru)Enzyme & Resolution Steps
Green Metric High (Organic solvents, biphasic)Very High (Solvent-free potential)High (Water-based resolution)

Detailed Experimental Protocols

Protocol 1: Asymmetric PTC Alkylation (Target: L-Isomer)

Based on optimized conditions from O'Donnell et al. [1]

Reagents:

  • N-(Diphenylmethylene)glycine tert-butyl ester (Glycine Schiff Base)

  • o-Chlorobenzyl bromide

  • Catalyst: O-Allyl-N-(9-anthracenylmethyl)cinchonidmium bromide (10 mol%)

  • 50% aqueous KOH

  • Toluene/Chloroform (7:3)

Step-by-Step:

  • Charge: In a reaction vessel, dissolve the Glycine Schiff Base (1.0 eq) and the Chiral Catalyst (0.1 eq) in the solvent mixture.

  • Cool: Lower the temperature to 0°C to maximize stereocontrol.

  • Initiate: Add 50% aqueous KOH (5.0 eq) followed immediately by o-chlorobenzyl bromide (1.2 eq).

  • Agitate: Stir vigorously. The reaction rate is diffusion-controlled due to the biphasic nature. Monitor by HPLC (Chiralcel OD-H column).

  • Quench: Once conversion >98%, dilute with water and separate phases. Extract aqueous layer with dichloromethane.

  • Hydrolysis: Treat the organic residue with 1M citric acid or 15% HCl in THF at room temperature for 2 hours to cleave the imine and ester.

  • Isolation: Neutralize to pH 6.0 to precipitate the crude amino acid. Recrystallize from Ethanol/Water to upgrade ee to >99%.

Protocol 2: Chemo-Enzymatic Resolution

Standard Industrial Protocol [3]

Reagents:

  • N-Acetyl-DL-(2-chlorophenyl)alanine (prepared via Erlenmeyer synthesis)

  • Aminoacylase I (immobilized on DEAE-Sephadex or free enzyme)

  • Cobalt(II) chloride (activator, trace)

  • Ammonia/HCl for pH adjustment

Step-by-Step:

  • Substrate Prep: Dissolve N-acetyl-DL-OCPA in distilled water (0.5 M concentration). Adjust pH to 7.5 using dilute ammonia.

  • Activation: Add CoCl₂ (0.5 mM) to activate the acylase metal center.

  • Hydrolysis: Add Aminoacylase I (approx. 1000 Units/mol substrate). Incubate at 37°C with gentle stirring.

  • Monitoring: Monitor the drop in pH (due to free acid formation) and maintain at 7.5 using an autotitrator with NaOH. Reaction is complete when base consumption plateaus (approx. 50% conversion).

  • Separation: Acidify the mixture to pH 5.0. The free L-o-chloro-phenylalanine is zwitterionic and less soluble, often precipitating.

  • Purification: Filter the L-amino acid. The filtrate contains the unreacted N-acetyl-D-isomer.

  • Recycle (Optional): The D-isomer in the filtrate can be racemized using acetic anhydride/heat and recirculated.

Visualizations

Figure 1: Asymmetric Phase-Transfer Catalysis Cycle

This diagram illustrates the interface mechanism where the chiral catalyst shuttles the enolate into the organic phase for stereoselective alkylation.

PTC_Cycle Substrate Glycine Imine (Organic Phase) IonPair [Q*+ Enolate-] (Chiral Ion Pair) Substrate->IonPair Interfacial Deprotonation Base aq. KOH (Aqueous Phase) Base->IonPair OH- source Catalyst_Salt Q*Br (Catalyst) Catalyst_Salt->IonPair Phase Transfer Product_Imine Alkylated Imine (96% ee) IonPair->Product_Imine Stereoselective Attack Product_Imine->Catalyst_Salt Regeneration Electrophile o-Chlorobenzyl Bromide Electrophile->Product_Imine Alkylation

Caption: Mechanism of Interfacial Asymmetric Alkylation via Cinchona-derived PTC.

Figure 2: Decision Matrix for Synthesis Route Selection

A logical guide for researchers to choose the optimal path based on scale and requirements.

Decision_Matrix Start Start: Define Project Needs Scale_Q Scale Requirement? Start->Scale_Q Small_Scale Lab/Pilot (<1 kg) Scale_Q->Small_Scale Large_Scale Industrial (>100 kg) Scale_Q->Large_Scale Isomer_Q Both Enantiomers Needed? Small_Scale->Isomer_Q Cost Priority Route_A Route A: PTC Alkylation (High ee, Fast Setup) Small_Scale->Route_A Speed Priority Route_B Route B: Asymmetric Hydrogenation (High Efficiency, Clean) Large_Scale->Route_B Single Isomer Route_C Route C: Enzymatic Resolution (Low Cost, D+L access) Large_Scale->Route_C Both Isomers/Low Cost Isomer_Q->Route_A No (L-only) Isomer_Q->Route_C Yes

Caption: Strategic Decision Matrix for selecting the optimal OCPA synthesis route.

References

  • O'Donnell, M. J., et al. (1989).[1] "The Enantioselective Synthesis of alpha-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters and Chiral Catalysts." Journal of the American Chemical Society.

  • Burk, M. J., et al. (1993). "Preparation and Use of C2-Symmetric Bis(phospholanes): Production of alpha-Amino Acid Derivatives via Highly Enantioselective Hydrogenation Reactions." Journal of the American Chemical Society.

  • Bommarius, A. S., et al. (1998). "Membrane Bioreactors for the Production of Enantiomerically Pure alpha-Amino Acids." In: Enzyme Catalysis in Organic Synthesis.

  • Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters.

Sources

Comparative

comparison of 2-chloro-3-phenyl-DL-alanine with other alanine derivatives

Technical Comparison Guide: 2-Chloro-3-phenyl-DL-alanine (o-Chlorophenylalanine) Executive Summary & Molecule Profile 2-Chloro-3-phenyl-DL-alanine (commonly referred to as 2-Chlorophenylalanine or o-Cl-Phe ) is a non-pro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Chloro-3-phenyl-DL-alanine (o-Chlorophenylalanine)

Executive Summary & Molecule Profile

2-Chloro-3-phenyl-DL-alanine (commonly referred to as 2-Chlorophenylalanine or o-Cl-Phe ) is a non-proteinogenic amino acid derivative characterized by a chlorine substituent at the ortho position of the phenyl ring. Unlike its para-substituted analog (PCPA), which is a potent enzyme inhibitor, o-Cl-Phe is primarily valued for its steric properties in peptide engineering and its chemical inertness as a bioanalytical internal standard .

Physicochemical Profile
PropertyData
CAS Number 14091-11-3
IUPAC Name 2-amino-3-(2-chlorophenyl)propanoic acid
Molecular Formula C

H

ClNO

Molecular Weight 199.63 g/mol
Solubility Soluble in acidic water, methanol; sparingly soluble in neutral water.[1]
Key Characteristic Ortho-Steric Hindrance : The Cl-atom at position 2 restricts rotation around the C

-C

bond, locking peptide conformations.

Comparative Analysis: o-Cl-Phe vs. Alternatives

This section objectively compares o-Cl-Phe against its native counterpart (Phenylalanine) and its pharmacological isomer (p-Chlorophenylalanine).

Table 1: Functional Comparison of Alanine/Phenylalanine Derivatives
Feature2-Chloro-3-phenyl-DL-alanine (o-Cl-Phe) 4-Chlorophenylalanine (p-Cl-Phe / PCPA) L-Phenylalanine (Native)
Primary Application Metabolomics Standard ; Peptide Conformational Constraint.Pharmacological Inhibitor (Tryptophan Hydroxylase).[1][2][3][4]Protein Synthesis; Precursor to Tyrosine/Catecholamines.
Biological Activity Inert/Low Activity . Does not significantly inhibit TPH or PAH enzymes.Potent/Irreversible Inhibitor of Serotonin synthesis (TPH).Essential Nutrient; Substrate for PAH.
Steric Effect High . Ortho-Cl clashes with the backbone, restricting

and

torsion angles.
Low . Para-Cl extends the side chain length but allows rotation.Neutral.
Hydrophobicity (LogP) ~1.71 (More hydrophobic than Phe).~1.65 (Similar to o-Cl, but accessible).~1.38
Metabolic Stability High . Resistant to standard proteases due to steric bulk.Moderate. Can be incorporated into proteins (mistranslation).Low. Rapidly metabolized.
Mechanistic Insight: The "Ortho" Effect

The utility of o-Cl-Phe stems from the chlorine atom's position. In the ortho position, the halogen occupies space that forces the phenyl ring into specific orientations relative to the peptide backbone.

  • Peptide Design : Incorporating o-Cl-Phe into bioactive peptides (e.g., antimicrobial peptides) can rigidify the structure, potentially increasing receptor selectivity or proteolytic stability.

  • Metabolomics : Because it is non-natural and distinct from endogenous metabolites in retention time (LC-MS) and ionization, it is the "Gold Standard" internal standard for normalizing data in serum/urine metabolomics.

Experimental Protocols

Protocol A: Preparation of Internal Standard for LC-MS Metabolomics

Use Case: Normalizing signal intensity in untargeted metabolomics.

  • Stock Solution Preparation :

    • Dissolve 5 mg of 2-Chloro-3-phenyl-DL-alanine in 10 mL of ultra-pure water (or 50% Methanol if solubility is an issue).

    • Concentration : 0.5 mg/mL. Store at -20°C.

  • Working Solution :

    • Dilute stock 1:100 in cold Methanol (-20°C) to achieve 5 µg/mL .

  • Sample Extraction :

    • Add 100 µL of biological fluid (Plasma/Serum) to a centrifuge tube.

    • Add 400 µL of the Working Solution (Methanol + o-Cl-Phe).

    • Rationale: Methanol precipitates proteins while simultaneously adding the internal standard.

  • Processing :

    • Vortex for 30 seconds.

    • Incubate at -20°C for 20 minutes (enhances protein precipitation).

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Analysis :

    • Inject supernatant into LC-MS.[5] Monitor the Extracted Ion Chromatogram (EIC) for m/z 200.047 (M+H)

      
      .
      
Protocol B: Solid Phase Peptide Synthesis (SPPS) Incorporation

Use Case: Introducing o-Cl-Phe into a peptide sequence. Note: Due to steric hindrance, coupling efficiency is lower than native Phe.

  • Resin Swelling : Swell Fmoc-Rink Amide resin in DMF for 30 min.

  • Deprotection : Remove Fmoc using 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (The Critical Step) :

    • Reagents : Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) instead of HBTU/HCTU to drive the reaction.

    • Stoichiometry : Use 5 equivalents of Fmoc-2-Cl-Phe-OH, 4.9 eq HATU, and 10 eq DIPEA.

    • Reaction Time : Double the standard coupling time (e.g., 2 hours or double couple for 1 hour each).

    • Mechanism: The ortho-chloro group shields the carboxylic acid; high-activity coupling reagents (HATU) and excess equivalents are required to overcome this barrier.

  • Capping : Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

Visualization of Structural Logic

The following diagram illustrates the divergent pathways of Phenylalanine derivatives based on the position of the chlorine substituent.

Phe_Derivatives cluster_derivatives Halogenated Derivatives Phe L-Phenylalanine (Native Precursor) oCl 2-Chloro-3-phenyl-alanine (o-Cl-Phe) Phe->oCl Ortho-Substitution pCl 4-Chlorophenylalanine (p-Cl-Phe / PCPA) Phe->pCl Para-Substitution Metabolomics Metabolomics Internal Standard (Chemically Inert) oCl->Metabolomics High Stability Unique Retention Time PeptideDesign Peptide Engineering (Steric Lock / Stability) oCl->PeptideDesign Restricted Rotation (Steric Hindrance) TPH_Inhib Tryptophan Hydroxylase (TPH) Inhibition (Serotonin Depletion) oCl->TPH_Inhib No Significant Activity pCl->TPH_Inhib Active Site Binding (Irreversible)

Caption: Divergence in utility: Ortho-substitution (o-Cl-Phe) leads to structural stability applications, whereas Para-substitution (PCPA) leads to pharmacological enzyme inhibition.

References

  • ChemicalBook . (2025).[6] 2-Amino-3-(2-chlorophenyl)propanoic acid Properties and Activity. Retrieved from

  • National Center for Biotechnology Information (NCBI) . (1978). Effects of p-chlorophenylalanine on amino acid uptake. PubMed.[7] Retrieved from

  • MDPI . (2023). Untargeted Metabolomics Comparison and Nutrition Evaluation. (Use of 2-chlorophenylalanine as Internal Standard).[8][9] Retrieved from

  • MedChemExpress . (2024).[8] 4-Chloro-L-phenylalanine (PCPA) Activity Datasheet. Retrieved from

  • Frontiers in Pharmacology . (2024). Serum metabolomics analysis using L-2-chlorophenylalanine. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-3-phenyl-DL-alanine

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regu...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of 2-chloro-3-phenyl-DL-alanine, a halogenated amino acid derivative. The procedures outlined herein are grounded in established safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

Hazard Identification and Essential Safety Precautions

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is critical. While comprehensive data for 2-chloro-3-phenyl-DL-alanine may be limited, information extrapolated from its structural analogs, particularly the L-isomer and other chlorinated phenylalanines, provides a strong basis for a conservative risk assessment. The primary hazards are associated with its chlorinated organic structure.

The compound is classified as an irritant and may be harmful if ingested or cause an allergic skin reaction.[1][2][3] GHS hazard classifications for closely related compounds include skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] Therefore, strict adherence to personal protective equipment (PPE) protocols is mandatory at all times.

Hazard Classification (Anticipated) GHS CodesRequired Personal Protective Equipment (PPE)
Skin IrritationH315Nitrile gloves, laboratory coat.[1]
Eye IrritationH319Safety glasses with side shields or goggles.[1]
Harmful if SwallowedH302Standard laboratory PPE; avoid ingestion.[1]
Skin SensitizationH317Nitrile gloves, laboratory coat.[1]
Respiratory IrritationH335Handle in a well-ventilated area or chemical fume hood.[2][3]

The Cornerstone of Disposal: Waste Segregation

The single most important step in the proper disposal of 2-chloro-3-phenyl-DL-alanine is its correct classification and segregation as a halogenated organic waste .[5][6]

Causality: The rationale for this strict segregation is rooted in the final disposal technology.

  • Halogenated Wastes , like the one , must be destroyed via high-temperature incineration in specialized facilities equipped with scrubbers to neutralize the acidic gases (e.g., hydrogen chloride) produced during combustion.[6][7]

  • Non-Halogenated Wastes are often blended into fuel for industrial processes like cement kilns, a form of energy recovery.[8]

Mixing halogenated waste into a non-halogenated stream contaminates the entire volume, rendering it unsuitable for fuel blending and mandating the more expensive and complex incineration process.[8][9] This not only increases disposal costs significantly but also represents an unnecessary environmental burden.

Standard Operating Procedure for Disposal

This protocol covers the disposal of pure 2-chloro-3-phenyl-DL-alanine and materials contaminated with it.

Step 1: Waste Characterization and Collection
  • Uncontaminated Solid: Collect pure, unused, or waste 2-chloro-3-phenyl-DL-alanine solid by carefully sweeping it into a designated waste container. Crucially, avoid generating dust .[1][10]

  • Contaminated Labware: Disposable items (e.g., weigh boats, gloves, wipes) that are grossly contaminated should be placed in a sealed, leak-proof container or a durable, sealed bag and treated as solid hazardous waste.

  • Contaminated Solutions: If the compound is dissolved in a solvent, the entire solution must be disposed of as a halogenated liquid waste. Do not attempt to evaporate the solvent. Under no circumstances should this waste be poured down the drain .[5][9][11]

Step 2: Containerization and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and are essential for the safety of all personnel who will handle the waste.

  • Select an Appropriate Container: Use a container that is chemically compatible, leak-proof, and has a secure, tight-fitting lid. For solids, a wide-mouth plastic or glass jar is suitable. For liquids, use a designated solvent waste container.

  • Apply a Hazardous Waste Label: Affix a completed hazardous waste label to the container before adding any waste.

  • Complete the Label: The label must include:

    • The words "Hazardous Waste".[12]

    • The full chemical name: "2-chloro-3-phenyl-DL-alanine".

    • If in a solution, list all constituents and their approximate percentages.

    • The relevant hazard characteristics (e.g., "Irritant," "Toxic").

    • The date of accumulation.

Step 3: Accumulation and Final Disposal
  • Storage: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked, away from drains, and provide secondary containment.

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate for more than one year.[13]

  • Ultimate Disposal: Your EHS department will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF). The required final disposal method for this compound is high-temperature incineration .[6][7]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is necessary to prevent exposure and environmental contamination.

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Don PPE: At a minimum, wear a lab coat, safety goggles, and double nitrile gloves.

  • Contain the Spill: For a solid spill, prevent the powder from becoming airborne.[1]

  • Clean Up:

    • Gently sweep or scoop the solid material using spark-proof tools.[11]

    • Use a dry clean-up procedure; do not use air hoses.[1]

    • Place the spilled material and any contaminated cleaning supplies into a sealable container.[1][14]

  • Decontaminate: Wipe the spill area with an appropriate solvent (e.g., ethanol, acetone) and paper towels, working from the outside in. Place the used towels in the same waste container.

  • Dispose and Report: Label the container as "Hazardous Waste - Spill Debris" with the chemical name. Dispose of it following the procedure in Section 3 and report the spill to your EHS department according to institutional policy.

Disposal Decision Workflow

The following diagram illustrates the critical decision-making process for the proper disposal of waste containing 2-chloro-3-phenyl-DL-alanine.

G start Waste Generation (2-chloro-3-phenyl-DL-alanine) decision1 Is the waste contaminated with other hazardous materials? start->decision1 pure Pure or Uncontaminated Waste decision1->pure  No contaminated Contaminated Waste decision1->contaminated  Yes container_pure ACTION: Place in a dedicated, sealed container. LABEL: 'HAZARDOUS WASTE Halogenated Organic Solid (2-chloro-3-phenyl-DL-alanine)' pure->container_pure assess_contaminant CRITICAL STEP: Assess hazards of ALL contaminants. The most hazardous component dictates the disposal route. contaminated->assess_contaminant end_point Store in Satellite Accumulation Area. Contact Environmental Health & Safety (EHS) for pickup and final disposal via incineration. container_pure->end_point container_mixed ACTION: Place in a dedicated, sealed container. LABEL: 'HAZARDOUS WASTE Halogenated Organic Waste' (List ALL components and %) assess_contaminant->container_mixed container_mixed->end_point

Caption: Decision workflow for proper segregation and disposal.

References

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • N-(Chloroacetyl)-3-phenyl-DL-alanine GHS Classification. PubChem, National Center for Biotechnology Information. [Link]

  • L-Phenylalanine Safety Data Sheet. Carl ROTH. [Link]

  • DL-Alanine Safety Data Sheet. Carl ROTH. [Link]

  • Process for the incineration of chlorinated organic materials.
  • Land Disposal Restrictions for Hazardous Waste. U.S. Environmental Protection Agency. [Link]

  • Organic Solvents Waste Management. University of Florida Environmental Health and Safety. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Management Facilities and Units. U.S. Environmental Protection Agency. [Link]

  • Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. ACS Publications. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Segregation. Bucknell University. [Link]

  • 3-chloro-L-phenylalanine GHS Classification. PubChem, National Center for Biotechnology Information. [Link]

  • N-Fmoc-2-chloro-L-phenylalanine Safety Data Sheet. AAPPTec, LLC. [Link]

  • Does Reducing Chlorine in Wastes Decrease Dioxin Formation in Combustors? Basel Convention. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University. [Link]

  • Hazardous Waste Landfill. ACTenviro. [Link]

  • On the Environmental Hazard of Burning Organic Waste in the Presence of Chlorine Compounds. ResearchGate. [Link]

  • 2-Chloro-L-phenylalanine GHS Classification. PubChem, National Center for Biotechnology Information. [Link]

  • OSHA Technical Manual (OTM) - Section II: Chapter 2. Occupational Safety and Health Administration. [Link]

  • Assessing The Reactivity Of Amino Acids To Chlorination Using Capillary Electrophoresis. CSUSB ScholarWorks. [Link]

  • Defining Hazardous Waste. California Department of Toxic Substances Control. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]

  • Fate of Chlorine Compound in Combustion of Alternative Fuels. VSB - Technical University of Ostrava. [Link]

  • Summary of Hazardous Waste Regulations. Florida Department of Environmental Protection. [Link]

  • Soil Contamination. Wikipedia. [Link]

  • Label Review Manual - Chapter 13: Storage and Disposal. U.S. Environmental Protection Agency. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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